molecular formula C8H8Cl2N2 B1317130 5-Allyl-4,6-dichloro-2-methylpyrimidine CAS No. 85826-33-1

5-Allyl-4,6-dichloro-2-methylpyrimidine

Cat. No.: B1317130
CAS No.: 85826-33-1
M. Wt: 203.07 g/mol
InChI Key: APGYFDQRXYNDHT-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,6-dichloro-2-methyl-5-prop-2-enylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYFDQRXYNDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517310
Record name 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine
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Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85826-33-1
Record name 4,6-Dichloro-2-methyl-5-(2-propen-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85826-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50517310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Allyl-4,6-dichloro-2-methylpyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a specialized pyrimidine derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for the synthesis, purification, and characterization of this compound. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or non-commercial compound, this guide will focus on its synthesis from the readily available precursor, 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3). We will explore the strategic introduction of the allyl group at the C5 position and discuss the anticipated reactivity of the resulting molecule, particularly concerning the chloro-substituents at the C4 and C6 positions, which are prime sites for nucleophilic aromatic substitution. This guide is intended to be a self-validating resource, providing detailed protocols and theoretical grounding to enable researchers to synthesize, characterize, and utilize this versatile chemical building block.

Introduction to the Dichloropyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including several FDA-approved drugs. The presence of halogen atoms on the pyrimidine core dramatically enhances its utility as a synthetic intermediate. Specifically, the chlorine atoms in 4,6-dichloro-2-methylpyrimidine are highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a diverse library of substituted pyrimidines.[1] The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the two chlorine atoms, renders the C4 and C6 positions highly electrophilic.[1] This inherent reactivity is the cornerstone of its application in drug discovery and materials science.

Physicochemical Properties of the Precursor: 4,6-dichloro-2-methylpyrimidine

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 4,6-dichloro-2-methylpyrimidine are summarized below.

PropertyValueSource
CAS Number 1780-26-3[2]
Molecular Formula C₅H₄Cl₂N₂[2][3]
Molecular Weight 163.00 g/mol [2]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 44-48 °C[3][4]
Solubility Soluble in methanol[5]

Synthesis of this compound

The introduction of an allyl group at the C5 position of the 4,6-dichloro-2-methylpyrimidine ring is a key synthetic challenge. While direct allylation of the C5 position can be complex, a plausible and efficient route involves a palladium-catalyzed cross-coupling reaction. This approach offers high functional group tolerance and regioselectivity.

Proposed Synthetic Pathway: Palladium-Catalyzed Allylation

The proposed synthesis involves the reaction of a 5-halo-4,6-dichloro-2-methylpyrimidine intermediate with an allylating agent, such as allylboronic acid pinacol ester or allyltributyltin, in the presence of a palladium catalyst and a suitable base.

Synthetic Pathway Precursor 4,6-dichloro-2-methylpyrimidine Intermediate 5-Bromo-4,6-dichloro-2-methylpyrimidine Precursor->Intermediate Bromination (NBS) Product This compound Intermediate->Product Suzuki Coupling AllylatingAgent Allylboronic acid pinacol ester AllylatingAgent->Product Suzuki Coupling Catalyst Pd(PPh₃)₄ Catalyst->Product Suzuki Coupling Base K₂CO₃ Base->Product Suzuki Coupling

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Bromination of 4,6-dichloro-2-methylpyrimidine

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-4,6-dichloro-2-methylpyrimidine.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-4,6-dichloro-2-methylpyrimidine (1.0 eq), allylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the allyl group protons (in the range of 5-6 ppm for the vinyl protons and around 3.5 ppm for the methylene protons) and a singlet for the methyl group protons.

    • ¹³C NMR: Distinct signals for the carbons of the pyrimidine ring and the allyl group will be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the two chlorine atoms.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=C stretching of the allyl group and C-Cl stretching.

Reactivity and Synthetic Potential

The introduction of the allyl group at the C5 position is expected to subtly influence the reactivity of the chloro-substituents at the C4 and C6 positions. However, these positions will remain highly activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at C4 and C6 are excellent leaving groups, allowing for sequential or simultaneous displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity opens up avenues for the synthesis of diverse libraries of 5-allyl-pyrimidine derivatives for screening in drug discovery programs.[1][8]

SNAr_Reactivity Start 5-Allyl-4,6-dichloro- 2-methylpyrimidine Product1 Mono-substituted Product Start->Product1 SₙAr at C4/C6 Nuc1 Nucleophile 1 (e.g., R-NH₂) Nuc1->Product1 Product2 Di-substituted Product Product1->Product2 SₙAr at C6/C4 Nuc2 Nucleophile 2 (e.g., R'-OH) Nuc2->Product2

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are integral to a vast array of pharmaceuticals. The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The allyl group can serve as a handle for further functionalization or can be involved in key binding interactions with biological targets. The dichloropyrimidine core allows for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. For instance, related 5-substituted pyrimidines have shown potential as inhibitors of nitric oxide production, suggesting anti-inflammatory applications.[9]

Safety and Handling

The precursor, 4,6-dichloro-2-methylpyrimidine, is classified as harmful if swallowed and may cause an allergic skin reaction.[2] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor.[10][11]

Conclusion

This compound represents a valuable, albeit not commercially catalogued, building block for chemical synthesis. This guide has provided a comprehensive framework for its preparation from 4,6-dichloro-2-methylpyrimidine, leveraging established palladium-catalyzed cross-coupling methodologies. The detailed protocols, coupled with an in-depth discussion of the compound's expected reactivity and potential applications, are designed to empower researchers in their synthetic endeavors. The versatility of the dichloropyrimidine core, combined with the synthetic handle of the allyl group, positions this molecule as a promising scaffold for the discovery of novel bioactive compounds and advanced materials.

References

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Sources

An In-Depth Technical Guide to 5-Allyl-4,6-dichloro-2-methylpyrimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a novel functionalized pyrimidine derivative. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its molecular structure, a proposed synthetic pathway, detailed characterization methods, and a discussion of its potential reactivity and applications in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] The inherent electronic properties of the pyrimidine nucleus, coupled with the ability to introduce a wide range of functional groups, make it a privileged scaffold in drug discovery.[2][3] Dichlorinated pyrimidines, in particular, serve as versatile synthetic intermediates, with the chlorine atoms acting as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.[4] The introduction of an allyl group at the C5 position of the pyrimidine ring offers an additional site for chemical modification, opening up new avenues for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The foundational scaffold for our target molecule is 4,6-dichloro-2-methylpyrimidine. A comprehensive understanding of its properties is crucial for the successful synthesis and handling of its 5-allyl derivative.

Core Scaffold: 4,6-dichloro-2-methylpyrimidine

The molecular structure of 4,6-dichloro-2-methylpyrimidine consists of a pyrimidine ring substituted with a methyl group at the C2 position and chlorine atoms at the C4 and C6 positions.

Table 1: Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂[2]
Molecular Weight 163.00 g/mol [2]
Appearance White to off-white crystalline powder[5]
Melting Point 44-48 °C[5]
Solubility Soluble in methanol[6]
CAS Number 1780-26-3[2]
Predicted Properties of this compound

The introduction of an allyl group at the C5 position is expected to influence the physicochemical properties of the parent compound. The molecular weight will increase, and the lipophilicity is also expected to rise. The presence of the allyl group's double bond will introduce a new reactive site.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned as a two-step process: first, the synthesis of the 4,6-dichloro-2-methylpyrimidine core, followed by the direct allylation at the C5 position.

Synthesis of the 4,6-dichloro-2-methylpyrimidine Scaffold

A common and efficient method for the synthesis of 4,6-dichloropyrimidines involves the chlorination of the corresponding 4,6-dihydroxypyrimidine.[7]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: To the flask, add phosphorus oxychloride (POCl₃) and a catalytic amount of a suitable base, such as N,N-dimethylaniline.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis_Scaffold 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Reaction Reaction 4,6-dihydroxy-2-methylpyrimidine->Reaction POCl₃, N,N-dimethylaniline 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Reaction->4,6-dichloro-2-methylpyrimidine Reflux

Caption: Synthetic scheme for 4,6-dichloro-2-methylpyrimidine.

Proposed Direct C-H Allylation at the C5 Position

The functionalization of the C5 position of the pyrimidine ring can be challenging due to its lower reactivity compared to the C2, C4, and C6 positions. However, recent advancements in transition metal-catalyzed direct C-H activation offer a promising route.[8] Palladium-catalyzed C-H allylation has emerged as a powerful tool for the formation of C-C bonds.[9]

Proposed Experimental Protocol: C5-Allylation of 4,6-dichloro-2-methylpyrimidine

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4,6-dichloro-2-methylpyrimidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base.

  • Reagent Addition: Add the allylating agent, such as allyl acetate or allyl carbonate, and a suitable solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired this compound.

Synthesis_Allylation 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Reaction Reaction 4,6-dichloro-2-methylpyrimidine->Reaction Pd(OAc)₂, Ligand, Base This compound This compound Reaction->this compound Heat Allylating Agent Allylating Agent Allylating Agent->Reaction

Caption: Proposed C5-allylation of the pyrimidine core.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including multiplets for the vinyl protons and a doublet for the methylene protons. A singlet corresponding to the methyl group at the C2 position would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the pyrimidine ring carbons, the methyl carbon, and the three carbons of the allyl group. The chemical shifts of the pyrimidine carbons will be influenced by the electron-withdrawing chlorine atoms and the newly introduced allyl group.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak with approximately 2/3 the intensity of the molecular ion peak and an M+4 peak).[13][14][15][16] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl and allyl groups, C=C stretching of the allyl group and the pyrimidine ring, and C-Cl stretching.[6][17][18][19][20]

Chemical Reactivity and Potential Applications

The molecular architecture of this compound offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules.

Reactivity of the Dichloropyrimidine Core

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[21] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to further functionalize the pyrimidine ring.[22] The reactivity of these positions can be modulated by the electronic nature of the incoming nucleophile and the reaction conditions.

Reactivity cluster_0 Nucleophilic Aromatic Substitution cluster_1 Allyl Group Modification This compound This compound C4/C6 Substituted Product C4/C6 Substituted Product This compound->C4/C6 Substituted Product Nucleophile (NuH) Modified Allyl Product Modified Allyl Product This compound->Modified Allyl Product Electrophile/Radical

Caption: Potential reaction pathways for this compound.

Reactivity of the Allyl Group

The double bond of the allyl group can undergo a variety of chemical transformations, including addition reactions (e.g., hydrogenation, halogenation, epoxidation) and cross-coupling reactions. This provides a secondary avenue for structural diversification.

Potential Applications in Drug Discovery and Materials Science

Functionalized pyrimidines are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][23] The unique combination of reactive sites in this compound makes it an attractive scaffold for the development of novel kinase inhibitors, antivirals, and other therapeutic agents. In materials science, the pyrimidine core can be incorporated into polymers and organic electronic materials, and the allyl group can be utilized for polymerization or surface modification.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of the novel compound this compound. By leveraging established synthetic methodologies for the pyrimidine core and modern C-H activation techniques, a plausible route to this molecule has been outlined. The predicted spectroscopic data and reactivity profile suggest that this compound holds significant promise as a versatile building block for the creation of new molecules with potential applications in both the pharmaceutical and materials science industries. Further experimental validation of the proposed synthesis and a thorough investigation of its chemical and biological properties are warranted to fully unlock the potential of this intriguing pyrimidine derivative.

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  • Klahn, P., et al. (2006). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 44(11), 1038-1044. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available from: [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Available from: [Link]

  • On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. (2020). PubMed. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available from: [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2012). Google Patents.
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2001). ResearchGate. Available from: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. Available from: [Link]

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A Comprehensive Technical Guide to the Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their versatile chemical nature allows for functionalization at multiple positions, leading to compounds with diverse pharmacological activities. The target molecule of this guide, 5-Allyl-4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the reactive allyl group at the 5-position and the chloro groups at the 4- and 6-positions provides orthogonal handles for further chemical modification, making it a valuable building block in drug discovery pipelines.

This in-depth guide, presented from the perspective of a Senior Application Scientist, delineates a robust and logical three-step synthesis pathway for this compound. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding for researchers aiming to replicate or adapt this synthesis.

The Strategic Synthesis Pathway

The most logical and efficient synthesis of this compound is a three-step process. This pathway begins with the allylation of a malonic ester, followed by the construction of the pyrimidine ring, and concludes with a chlorination step. This approach is advantageous as it allows for the early and controlled introduction of the allyl group, followed by the robust formation of the heterocyclic core.

Synthesis_Pathway cluster_0 Step 1: Allylation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination Diethyl_Malonate Diethyl Malonate Base_Solvent Base (e.g., NaOEt) in Solvent (e.g., Ethanol) Diethyl_Malonate->Base_Solvent Allyl_Bromide Allyl Bromide Allyl_Bromide->Base_Solvent Diethyl_Allylmalonate Diethyl Allylmalonate Base_Solvent->Diethyl_Allylmalonate Acetamidine_HCl Acetamidine HCl Base_Solvent2 Base (e.g., NaOEt) in Solvent (e.g., Ethanol) Diethyl_Allylmalonate->Base_Solvent2 Acetamidine_HCl->Base_Solvent2 5_Allyl_DHP 5-Allyl-2-methylpyrimidine-4,6-dione Base_Solvent2->5_Allyl_DHP Chlorinating_Agent Chlorinating Agent (e.g., POCl3) 5_Allyl_DHP->Chlorinating_Agent Final_Product This compound Chlorinating_Agent->Final_Product

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of Diethyl Allylmalonate

The initial step involves a classic malonic ester synthesis, specifically the C-alkylation of diethyl malonate with allyl bromide.

Expertise & Experience: The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) makes them readily removable by a moderately strong base like sodium ethoxide.[1] The resulting enolate is a soft nucleophile that readily undergoes an SN2 reaction with an alkyl halide. Allyl bromide is an excellent electrophile for this purpose due to the reactivity of the carbon-bromine bond. The choice of ethanol as a solvent is strategic; it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.[2]

Experimental Protocol: Diethyl Allylmalonate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol.

  • Base Formation: Sodium metal is added portion-wise to the ethanol under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide in situ. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution. A thick white precipitate of the sodium salt of diethyl malonate may form.[2]

  • Alkylation: Allyl bromide is then added dropwise to the stirred suspension. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield pure diethyl allylmalonate.[2]

Part 2: Synthesis of 5-Allyl-2-methylpyrimidine-4,6-dione

This step involves the condensation of the newly synthesized diethyl allylmalonate with acetamidine to form the pyrimidine ring.

Expertise & Experience: This is a classic pyrimidine synthesis involving the reaction of a 1,3-dicarbonyl compound with an amidine.[3][4] The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the cyclization. Using the hydrochloride salt of acetamidine is common as it is more stable than the free base. The base serves to both neutralize the hydrochloride and catalyze the condensation. The reaction proceeds via a series of nucleophilic additions and eliminations to form the stable heterocyclic ring.

Experimental Protocol: 5-Allyl-2-methylpyrimidine-4,6-dione
  • Reaction Setup: A similar setup to the first step is used. A solution of sodium ethoxide in absolute ethanol is prepared.

  • Reactant Addition: Diethyl allylmalonate and acetamidine hydrochloride are added to the sodium ethoxide solution.

  • Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.[4] This protonates the pyrimidine, causing it to precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The product is dried under vacuum to yield 5-allyl-2-methylpyrimidine-4,6-dione.

Part 3: Chlorination to this compound

The final step is the conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine using a suitable chlorinating agent.

Expertise & Experience: The tautomeric equilibrium of the 5-allyl-2-methylpyrimidine-4,6-dione heavily favors the dihydroxy form. These hydroxyl groups can be readily replaced by chlorine atoms using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness and reliability. The reaction is typically performed at elevated temperatures, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: this compound
  • Reaction Setup: A flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl gas) is charged with 5-allyl-2-methylpyrimidine-4,6-dione and an excess of phosphorus oxychloride.

  • Reaction: The mixture is heated to reflux with stirring. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

  • Work-up: After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. This quenches any remaining POCl₃.

  • Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
1Diethyl Malonate1. Sodium Ethoxide2. Allyl BromideDiethyl Allylmalonate80-90%
2Diethyl AllylmalonateAcetamidine HCl, Sodium Ethoxide5-Allyl-2-methylpyrimidine-4,6-dione70-85%
35-Allyl-2-methylpyrimidine-4,6-dionePhosphorus Oxychloride (POCl₃)This compound85-95%

Conclusion

The described three-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. Each step is based on well-established and understood organic chemistry principles, ensuring high yields and purity of the intermediates and the final product. This guide provides the necessary detail for experienced researchers to successfully synthesize this valuable building block for further applications in medicinal chemistry and drug development.

References

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • PubChem. (n.d.). Diethyl allylmalonate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h).
  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]

  • Google Patents. (n.d.).
  • Dalton Transactions. (2005). 4,6-Dihydroxypyrimidine: a selective bridging ligand for controlled Group IV metal alkoxide structures. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2005). Malonates in Cyclocondensation Reactions. MDPI. [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • ResearchGate. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. [Link]

  • Google Patents. (n.d.).
  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Allyl-4,6-dichloro-2-methylpyrimidine and outlines the methodologies for its empirical characterization. As a Senior Application Scientist, the following sections synthesize established analytical principles with practical, field-proven insights to ensure both technical accuracy and a self-validating approach to structural elucidation.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted pyrimidine with key functional groups that will produce a distinct spectroscopic fingerprint. The pyrimidine core, two chlorine atoms, a methyl group, and an allyl group each contribute unique signals in various spectroscopic techniques. Understanding the expected data is crucial for confirming the successful synthesis and purity of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy

Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Methyl (CH₃)2.5 - 2.7Singlet (s)3HThe methyl group at the C2 position is adjacent to two nitrogen atoms, which deshield the protons, resulting in a downfield shift.
Allyl (-CH₂-)3.2 - 3.4Doublet (d)2HThese protons are adjacent to the pyrimidine ring and the double bond, leading to a downfield shift. Coupling with the adjacent vinyl proton will result in a doublet.
Allyl (=CH-)5.8 - 6.0Multiplet (m)1HThis vinyl proton is coupled to the adjacent methylene and terminal vinyl protons, resulting in a complex multiplet.
Allyl (=CH₂)5.0 - 5.2Multiplet (m)2HThe terminal vinyl protons are diastereotopic and will show complex coupling with the adjacent vinyl proton.

Experimental Protocol for ¹H NMR:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) b Add a small amount of TMS as an internal standard (0 ppm) a->b c Transfer the solution to a 5 mm NMR tube b->c d Insert the sample into the NMR spectrometer e Tune and shim the instrument d->e f Acquire the spectrum using a standard pulse sequence e->f g Apply Fourier transform to the FID h Phase and baseline correct the spectrum g->h i Integrate the peaks and determine chemical shifts h->i

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Methyl (CH₃)20 - 25The methyl carbon is in a typical aliphatic region.
Pyrimidine C2165 - 170This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift.
Pyrimidine C4, C6160 - 165These carbons are bonded to a nitrogen and a chlorine atom, causing a strong deshielding effect.
Pyrimidine C5115 - 120This carbon is substituted with an allyl group and is located between two chlorinated carbons.
Allyl (-CH₂-)30 - 35An aliphatic carbon adjacent to an aromatic ring.
Allyl (=CH-)130 - 135A typical chemical shift for an internal alkene carbon.
Allyl (=CH₂)115 - 120A typical chemical shift for a terminal alkene carbon.

Experimental Protocol for ¹³C NMR:

The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar but require a larger number of scans due to the low natural abundance of the ¹³C isotope.[1] A proton-decoupled pulse sequence is typically used to simplify the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈Cl₂N₂) is 218.09 g/mol . The mass spectrum should show a molecular ion peak at m/z 218.

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10% of the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, the methyl group, or cleavage of the allyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) b Infuse the sample solution into the electrospray ionization (ESI) source c Optimize ion source parameters (e.g., capillary voltage, gas flow) b->c d Acquire the mass spectrum over a relevant m/z range c->d e Identify the molecular ion peak f Analyze the isotopic pattern to confirm the presence of chlorine e->f g Propose structures for major fragment ions f->g

Caption: Workflow for acquiring an ESI-MS spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic and vinyl C-H
2850 - 3000C-H stretchAliphatic C-H
1640 - 1680C=C stretchAlkene
1550 - 1600C=N, C=C stretchPyrimidine ring
1400 - 1500C-H bendAliphatic C-H
1000 - 1200C-Cl stretchChloroalkane
910 - 990=C-H bendAlkene

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Place a small amount of the solid sample directly on the ATR crystal b Collect a background spectrum of the empty ATR crystal c Collect the sample spectrum b->c d The instrument software automatically ratios the sample spectrum to the background spectrum e Identify characteristic absorption bands and assign them to functional groups d->e

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural characterization of this compound. This guide offers a predictive framework and detailed methodologies to assist researchers in confirming the identity and purity of this novel compound. The presented protocols are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

References

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An In-Depth Technical Guide to the NMR Analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of elucidating the structure of this compound using modern NMR spectroscopy. We will explore the principles behind spectral interpretation, provide detailed experimental protocols, and present predicted data to serve as a benchmark for empirical studies.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine derivatives are core structures in numerous pharmaceuticals, including antiviral and anticancer agents. The introduction of an allyl group and chlorine atoms to the 2-methylpyrimidine scaffold creates a molecule with multiple reactive sites, making it a versatile building block for the synthesis of more complex chemical entities.

Accurate structural confirmation is a critical and non-negotiable step in the synthesis and application of such novel compounds. NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide will provide the foundational knowledge required to perform and interpret a complete NMR analysis of the title compound.

Foundational Principles of NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, the key nuclei for analysis are ¹H (proton) and ¹³C (carbon-13).

Chemical Shift (δ): The position of an NMR signal, or its chemical shift, is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as chlorine and the nitrogen atoms in the pyrimidine ring, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups shield nuclei, shifting signals to lower chemical shifts (upfield).

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field and provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (on pyrimidine)~2.6 - 2.8Singlet (s)N/A3H
CH₂ (allyl)~3.5 - 3.7Doublet (d)~6.52H
CH (allyl)~5.9 - 6.1Multiplet (m)-1H
=CH₂ (allyl, cis)~5.1 - 5.3Doublet of triplets (dt) or multiplet~10.0, ~1.51H
=CH₂ (allyl, trans)~5.1 - 5.3Doublet of triplets (dt) or multiplet~17.0, ~1.51H

Causality behind Predictions:

  • The methyl protons are expected to be a singlet as there are no adjacent protons for coupling. Its downfield shift is due to the influence of the electron-deficient pyrimidine ring.

  • The allylic CH₂ protons are shifted downfield due to the proximity of the pyrimidine ring. They will appear as a doublet due to coupling with the adjacent vinylic proton.

  • The vinylic CH proton will be a complex multiplet due to coupling with the allylic CH₂ protons and the two terminal vinylic protons.[1]

  • The terminal vinylic (=CH₂) protons are diastereotopic and will exhibit distinct signals, each coupled to the vinylic CH proton and geminally to each other, though the geminal coupling may not be well-resolved. They also show long-range coupling to the allylic CH₂ protons.[1]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (on pyrimidine)~20 - 25
CH₂ (allyl)~30 - 35
CH (allyl)~130 - 135
=CH₂ (allyl)~115 - 120
C2 (pyrimidine, with CH₃)~165 - 170
C4, C6 (pyrimidine, with Cl)~160 - 165
C5 (pyrimidine, with allyl)~125 - 130

Causality behind Predictions:

  • The methyl carbon appears in the typical aliphatic region.

  • The allylic CH₂ carbon is also in the aliphatic region but slightly downfield.

  • The vinylic carbons of the allyl group appear in the characteristic alkene region.

  • The pyrimidine ring carbons are significantly deshielded due to the presence of two electronegative nitrogen atoms and two chlorine atoms. The carbons bearing chlorine (C4, C6) are expected to be the most downfield, followed by the carbon attached to the methyl group (C2). The carbon bearing the allyl group (C5) will be the most shielded of the ring carbons.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data, meticulous sample preparation and the selection of appropriate experimental parameters are essential.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if solubility is an issue or to resolve overlapping signals.[2][3]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm). The residual solvent peak can also be used as a secondary reference.[4]

  • Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step. This provides information on the number of different proton environments, their relative numbers (integration), and their coupling patterns.

  • ¹³C NMR: A one-dimensional carbon NMR experiment, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in both DEPT spectra.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

Visualizing the NMR Analysis Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR analysis and the expected key correlations for this compound.

G cluster_workflow Experimental Workflow A Sample Preparation B 1D ¹H & ¹³C NMR A->B C DEPT Experiments B->C D 2D COSY C->D E 2D HSQC D->E F 2D HMBC E->F G Structure Elucidation F->G

Caption: A typical experimental workflow for NMR-based structure elucidation.

G Conceptual representation of key HMBC correlations. cluster_structure Molecular Structure & Numbering mol

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Step-by-Step Interpretation of the Spectra

  • Analyze the ¹H NMR Spectrum:

    • Identify the number of distinct signals.

    • Use the integration values to determine the number of protons corresponding to each signal.

    • Analyze the splitting patterns to deduce the number of neighboring protons for each signal.

    • Assign the signals to the methyl, allylic CH₂, and vinylic protons based on their characteristic chemical shifts and multiplicities.

  • Analyze the ¹³C NMR and DEPT Spectra:

    • Count the number of signals in the proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.

    • Use the DEPT spectra to classify each signal as a CH, CH₂, or CH₃ group. Any signal present in the ¹³C spectrum but absent in the DEPT spectra is a quaternary carbon.

  • Correlate with 2D NMR Data:

    • Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon.

    • Examine the COSY spectrum to confirm the proton-proton coupling network within the allyl group. For example, a cross-peak should be observed between the allylic CH₂ protons and the vinylic CH proton.

    • Utilize the HMBC spectrum to assemble the molecular fragments. Key correlations to look for include:

      • The methyl protons to C2 and the adjacent C-N carbons of the pyrimidine ring.

      • The allylic CH₂ protons to C5 of the pyrimidine ring and the vinylic carbons of the allyl group.

      • The vinylic CH proton to the allylic CH₂ carbon.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the suite of NMR experiments outlined in this guide, a researcher can build a self-validating model of the molecular structure of this compound. The congruence of data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a high degree of confidence in the final structural assignment. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research and development involving novel chemical entities.

References

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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link][4]

  • Khan, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. [Link][7]

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An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a key heterocyclic building block in synthetic and medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals who require robust methods for structural characterization and quality control. We will deconstruct the molecule into its constituent functional groups to predict its characteristic vibrational modes. This theoretical foundation is then coupled with a detailed, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra. The document culminates in a workflow for spectral interpretation, ensuring that users can confidently correlate empirical data with the molecular structure.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound is a substituted pyrimidine, a class of compounds of immense interest in drug discovery due to their presence in nucleic acids and a wide array of pharmacologically active agents. The precise arrangement of its functional groups—a pyrimidine core, two chloro substituents, a methyl group, and an allyl group—defines its reactivity and potential biological interactions.

Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, rocking) that correspond to the absorption of specific wavelengths of infrared radiation.[2] An IR spectrum, therefore, serves as a molecular "fingerprint," providing definitive confirmation of a molecule's identity and structural integrity. For a complex molecule like this compound, IR spectroscopy allows for the rapid verification of the presence of its key structural motifs, making it a critical first-pass analytical tool following synthesis.

Molecular Structure and Theoretical Vibrational Mode Analysis

To interpret the IR spectrum of the title compound, we must first dissect its structure into its primary vibrational components. The expected absorption bands are derived from the collective vibrations of these groups.

  • Pyrimidine Ring: This aromatic heterocyclic system is characterized by C=C and C=N stretching vibrations, as well as in-plane and out-of-plane ring bending modes. These typically appear in the 1600-1400 cm⁻¹ region.[3][4]

  • Allyl Group (-CH₂-CH=CH₂): This group contributes several distinct and highly diagnostic peaks.

    • Vinylic =C-H stretching vibrations are expected above 3000 cm⁻¹.[5][6]

    • The C=C double bond stretch typically gives rise to a moderate band around 1640 cm⁻¹.[6][7]

    • Aliphatic C-H stretching from the -CH₂- portion will appear just below 3000 cm⁻¹.[5]

    • Strong out-of-plane (OOP) bending vibrations for the terminal vinyl group (=CH₂) are highly characteristic and appear in the 1000-900 cm⁻¹ range.[5]

  • Chloro Substituents (C-Cl): The C-Cl stretching vibrations are typically found in the lower frequency "fingerprint" region of the spectrum, generally between 850 and 550 cm⁻¹.[7]

  • Methyl Group (-CH₃): This group exhibits characteristic symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, as well as bending (scissoring and rocking) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7]

Based on this analysis, a table of predicted IR absorption bands can be constructed.

Predicted IR Absorption Bands for this compound

This table summarizes the expected vibrational frequencies, providing a reference for interpreting an experimental spectrum.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3020Medium=C-H StretchAllyl (Vinylic)
2980 - 2850Medium-StrongC-H StretchAllyl (Aliphatic) & Methyl
1680 - 1640MediumC=C StretchAllyl (Alkene)
1600 - 1525Medium-StrongC=N and C=C Ring StretchPyrimidine Ring
1470 - 1420MediumC-H Bend (Scissoring)Allyl (-CH₂-) & Methyl
1380 - 1370MediumC-H Bend (Symmetric)Methyl
1000 - 910Strong=C-H Out-of-Plane BendAllyl (Vinylic)
850 - 600Medium-StrongC-Cl StretchDichloro-substituents

Table 1: Predicted characteristic infrared absorption bands for this compound based on established group frequencies.[3][4][5][6][7]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol describes a self-validating system for obtaining a reproducible and high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or equivalent).[8]

  • ATR accessory with a diamond or germanium crystal.

Protocol Steps:

  • Instrument Preparation & Verification:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Run an instrument performance qualification (PQ) test using a certified polystyrene standard to verify wavenumber accuracy.

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal surface using a soft, lint-free wipe dampened with spectroscopic grade isopropanol or ethanol.

    • Dry the crystal completely with a gentle stream of nitrogen or dry air.

  • Background Spectrum Acquisition (Self-Validation Step):

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.

    • Causality: The background scan measures the absorbance of the atmosphere and the instrument itself. This is digitally subtracted from the sample spectrum to ensure that the resulting spectrum contains only information from the sample. An improper background collection is the most common source of spectral artifacts.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure should be sufficient to flatten the sample without causing damage.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, leading to a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum with poor peak definition.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

    • The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).

  • Post-Acquisition Processing and Cleaning:

    • If necessary, apply an automated baseline correction and ATR correction to the spectrum. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Thoroughly clean the sample from the ATR crystal and press using the procedure in Step 2.

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for analyzing the acquired IR spectrum to confirm the structure of this compound.

IR_Analysis_Workflow cluster_prep Sample & Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_output Reporting SamplePrep Sample Preparation (Solid on ATR) AcquireBG Acquire Background Spectrum SamplePrep->AcquireBG Clean Crystal AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample Apply Sample DataProcess Data Processing (Baseline/ATR Correction) AcquireSample->DataProcess PeakPick Identify Major Absorption Peaks DataProcess->PeakPick DiagnosticRegion Analyze Diagnostic Region (> 1500 cm⁻¹) PeakPick->DiagnosticRegion FingerprintRegion Analyze Fingerprint Region (< 1500 cm⁻¹) PeakPick->FingerprintRegion Correlate Correlate Peaks with Predicted Vibrations (Table 1) DiagnosticRegion->Correlate FingerprintRegion->Correlate Confirm Confirm Presence of All Key Functional Groups Correlate->Confirm Report Final Structural Confirmation Report Confirm->Report

Caption: Workflow for IR Spectrum Analysis.

Interpreting the Spectrum:

  • Diagnostic Region (>1500 cm⁻¹):

    • Look for a medium-intensity peak between 3100-3020 cm⁻¹ , confirming the allyl =C-H stretch.[6]

    • Observe strong C-H stretching bands just below 3000 cm⁻¹ (~2980-2850 cm⁻¹ ) for the methyl and allyl CH₂ groups.[5]

    • Identify the C=C alkene stretch around 1640 cm⁻¹ .[7]

    • Find the characteristic pyrimidine ring C=N and C=C stretches in the 1600-1525 cm⁻¹ range.[3]

  • Fingerprint Region (<1500 cm⁻¹):

    • This region contains more complex vibrations but holds key confirmatory peaks.

    • Locate the C-H bending modes for the methyl and allyl groups around 1470-1420 cm⁻¹ .[7]

    • A sharp, strong peak between 1000-910 cm⁻¹ is a definitive marker for the out-of-plane bending of the terminal vinyl group, strongly indicating the presence of the allyl substituent.[5]

    • Identify one or more strong bands in the 850-600 cm⁻¹ region, which correspond to the C-Cl stretching vibrations.[7]

By systematically identifying these key absorption bands and matching them to the predicted values, one can achieve a high-confidence structural confirmation of this compound.

Conclusion

This guide has established a robust framework for the analysis of this compound using FTIR spectroscopy. By combining a theoretical understanding of the molecule's vibrational properties with a rigorous, self-validating experimental protocol, researchers can reliably use IR spectroscopy for structural verification and quality assurance. The presented workflow provides a clear path from sample acquisition to final interpretation, empowering scientists in drug development and chemical synthesis to confidently characterize this important heterocyclic compound.

References

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Mass spectrometry of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, substituted pyrimidines represent a cornerstone of medicinal chemistry. Their structural motif is central to numerous pharmacologically active agents, driving a persistent need for robust and precise analytical methodologies. This compound is one such molecule, a functionalized building block whose journey from synthesis to potential application is critically dependent on unambiguous structural verification. Mass spectrometry (MS) stands as the paramount technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[1][2]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of methods, instead providing a strategic framework for the comprehensive mass spectrometric analysis of this specific molecule. We will explore the causal relationships behind methodological choices, from ionization physics to fragmentation chemistry, to construct a self-validating analytical workflow. Our objective is to not only identify the molecule but to understand its gas-phase ionic behavior, providing a blueprint for the characterization of related compounds.

Molecular Profile and Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential.

  • Compound Name: this compound

  • Molecular Formula: C₈H₈Cl₂N₂

  • Monoisotopic Mass: 202.0065 Da

  • Average Mass: 203.07 g/mol

A critical and highly informative feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. For a molecule containing two chlorine atoms, the resulting isotopic pattern for the molecular ion (M) will exhibit three distinct peaks:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The expected relative intensity ratio for this cluster is approximately 9:6:1 . This distinctive isotopic signature is a powerful diagnostic tool that must be present for any ion retaining both chlorine atoms, serving as an immediate point of validation in the mass spectrum.

The Duality of Ionization: Crafting a Comprehensive Strategy

The choice of ionization technique dictates the nature of the resulting mass spectrum. A single method provides only one perspective; a dual approach, employing both a "hard" and a "soft" ionization technique, yields a far more complete structural picture.

  • Electron Ionization (EI): This is a high-energy, hard ionization technique where the sample is bombarded with 70 eV electrons.[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] The resulting "fingerprint" spectrum is invaluable for structural elucidation and library matching. The primary ion formed is the radical cation, M•⁺.

  • Electrospray Ionization (ESI): This is a low-energy, soft ionization technique ideal for producing intact molecular ions with minimal fragmentation.[5][6] For a nitrogen-containing heterocycle like our target, ESI in positive ion mode will readily form the protonated molecule, [M+H]⁺.[7] This is crucial for unequivocally determining the molecular weight and serves as the perfect precursor for subsequent fragmentation studies using tandem mass spectrometry (MS/MS).[8]

Our strategy, therefore, is to leverage both EI for its detailed fragmentation fingerprint and ESI for its clean molecular ion generation and suitability for controlled MS/MS experiments.

cluster_0 Analytical Strategy Analyte 5-Allyl-4,6-dichloro- 2-methylpyrimidine Ionization Ionization Approach Analyte->Ionization EI Electron Ionization (EI) (Hard Ionization) Ionization->EI ESI Electrospray Ionization (ESI) (Soft Ionization) Ionization->ESI EI_Outcome Extensive Fragmentation (M•⁺) EI->EI_Outcome ESI_Outcome Intact Protonated Molecule ([M+H]⁺) ESI->ESI_Outcome Analysis_EI Structural Fingerprint Library Matching EI_Outcome->Analysis_EI Analysis_ESI Molecular Weight Confirmation Precursor for MS/MS ESI_Outcome->Analysis_ESI

Caption: Dual ionization strategy for comprehensive analysis.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be executed on standard commercially available instrumentation (e.g., GC-Q-TOF for EI and LC-Q-TOF or Orbitrap for ESI). High-resolution mass spectrometry (HRMS) is strongly recommended to enable accurate mass measurements, which are critical for determining the elemental composition of fragment ions.[9][10][11][12]

Protocol 1: GC-MS with Electron Ionization (EI)

This method provides the foundational fragmentation fingerprint.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-500.

    • Acquisition Mode: High Resolution, Full Scan.

Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)

This method confirms molecular weight and enables controlled fragmentation for structural connectivity mapping.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water.

  • Instrumentation: HPLC or UPLC system coupled to a Triple Quadrupole, Q-TOF, or Orbitrap Mass Spectrometer.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temp: 350°C.

    • Acquisition:

      • MS1 (Full Scan): m/z 100-500 to detect the [M+H]⁺ ion cluster.

      • MS2 (Tandem MS): Data-dependent acquisition triggering on the m/z 203.01, 205.01, and 207.00 ions. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to generate a comprehensive fragment ion spectrum.

Interpretation of Mass Spectra: Decoding the Fragments

Analysis of the EI Spectrum

The 70 eV EI spectrum is expected to be rich with fragment ions. The molecular ion (M•⁺) at m/z 202 should be observable, along with its M+2 and M+4 isotopic peaks. The fragmentation will be driven by the stability of the pyrimidine ring and the nature of the substituents.[1][13][14][15]

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine Radical (M - Cl•): A common fragmentation for chlorinated compounds, leading to an ion at m/z 167.03. This fragment should still contain one Cl atom, exhibiting a characteristic M:M+2 ratio of 3:1.

  • Loss of Allyl Radical (M - C₃H₅•): Benzylic-type cleavage is favorable. The loss of the allyl group (41 Da) would yield a dichlorinated pyrimidine radical cation at m/z 161.00.[16] This fragment will retain the 9:6:1 isotopic signature.

  • Loss of Methyl Radical (M - CH₃•): Cleavage of the methyl group at the C2 position would result in an ion at m/z 187.00.

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo characteristic RDA cleavage. While multiple pathways are possible, a key fragmentation could involve the expulsion of neutral fragments like acetonitrile (CH₃CN).

  • Allyl Group Fragmentation: The allyl cation itself (C₃H₅⁺) is a stable carbocation and may be observed as a low-mass ion at m/z 41.

M M•⁺ m/z 202/204/206 (C₈H₈Cl₂N₂) F1 m/z 167/169 (C₈H₈ClN₂) M->F1 - Cl• F2 m/z 161/163/165 (C₅H₃Cl₂N₂) M->F2 - •C₃H₅ F3 m/z 187/189/191 (C₇H₅Cl₂N₂) M->F3 - •CH₃ F4 m/z 41 (C₃H₅) M->F4 Allyl cation

Caption: Predicted EI fragmentation pathways for the analyte.

Table 1: Predicted Key Ions in the EI Mass Spectrum

m/z (Monoisotopic)Proposed FormulaIdentityIsotopic Signature
202.0065C₈H₈Cl₂N₂Molecular Ion (M•⁺)2 Cl (9:6:1)
167.0349C₈H₈ClN₂[M - Cl]⁺1 Cl (3:1)
160.9748C₅H₃Cl₂N₂[M - C₃H₅]•⁺2 Cl (9:6:1)
187.0034C₇H₅Cl₂N₂[M - CH₃]⁺2 Cl (9:6:1)
41.0391C₃H₅[C₃H₅]⁺-
Analysis of the ESI-MS/MS Spectrum

The MS1 scan will confirm the molecular weight via the protonated molecule [M+H]⁺ at m/z 203.0138 (and its M+2/M+4 isotopes). The MS/MS spectrum of this precursor ion will reveal fragmentation pathways driven by the elimination of stable neutral molecules.

Key Predicted Fragmentation Pathways for [M+H]⁺:

  • Neutral Loss of HCl: A very common pathway for protonated chlorinated compounds, leading to a product ion at m/z 167.0349.

  • Neutral Loss of Propene (C₃H₆): Loss of the allyl group as a stable alkene (42 Da) would produce an ion at m/z 160.9748.

  • Sequential Losses: A primary loss of HCl followed by the loss of propene would yield a fragment at m/z 125.0032.

M [M+H]⁺ m/z 203/205/207 (C₈H₉Cl₂N₂) F1 m/z 167/169 (C₈H₈ClN₂) M->F1 - HCl F2 m/z 161/163/165 (C₅H₃Cl₂N₂) M->F2 - C₃H₆ F3 m/z 125/127 (C₅H₂ClN₂) F1->F3 - C₃H₆ F2->F3 - HCl

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺

Precursor m/zProduct Ion m/zNeutral LossProposed Formula of Product Ion
203.0138167.0349HCl (35.9767)C₈H₈ClN₂
203.0138160.9748C₃H₆ (42.0469)C₅H₃Cl₂N₂
203.0138125.0032HCl + C₃H₆C₅H₂ClN₂

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not through a single measurement, but through a synthesis of complementary data. The high-resolution EI-MS experiment provides a rich fragmentation fingerprint, while the accurate mass measurement confirms the elemental composition. The LC-ESI-MS/MS experiment validates the molecular weight and maps the connectivity of the functional groups through controlled, sequential fragmentation. The characteristic isotopic pattern of the two chlorine atoms serves as a constant, self-validating thread throughout the entire analysis.

This integrated approach provides an authoritative and trustworthy characterization, essential for advancing compounds through the rigorous pipeline of pharmaceutical research and development. The principles and workflows detailed herein are not only applicable to the target analyte but also provide a robust template for the analysis of other novel substituted heterocycles.

References

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An In-Depth Technical Guide to the Purity and Characterization of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. As synthetic intermediates, functionalized pyrimidines, such as 5-Allyl-4,6-dichloro-2-methylpyrimidine, offer a versatile platform for the construction of complex molecular architectures with potential therapeutic applications. The dichloro substitutions at the 4- and 6-positions provide reactive handles for nucleophilic substitution, while the allyl group at the 5-position can be further elaborated through a variety of chemical transformations.

This guide provides a comprehensive overview of the critical aspects of purity assessment and structural characterization for this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the underlying rationale, enabling researchers to make informed decisions, troubleshoot challenges, and ensure the highest standards of scientific integrity in their work. The quality of an active pharmaceutical ingredient (API) is often predetermined by the quality of its intermediates; therefore, a robust analytical framework for these building blocks is paramount.

Molecular Structure

The structural representation of this compound is foundational to understanding its reactivity and spectral properties.

Caption: Molecular structure of this compound.

Proposed Synthesis and Purification Strategy

Part 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The precursor, 4,6-dichloro-2-methylpyrimidine, is synthesized from 4,6-dihydroxy-2-methylpyrimidine. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) or a combination of thionyl chloride in acetonitrile being common industrial methods.[1] A safer laboratory-scale synthesis utilizes triphosgene in the presence of a base like N,N-diethylaniline.[2]

Part 2: Proposed Palladium-Catalyzed C-H Allylation

The introduction of the allyl group at the C5 position represents a C-H activation and functionalization challenge. The C5 position of the 4,6-dichloropyrimidine ring is electron-rich and susceptible to electrophilic attack. Palladium-catalyzed allylation reactions are well-established for the functionalization of various heterocyclic systems.[3][4] A plausible approach would involve a palladium-catalyzed reaction between 4,6-dichloro-2-methylpyrimidine and an allylating agent, such as allyl carbonate, in the presence of a suitable ligand and oxidant.[5]

Rationale for Method Selection: Palladium catalysis is chosen for its high efficiency, functional group tolerance, and the extensive literature supporting its use in complex C-C bond formations. This method avoids the use of harsh organometallic reagents that may not be compatible with the reactive chloro-substituents.

Purification Workflow

The purification of the final product is critical to remove unreacted starting materials, catalyst residues, and any by-products. A multi-step purification strategy is recommended for achieving high purity (>99%).

A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃ wash) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Drying of Organic Layer (e.g., MgSO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F G Recrystallization (e.g., Hexane/EtOAc) F->G H Pure Compound (>99%) G->H

Caption: Recommended multi-step purification workflow.

Expert Insight: The choice of solvent for recrystallization is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A hexane/ethyl acetate mixture is a good starting point for moderately polar compounds like this. Column chromatography is essential for removing closely related impurities that may co-crystallize.

Comprehensive Characterization and Purity Assessment

A multi-technique approach is essential for the unambiguous structural confirmation and purity determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale: ¹H NMR will confirm the presence and connectivity of the allyl and methyl protons, while ¹³C NMR will identify all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts, which are estimated based on the known effects of substituents on the pyrimidine ring and data from analogous structures.[6][7][8]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CH₃~2.6-CH₃~25
-CH₂- (allyl)~3.5 (d)-CH₂- (allyl)~35
=CH- (allyl)~6.0 (m)=CH- (allyl)~132
=CH₂ (allyl)~5.2 (dd)=CH₂ (allyl)~118
C5~120
C4, C6~160
C2~165

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-15 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile compounds and for confirming the molecular weight.

Rationale: The gas chromatography component separates the target compound from volatile impurities, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern that aids in structural confirmation.[9]

Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M]⁺204/206/208Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
[M-Cl]⁺169/171Loss of a chlorine radical.
[M-C₃H₅]⁺163/165/167Loss of the allyl radical.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) and coupled to a mass spectrometer (electron ionization source).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. Compare the fragmentation pattern with the predicted values and check for the presence of impurity peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[10][11][12] A reversed-phase HPLC method with UV detection is recommended.

Rationale: HPLC provides high-resolution separation of the main compound from non-volatile impurities and closely related structural analogs. The area percentage of the main peak gives a quantitative measure of the compound's purity.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B.

    • 2-20 min: 50% to 95% B.

    • 20-25 min: 95% B.

    • 25-26 min: 95% to 50% B.

    • 26-30 min: 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale: The FT-IR spectrum will provide evidence for the key functional groups, including the C-H bonds of the methyl and allyl groups, the C=C bond of the allyl group, the C=N and C=C bonds of the pyrimidine ring, and the C-Cl bonds.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration
~3080=C-H stretch (allyl)
2920-2980-C-H stretch (methyl and allyl CH₂)
~1640C=C stretch (allyl)
1550-1600C=N and C=C ring stretching
~1450-CH₂- scissoring
700-800C-Cl stretch

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Overall Analytical Characterization Strategy

The synergy of these analytical techniques provides a self-validating system for the comprehensive characterization and purity assessment of this compound.

cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR FT-IR Spectroscopy (Functional Groups) HPLC HPLC-UV (Quantitative Purity, Non-volatile Impurities) GCMS GC-MS (Volatile Impurities) Compound 5-Allyl-4,6-dichloro- 2-methylpyrimidine Compound->NMR Compound->MS Compound->FTIR Compound->HPLC Compound->GCMS

Caption: Integrated analytical strategy for characterization and purity.

Conclusion

The rigorous characterization and purity assessment of this compound is not merely a quality control exercise; it is a fundamental requirement for its successful application in research and drug development. By employing a combination of NMR, MS, HPLC, and FT-IR, researchers can build a complete profile of the molecule, ensuring its identity, purity, and suitability for subsequent synthetic transformations. The protocols and predicted data within this guide serve as a robust starting point for establishing a comprehensive analytical control strategy, ultimately contributing to the integrity and reproducibility of the scientific endeavor.

References

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  • Google Patents. (CN102432547A). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
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  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry. Available at: [Link]

  • Organ, M. G., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

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  • Onysko, M. Y., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the stability and optimal storage conditions for 5-Allyl-4,6-dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. While specific public data on the stability of this compound is limited, this document synthesizes information from structurally related compounds and established principles of chemical stability to provide robust handling and storage recommendations. Furthermore, a comprehensive stability testing protocol is proposed, grounded in ICH guidelines, to empower researchers to generate precise stability data. This guide is intended to ensure the integrity and reliability of this compound in research and development settings.

Chemical Profile and Inferred Stability

This compound is a substituted pyrimidine with reactive functional groups that dictate its stability profile. The molecule's structure, featuring two chlorine atoms attached to the pyrimidine ring and an allyl group, suggests susceptibility to several degradation pathways.

  • Dichloropyrimidine Core: The 4,6-dichloro-substituted pyrimidine ring is the most reactive part of the molecule. The chlorine atoms are susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] This reaction would lead to the formation of corresponding hydroxypyrimidines, which may exist in tautomeric equilibrium with pyrimidones. The rate of hydrolysis can be influenced by pH, temperature, and the presence of moisture.[2]

  • Allyl Group: The allyl group introduces a site of potential oxidation. The double bond can be susceptible to oxidation, leading to the formation of epoxides, diols, or other oxidative degradation products. This process can be accelerated by exposure to oxygen, light, and certain metal ions.

  • Methyl Group: The methyl group at the 2-position is generally stable, but it can influence the electronic properties of the pyrimidine ring, thereby modulating the reactivity of the chloro substituents.

Given these structural features, this compound is expected to be sensitive to moisture, high temperatures, and light.

Recommended Storage and Handling

Based on the analysis of its chemical structure and information from Safety Data Sheets (SDS) for similar dichloropyrimidine compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]To prevent oxidation of the allyl group.
Light Protect from light.[1]Pyrimidine derivatives can be susceptible to photolytic degradation.[4]
Moisture Keep container tightly closed and in a dry environment.[5]To prevent hydrolysis of the chloro substituents.
Container Use a well-sealed, opaque container made of a non-reactive material (e.g., amber glass).To protect from light and moisture, and to prevent reaction with the container material.

Handling Precautions:

  • Handle in a well-ventilated area or under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Avoid inhalation of dust or fumes.[3]

  • Avoid contact with skin and eyes, as dichloropyrimidine derivatives can cause irritation.[3][7][8]

A Proposed Protocol for Comprehensive Stability Testing

To generate specific and reliable stability data for this compound, a comprehensive stability testing program is essential. The following protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.[3][9]

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for a stability study is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[10][11] This method must be able to separate the intact this compound from its potential degradation products, process impurities, and other related substances.[4][12]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of both polar and non-polar compounds.[10]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products show significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products and pathways of the molecule.[1][13] This information is vital for the development of the stability-indicating method and for understanding the intrinsic stability of the compound.[14]

Table 2: Proposed Forced Degradation Conditions

Stress ConditionProposed MethodRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo investigate the susceptibility of the chloro groups to hydrolysis under acidic conditions.[1]
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursTo assess the lability of the chloro groups under basic conditions, which is often faster than in acid.[1]
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursTo probe the oxidative stability of the allyl group.
Thermal Degradation Solid-state sample at 80 °C for 72 hoursTo evaluate the thermal stability of the compound in the absence of solvent.
Photostability Expose solid-state and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][15] A dark control should be run in parallel.[16]To determine the compound's sensitivity to light and identify potential photolytic degradation products.[4]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS If unknown peaks are detected Method Validation of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions and to evaluate the impact of short-term excursions outside these conditions.[3][17]

Experimental Protocol: Long-Term and Accelerated Stability Testing

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Container Closure System: Store the samples in the proposed long-term storage container.

  • Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in Table 3.

  • Testing Frequency: Analyze the samples at the specified time points.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay (using the validated stability-indicating HPLC method)

    • Purity (determination of related substances and degradation products by HPLC)

Table 3: Long-Term and Accelerated Stability Study Conditions (ICH Q1A(R2))

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate *30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

* Intermediate testing is performed if a significant change occurs during the accelerated study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-Allyl-4,6-dichloro- 2-methylpyrimidine Mono_Hydroxy Monohydroxy- pyrimidine derivative Parent->Mono_Hydroxy H2O Epoxide Epoxide derivative Parent->Epoxide [O] Photoproducts Various Photodegradants Parent->Photoproducts Di_Hydroxy Dihydroxy- pyrimidine derivative Mono_Hydroxy->Di_Hydroxy H2O Diol Diol derivative Epoxide->Diol H2O

Caption: Potential degradation pathways of this compound.

Conclusion

While specific, publicly available stability data for this compound is scarce, a thorough understanding of its chemical structure allows for well-founded recommendations for its storage and handling. To ensure the compound's integrity, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For applications requiring a comprehensive understanding of its stability profile and the establishment of a re-test period, the execution of a formal stability study, as outlined in this guide and in accordance with ICH guidelines, is strongly recommended. Such a study will provide the necessary data to ensure the quality, reliability, and consistency of this compound in its use as a critical pharmaceutical intermediate.

References

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Scifinder. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 339-345. [Link]

  • ResearchGate. (2015). Stability Indicating HPLC Method Development: A Review. [Link]

  • PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Kappe, C. O., & Stadler, A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • AMSbio. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

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  • U.S. Food & Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

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An In-depth Technical Guide to the Reactivity of the Allyl Group in 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Allyl-4,6-dichloro-2-methylpyrimidine stands as a highly versatile scaffold in modern medicinal chemistry. Its utility is derived from the presence of multiple, orthogonally reactive sites: two electrophilic chlorine atoms on an electron-deficient pyrimidine ring and a nucleophilic, functionally adaptable allyl group. This guide provides a detailed exploration of the allyl group's reactivity within this molecular framework. We will dissect the electronic interplay between the allyl moiety and the dichloropyrimidine core, offering field-proven insights into directing chemoselectivity. This document serves as a technical resource, detailing key transformations of the allyl group—including electrophilic additions, radical substitutions, and palladium-catalyzed cross-coupling reactions—supported by mechanistic explanations, step-by-step protocols, and comparative data to empower strategic synthetic planning in drug discovery programs.

Introduction: A Scaffold of Strategic Importance

The pyrimidine core is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents across a wide range of applications including oncology, virology, and immunology.[1][2][3] The molecule this compound capitalizes on this proven scaffold by incorporating three distinct points for chemical diversification. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the allyl group at the C5 position offers a gateway to a diverse set of transformations characteristic of unsaturated systems.[4][5]

Understanding the nuanced reactivity of the allyl group, particularly how it is modulated by the strongly electron-withdrawing dichloropyrimidine ring, is paramount for its effective utilization in the synthesis of complex molecular architectures.

Synthesis of the Core Heterocycle

The parent structure, 4,6-dichloro-2-methylpyrimidine, is typically synthesized from 4,6-dihydroxy-2-methylpyrimidine (the condensation product of acetamidine and a malonate derivative) via chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7] The subsequent introduction of the allyl group at the C5 position, a key step to furnish the title compound, can be achieved through various C-H activation or metallation strategies, though specific literature for this exact transformation is sparse.

Caption: Key reactive sites on the this compound scaffold.

Reactivity Profile of the Allyl Group

The chemical behavior of the allyl group is profoundly influenced by the electronic properties of the heterocyclic core. The two nitrogen atoms and two chlorine atoms create a potent electron-withdrawing effect, which deactivates the allyl double bond towards certain reactions while enhancing the reactivity of the allylic protons.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes, initiated by the attack of an electrophile on the electron-rich π-bond.[8][9]

Causality: For this compound, the electron density of the allyl π-bond is significantly diminished by the inductive and mesomeric effects of the pyrimidine ring. This deactivation means that reactions with electrophiles are less facile compared to simple alkenes. Consequently, more potent electrophiles or forcing conditions are often necessary to drive these reactions to completion.

Typical Reactions:

  • Halogenation (e.g., Br₂, Cl₂): Direct addition of halogens across the double bond.

  • Hydrohalogenation (e.g., HBr, HCl): Addition of hydrogen halides, typically following Markovnikov's rule.

  • Hydration (e.g., H₂O/H₂SO₄): Addition of water to form an alcohol.

Due to the electronic deactivation, competing side reactions, such as decomposition under strongly acidic conditions, must be carefully managed.

Radical Reactions: Allylic Halogenation

The allylic position (the sp³-hybridized carbon adjacent to the double bond) is a prime target for radical substitution reactions.[10] This is because the removal of an allylic hydrogen atom generates a radical intermediate that is stabilized by resonance, delocalizing the unpaired electron across the allyl system.[11][12]

Causality: This pathway is often preferred over electrophilic addition when low concentrations of a halogen source are used in the presence of a radical initiator (e.g., light or heat). N-Bromosuccinimide (NBS) is the quintessential reagent for achieving high selectivity for allylic bromination over addition to the double bond.[11] It provides a low, steady concentration of Br₂ through its reaction with trace amounts of HBr.[10]

Allylic_Bromination_Mechanism Start Allyl-Pyrimidine Radical_Int Resonance-Stabilized Allylic Radical Start->Radical_Int H abstraction by Br• NBS NBS, Initiator (hν) Br2 Br₂ NBS->Br2 provides low [Br₂] Product1 Allylic Bromide (Kinetic Product) Radical_Int->Product1 + Br₂ Product2 Allylic Bromide (Thermodynamic Product) Radical_Int->Product2 (via resonance) + Br₂ Br_Radical Br2->Br_Radical homolytic cleavage Product1->Br_Radical regenerates Product2->Br_Radical regenerates

Caption: Simplified workflow for radical allylic bromination using NBS.

Experimental Protocol: Allylic Bromination with N-Bromosuccinimide (NBS)

This protocol is a self-validating system, incorporating reaction monitoring and standard purification to ensure product integrity.

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (e.g., Argon). The reaction can be initiated and sustained with a UV lamp if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the allylic bromide product(s).

Palladium-Catalyzed Reactions: Allylic Substitution

The allyl group is an excellent substrate for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction.[13] This powerful C-C, C-N, and C-O bond-forming reaction proceeds via a characteristic π-allyl palladium intermediate.[13]

Causality: In the presence of a Pd(0) catalyst, the allyl group can be activated, typically after conversion to a derivative with a good leaving group (e.g., acetate, carbonate, or the halide from the aforementioned allylic halogenation). The palladium catalyst inserts into the carbon-leaving group bond to form a cationic (η³-allyl)palladium complex. This complex is electrophilic and can be attacked by a wide range of soft nucleophiles.

Table 1: Overview of Allyl Group Transformations

Reaction TypeReagents & ConditionsProduct TypeMechanistic Insight
Electrophilic Addition HBr, neat or in AcOHBromoalkaneCarbocation intermediate. Deactivated by pyrimidine ring.
Radical Substitution NBS, AIBN, CCl₄, refluxAllylic BromideResonance-stabilized radical intermediate.[10][11]
Allylic Substitution Nucleophile (e.g., R₂NH), Pd(0) catalyst, ligandAllylic Amine(η³-allyl)palladium complex intermediate.[13]
Oxidation m-CPBA or OsO₄/NMOEpoxide or DiolStandard alkene oxidation pathways.
Reduction H₂, Pd/CPropylpyrimidineCatalytic hydrogenation of the double bond.

Chemoselectivity: Allyl Group vs. Chloro Substituents

A critical consideration for synthetic chemists is the chemoselectivity between the allyl group and the chloro substituents at C4 and C6. The chloro groups are highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring.[14]

Causality & Control: The choice of reagents and reaction conditions dictates which site reacts preferentially.

  • For Allyl Group Reactivity: Radical conditions (NBS/AIBN) or specific palladium-catalyzed conditions for allylic substitution will typically leave the C-Cl bonds intact. Electrophilic additions under anhydrous acidic conditions may also favor the allyl group.

  • For C-Cl Bond Reactivity: Reactions with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures will favor SNAr at the C4/C6 positions.[15] Palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig are also highly effective for functionalizing the C-Cl bonds with boronic acids or amines, respectively.[4][16][17]

Table 2: Comparative Reactivity Under Different Conditions

Condition TypePrimary Reactive SiteFavored ReactionRationale
Radical (NBS, hν) Allylic C-HAllylic BrominationRadical mechanism favors the weaker allylic C-H bond.
Nucleophilic (e.g., RNH₂) C4/C6-ClSNArThe pyrimidine ring is highly electron-deficient, activating the chloro groups.[14]
Pd(0) Catalysis (Suzuki) C4/C6-ClCross-CouplingStandard conditions for coupling aryl chlorides.[4][5]
Pd(0) Catalysis (Tsuji-Trost) Allyl Group (with LG)Allylic SubstitutionRequires a leaving group on the allyl chain for Pd insertion.[13]

digraph "Tsuji_Trost_Cycle" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
// Nodes
Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Allyl_X [label="Allyl-Pyrimidine-X\n(X = OAc, Cl...)"];
Pi_Allyl_Pd [label="(η³-Allyl)Pd(II)L₂⁺X⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product [label="Nu-Allyl-Pyrimidine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FBBC05"];

// Edges
Pd0 -> Pi_Allyl_Pd [label=" Oxidative Addition"];
Allyl_X -> Pi_Allyl_Pd;
Pi_Allyl_Pd -> Product [label=" Nucleophilic Attack"];
Nucleophile -> Pi_Allyl_Pd;
Product -> Pd0 [label=" Reductive Elimination"];

}

Caption: Catalytic cycle for the Tsuji-Trost allylic substitution reaction.

Conclusion: A Platform for Accelerated Drug Discovery

This compound is a powerful and versatile building block. The allyl group provides a rich source of chemical handles that are, with careful selection of reaction conditions, orthogonal to the reactivity of the chloro substituents. By understanding the electronic interplay that governs its behavior, researchers can strategically and selectively modify this scaffold. The ability to perform radical substitutions at the allylic position, engage in palladium-catalyzed bond formations, or conduct additions across the double bond—while retaining the option to functionalize the C4 and C6 positions via SNAr or cross-coupling—opens up a vast chemical space for the rapid generation of novel and diverse compound libraries, accelerating the path toward new therapeutic discoveries.

References

  • Request PDF. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Ruiz, J. et al. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

  • Tolba, M. S. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives 5a–q time of reaction (h) and yield (%). [Link]

  • KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Lan, R. et al. (2007). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

  • Bentham Science. (n.d.). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]

  • PubMed. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Chemistry LibreTexts. (2023). Radical Allylic Halogenation. [Link]

  • Herak, J. N., & Schoffa, G. (1971). Formation of H-addition radicals in some pyrimidine and purine derivatives. Faraday Discussions of the Chemical Society. [Link]

  • NIH. (n.d.). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]

  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • RSC Publishing. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

  • YouTube. (2020). Allylic Halogenation and Substitution | Organic Chemistry Lessons. [Link]

  • Wikipedia. (n.d.). Electrophilic addition. [Link]

  • YouTube. (2021). Electrophilic Addition Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Allyl-4,6-dichloro-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of an electron-deficient pyrimidine core, reactive chloro-substituents, and a nucleophilic allyl group imparts a dual reactivity profile. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in fundamental principles of electronic effects and reaction mechanisms. We will explore the causality behind its site-selectivity in nucleophilic aromatic substitution (SNAr), electrophilic additions, and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and predictive models for harnessing this versatile scaffold in synthetic chemistry.

Introduction: The Primacy of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic pharmacophores.[1] Its presence as a nucleobase in DNA and RNA underscores its fundamental role in biological systems.[2] Consequently, pyrimidine derivatives are integral to a vast array of clinically approved drugs, exhibiting activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3] The synthetic utility of pyrimidines is largely dictated by the substituents on the ring, which modulate its electronic properties and provide handles for further functionalization.

This compound is a prime example of a "decorated" pyrimidine scaffold, offering multiple, distinct reaction pathways. The electron-deficient nature of the diazine ring, exacerbated by two strongly electron-withdrawing chlorine atoms, creates powerful electrophilic centers.[2][4] Concurrently, the appended allyl group introduces a classic nucleophilic π-system. Understanding the interplay of these features is critical for designing selective and efficient synthetic strategies.

Molecular Structure and Electronic Landscape

To predict the reactivity of this compound, we must first analyze how its constituent parts influence the distribution of electron density across the molecule.

  • The Pyrimidine Core: As a heteroaromatic ring with two nitrogen atoms, the pyrimidine nucleus is inherently electron-deficient compared to benzene. This "π-deficient" character facilitates nucleophilic attack but hinders electrophilic substitution on the ring carbons.[2]

  • Chloro Substituents (C4, C6): The two chlorine atoms are potent activators for nucleophilic aromatic substitution (SNAr). They exert a strong electron-withdrawing inductive effect (-I), which drastically lowers the electron density at the C4 and C6 positions, making them highly electrophilic.

  • Methyl Substituent (C2): The methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density at the C2 position relative to C4 and C6.

  • Allyl Substituent (C5): The allyl group is primarily a nucleophilic center due to its C=C double bond. It is attached at the C5 position, which is the most electron-rich carbon on the pyrimidine ring and the typical site for electrophilic attack, should conditions permit.[2]

This synergistic arrangement of functional groups creates a molecule with clearly delineated reactive zones, allowing for orthogonal chemical transformations.

SNAr General Mechanism Workflow Start Reactants: This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Nucleophilic Attack (Rate-determining) Product Mono-substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination of Cl⁻ (Restores Aromaticity) Electrophilic Addition Workflow Start Allyl Group (on Pyrimidine) + Electrophile (e.g., Br₂) Intermediate Carbocation Intermediate (Bromonium ion for Br₂) Start->Intermediate Step 1: π-bond attacks E⁺ Product Addition Product (e.g., Dibromoalkane) Intermediate->Product Step 2: Nu⁻ attacks carbocation

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] The ability to functionalize the pyrimidine ring at various positions is crucial for the exploration of new chemical space and the development of novel therapeutic agents. 5-Allyl-4,6-dichloro-2-methylpyrimidine is a versatile building block, offering multiple reaction sites for derivatization: the two reactive chlorine atoms at the C4 and C6 positions, and the allyl group at the C5 position. This guide provides a comprehensive overview of synthetic strategies to access a diverse library of compounds from this starting material.

Synthesis of the Starting Material: this compound

The synthesis of the parent 4,6-dichloro-2-methylpyrimidine can be achieved through a multi-step process starting from readily available precursors. A common method involves the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine.[1] Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) or triphosgene furnishes the desired 4,6-dichloro-2-methylpyrimidine.[1][4] The introduction of the allyl group at the C5 position can be accomplished prior to chlorination, though specific literature for this exact sequence is not abundant.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This allows for the straightforward introduction of a variety of heteroatom nucleophiles.

Amination: Synthesis of Amino-substituted Pyrimidines

The displacement of the chloro groups with amines is a fundamental transformation for generating libraries of potential drug candidates. Mono- or di-substitution can be achieved by controlling the stoichiometry of the amine and the reaction conditions.

This protocol describes a general procedure for the selective mono-amination at the C4/C6 position.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.0 - 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol or triethylamine, 1.5 mmol)

  • Solvent (e.g., DMF, acetonitrile, or ethanol; 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

This protocol outlines the synthesis of di-substituted amino pyrimidines.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (2.2 - 3.0 mmol)

  • Base (e.g., K₂CO₃, 4.0 mmol or Na₂CO₃, 4.0 mmol)

  • Solvent (e.g., DMF or NMP; 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound, the amine, the base, and the solvent.

  • Heat the reaction mixture to a temperature between 120 °C and 160 °C.

  • Monitor the reaction by TLC until the starting material and mono-substituted intermediate are consumed.

  • Cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Nucleophile (Amine)ProductTypical ConditionsExpected Yield (%)
Aniline4-Anilino-5-allyl-6-chloro-2-methylpyrimidineK₂CO₃, DMF, 100 °C, 12 h70-90
Morpholine4-(Morpholin-4-yl)-5-allyl-6-chloro-2-methylpyrimidineEt₃N, EtOH, reflux, 8 h75-95
Ammonia (aq.)4-Amino-5-allyl-6-chloro-2-methylpyrimidineH₂O, 50 °C, 24 h60-80
Benzylamine (2.5 eq)4,6-Bis(benzylamino)-5-allyl-2-methylpyrimidineNa₂CO₃, DMF, 140 °C, 24 h65-85

Table 1: Representative Amination Reactions on Dichloropyrimidine Analogs.

sn_ar_amination start 5-Allyl-4,6-dichloro- 2-methylpyrimidine mono_amino 4-Amino-5-allyl-6-chloro- 2-methylpyrimidine Derivative start->mono_amino R¹R²NH (1 eq) Base, Solvent, Δ di_amino 4,6-Diamino-5-allyl- 2-methylpyrimidine Derivative start->di_amino R¹R²NH (>2 eq) Harsh Conditions, Δ mono_amino->di_amino R³R⁴NH (>1 eq) Base, Solvent, Δ

Caption: SNAr Amination Pathways.

Alkoxylation and Thiolation

Similar to amination, alkoxides and thiolates can displace the chloro substituents to form the corresponding ethers and thioethers.

Materials:

  • This compound (1.0 mmol)

  • Alcohol (e.g., methanol, ethanol; as solvent or in excess)

  • Base (e.g., NaH, NaOH, or Na metal; 1.1 mmol)

  • Anhydrous solvent (e.g., THF or the corresponding alcohol; 10 mL)

Procedure:

  • To a solution of the alcohol in an anhydrous solvent, carefully add the base at 0 °C.

  • Stir the mixture until the base has fully reacted to form the alkoxide.

  • Add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[1]

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

NucleophileProductTypical ConditionsExpected Yield (%)
Sodium Methoxide4-Methoxy-5-allyl-6-chloro-2-methylpyrimidineMeOH, rt, 2 h80-95
Sodium Ethoxide4-Ethoxy-5-allyl-6-chloro-2-methylpyrimidineEtOH, rt, 2 h85-98
Sodium Thiophenoxide4-(Phenylthio)-5-allyl-6-chloro-2-methylpyrimidineDMF, rt, 4 h70-90

Table 2: Representative Alkoxylation and Thiolation Reactions.

sn_ar_alkoxylation start 5-Allyl-4,6-dichloro- 2-methylpyrimidine mono_alkoxy 4-Alkoxy/Thio-5-allyl-6-chloro- 2-methylpyrimidine Derivative start->mono_alkoxy R-OH/R-SH (1 eq) Base, Solvent di_alkoxy 4,6-Dialkoxy/Dithio-5-allyl- 2-methylpyrimidine Derivative mono_alkoxy->di_alkoxy R-OH/R-SH (>1 eq) Base, Solvent, Δ

Caption: SNAr with O/S Nucleophiles.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds between the chloropyrimidine and an organoboron reagent.

Materials:

  • 4-Amino-5-allyl-6-chloro-2-methylpyrimidine (or other mono-chloro derivative; 1.0 mmol)

  • Aryl or vinyl boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄; 2.0-3.0 mmol)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the chloropyrimidine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the formation of C-N bonds with less nucleophilic amines or for achieving higher selectivity, the Buchwald-Hartwig amination is an excellent alternative to traditional SNAr.

Materials:

  • 4-Amino-5-allyl-6-chloro-2-methylpyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃; 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane; 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill with inert gas.

  • Add the solvent, followed by the chloropyrimidine derivative and the amine.

  • Heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further transformations or for their role in bioactive molecules.

Materials:

  • 4-Amino-5-allyl-6-chloro-2-methylpyrimidine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylamine; 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., THF or DMF; 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chloropyrimidine, palladium catalyst, and CuI.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventExpected Product
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O4-Amino-5-allyl-2-methyl-6-phenylpyrimidine
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosNaOt-BuTolueneN⁴-phenyl-5-allyl-2-methylpyrimidine-4,6-diamine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF4-Amino-5-allyl-2-methyl-6-(phenylethynyl)pyrimidine

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions.

cross_coupling start 4-Amino-5-allyl-6-chloro- 2-methylpyrimidine suzuki_prod Suzuki Product (C-C bond) start->suzuki_prod R-B(OH)₂ [Pd], Base buchwald_prod Buchwald-Hartwig Product (C-N bond) start->buchwald_prod R-NH₂ [Pd], Ligand, Base sonogashira_prod Sonogashira Product (C-C triple bond) start->sonogashira_prod R-C≡CH [Pd], CuI, Base

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Section 3: Reactions of the Allyl Group

The allyl group at the C5 position provides an additional handle for diversification.

Oxidation

The double bond of the allyl group can be oxidized to form diols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. For instance, oxidation with osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) can lead to the corresponding aldehyde.

Isomerization

The allyl group can be isomerized to the thermodynamically more stable propenyl group using a suitable transition metal catalyst, such as a rhodium or ruthenium complex. This transformation can be useful for modulating the electronic properties and steric profile of the molecule.

Further Cross-Coupling Reactions

Under specific conditions, the allylic C-H bonds can be activated for palladium-catalyzed cross-coupling reactions, although this is a more advanced and less common transformation for this specific substrate.[7]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyrimidine derivatives. Through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can readily access diverse libraries of compounds for screening in drug discovery and materials science. The protocols and data presented in this guide, based on established methodologies for analogous systems, provide a solid foundation for the successful derivatization of this important scaffold.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Retrieved from [Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. National Institutes of Health. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Retrieved from [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Drug Discovery with Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The ability to precisely functionalize the pyrimidine ring is paramount for developing novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, offering a powerful method for synthesizing complex arylamines.[3][4][5] This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination to a specific and highly relevant substrate: 5-Allyl-4,6-dichloro-2-methylpyrimidine. This molecule presents an excellent opportunity for selective functionalization, as the two chlorine atoms exhibit differential reactivity, allowing for sequential and controlled amination.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction's mechanistic nuances, the rationale behind experimental choices, and practical guidance for successful implementation.

Mechanistic Insights: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrimidine ring.[3][7] This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially with less reactive aryl chlorides.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction rate and yield.[10]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired aminated pyrimidine is released from the palladium center.[3] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Electron-poor ligands can facilitate this step.[11]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Cl)(L) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex [Ar-Pd(II)(NHR'R'')(L)]+Cl- OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex (Ar-Pd(II)-NR'R'')(L) AmineCoord->Amido + Base - Base-H+Cl- Amido->Pd0 Reductive Elimination Product Aminated Pyrimidine (Ar-NR'R'') Amido->Product Product Release Pyrimidine 5-Allyl-4,6-dichloro- 2-methylpyrimidine (Ar-Cl) Pyrimidine->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord caption Figure 1: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the mono-amination of this compound. The conditions have been carefully selected based on literature precedents for the amination of dichloropyrimidines, favoring regioselective substitution at the more reactive C4 position.[12][13][14]

Materials and Reagents
  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [PdCl(allyl)]₂[11]

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)[7][9]

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)[10]

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup and Procedure

The following procedure outlines a general method. Optimization may be required for specific amines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and dry glassware under vacuum or flame. B 2. Charge Schlenk flask with Pd source, ligand, and base. A->B C 3. Evacuate and backfill the flask with inert gas (3x). B->C D 4. Add anhydrous solvent via syringe. C->D E 5. Add this compound and amine. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Quench with water and extract with an organic solvent. H->I J 10. Dry the organic layer, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography. J->K caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent quenching of the catalyst and base.

  • Reagent Addition: In a nitrogen-filled glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for several cycles.

  • Solvent and Reactant Addition: Add the anhydrous solvent, followed by the this compound and the amine via syringe.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature with vigorous stirring. Typical reaction temperatures range from 80-100 °C.[11]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Recommended Reaction Parameters

The following table provides a starting point for the reaction conditions. These parameters should be optimized for each specific amine substrate.

ParameterRecommended RangeRationale
Palladium Source Pd(OAc)₂ (1-5 mol%) or [PdCl(allyl)]₂ (0.5-2.5 mol%)Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[3] Pre-catalysts can offer faster initiation.[11]
Ligand XPhos, SPhos, RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of aryl chlorides.[7][9]
Base NaOtBu (1.2-1.5 eq.) or Cs₂CO₃ (1.5-2.0 eq.)Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is generally very effective, while Cs₂CO₃ can be a milder alternative.[10]
Solvent Anhydrous Toluene or DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[10]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[11]
Reaction Time 2-24 hoursThe reaction time will vary depending on the reactivity of the amine and the specific conditions used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base not strong enough- Use a fresh palladium source and ligand.- Ensure all glassware and solvents are scrupulously dry.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).
Formation of Side Products (e.g., hydrodehalogenation) - Catalyst decomposition- Presence of water- Increase ligand-to-palladium ratio.- Ensure stringent anhydrous conditions.
Double Amination - High temperature or prolonged reaction time- High catalyst loading- Reduce the reaction temperature and monitor carefully to stop at the mono-amination stage.- Decrease the catalyst loading.
Poor Regioselectivity - Inappropriate ligand- Screen different ligands. Some ligands may offer better selectivity for the C4 position.

Conclusion: A Versatile Tool for Pyrimidine Functionalization

The Buchwald-Hartwig amination of this compound provides a robust and versatile method for the synthesis of a diverse library of substituted pyrimidines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and regioselectivity for mono-amination at the C4 position. This powerful synthetic tool opens up new possibilities for the design and development of novel pyrimidine-based therapeutic agents.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2024, February 12).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. (n.d.).
  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides - ResearchGate. (2025, August 7).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships | Journal of the American Chemical Society. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16).
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. (2024, July 17).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3).
  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines - ResearchGate. (2025, August 9).
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.).
  • Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025, January 9).
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).

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Palladium-catalyzed cross-coupling of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block, featuring a privileged pyrimidine scaffold, is of significant interest in medicinal chemistry.[1][2] The strategic functionalization of its C4 and C6 positions through modern cross-coupling chemistry opens avenues for the rapid generation of diverse molecular libraries for drug discovery and materials science. This document elucidates the core mechanistic principles, offers detailed step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, discusses critical aspects of regioselectivity, and provides field-proven insights for reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including approved pharmaceuticals and agrochemicals.[1] Consequently, methods for its elaboration are of paramount importance. The substrate, this compound, presents two reactive chloro-substituents that serve as ideal handles for palladium-catalyzed cross-coupling reactions—a powerful class of transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4]

The reactivity of the chlorine atoms at the C4 and C6 positions is significantly enhanced by the electron-deficient nature of the pyrimidine ring, making them suitable substrates for oxidative addition to a Pd(0) center, even more so than typical aryl chlorides.[2][5] A key consideration in the functionalization of this substrate is regioselectivity. The C4 and C6 positions are electronically similar; however, their reactivity can be modulated by steric influences from the adjacent substituents and by the careful selection of reaction conditions, allowing for either mono- or di-substitution. Generally, for dichloropyrimidines, the C4(6) positions are more reactive than the C2 position.[5]

The Engine of Discovery: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a topic recognized with the 2010 Nobel Prize in Chemistry, operate through a common, elegant catalytic cycle.[4][6] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The process universally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step.[6][7]

  • Transmetalation: The coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_Intermediate Ar-Pd(II)(Cl)Ln Pd0->PdII_Intermediate Pyrimidine 5-Allyl-4,6-dichloro- 2-methylpyrimidine (Ar-Cl) OxidativeAddition Oxidative Addition pos_oa Oxidative Addition Pyrimidine->pos_oa PdII_Coupling Ar-Pd(II)(R)Ln PdII_Intermediate->PdII_Coupling Transmetalation Transmetalation Organometallic Organometallic Reagent (R-M) pos_tm Transmetalation Organometallic->pos_tm PdII_Coupling->Pd0 Product Coupled Product (Ar-R) PdII_Coupling->Product pos_re Reductive Elimination PdII_Coupling->pos_re ReductiveElimination Reductive Elimination pos_oa->PdII_Intermediate pos_tm->PdII_Coupling pos_re->Pd0

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[9]

Causality Behind Component Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available choice for many applications.[10] Alternatively, generating the active Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands offers flexibility.[3]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common. Water aids in dissolving the inorganic base and the boronate intermediate.[10]

Data Summary: Typical Conditions for Suzuki Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2255-60[10][11]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012-16>80Analogous Systems
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DME8512>75Analogous Systems
Detailed Protocol: Mono-Arylation of this compound

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pyrimidine, Boronic Acid, Base to Flask B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ or Ar Purge) B->C D 4. Add Pd Catalyst under Inert Gas C->D E 5. Heat to Target Temp (e.g., 80 °C) D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool, Dilute (e.g., EtOAc) F->G H 8. Aqueous Wash (H₂O, Brine) G->H I 9. Dry (Na₂SO₄), Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, coupling aryl halides with a vast range of amines.[12][13] It has largely replaced harsher, classical methods for synthesizing aryl amines.[12]

Causality Behind Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are critical.[14] They promote the reductive elimination step and stabilize the catalytically active species, preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is common, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems.[15]

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene100-1108-16>85Analogous Systems
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10012-24>80[11]
PEPPSI-IPrNoneLiHMDSTHF60-806-12>90Analogous Systems
Detailed Protocol: Mono-Amination of this compound
  • Glovebox Setup: Inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vial or flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Amine Addition: Add the amine coupling partner (1.2 eq.).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, providing access to valuable arylalkyne and enyne structures.[16][17] The reaction classically employs a dual-catalyst system.[17]

Causality Behind Component Selection
  • Palladium Catalyst: As in other couplings, a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is used to perform the oxidative addition.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself, accelerating the reaction and allowing for mild conditions.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and often as the solvent.

Data Summary: Typical Conditions for Sonogashira Coupling
Pd CatalystCu Co-CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF25-504-12>80[18]
Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)DIPEADMF606-10>75Analogous Systems
Detailed Protocol: Mono-Alkynylation of this compound

Sonogashira_Workflow Sonogashira Coupling Workflow A 1. Combine Pyrimidine, Pd Catalyst, CuI in a Schlenk Flask B 2. Add Anhydrous Solvent (e.g., THF) A->B C 3. Add Amine Base (e.g., Et₃N) B->C D 4. Degas Mixture (Freeze-Pump-Thaw) C->D E 5. Add Terminal Alkyne via Syringe D->E F 6. Stir at RT or Gentle Heat E->F G 7. Monitor by TLC F->G H 8. Aqueous Workup & Extraction G->H I 9. Column Chromatography H->I

Caption: Step-by-step workflow for the Sonogashira cross-coupling reaction.

  • Inert Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often rapid; monitor by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Critical Consideration: Regioselectivity in Di-substitution

For this compound, achieving selective mono-substitution at either C4 or C6, or controlling the di-substitution, is a key challenge. The reactivity order for dichloropyrimidines generally favors the C4/C6 positions.[1][5]

  • Favoring Mono-substitution:

    • Stoichiometry: Use a slight deficiency or 1.0-1.1 equivalents of the coupling partner.

    • Temperature: Lower reaction temperatures can often enhance selectivity, favoring reaction at the most kinetically accessible site.

    • Slow Addition: Slowly adding the coupling partner via syringe pump can maintain a low concentration, disfavoring the second coupling event.

  • Achieving Di-substitution:

    • Excess Reagent: Use >2.2 equivalents of the coupling partner.

    • Higher Temperatures & Longer Times: Drive the reaction to completion by providing more thermal energy.

    • One-Pot Sequential Addition: A powerful strategy involves performing the first coupling under conditions optimized for mono-substitution. Then, without isolation, the second coupling partner and potentially a different catalyst/ligand system can be added to the same pot to install a different group at the remaining position.[1]

The steric bulk of the C5-allyl group and the C2-methyl group may impart a slight inherent kinetic preference for one site, but this often needs to be determined empirically for a given reaction class.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Water or oxygen in the reaction.4. Poor quality reagents.1. Use fresh catalyst or a robust pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ -> NaOt-Bu).3. Ensure rigorous inert atmosphere and use of anhydrous solvents.4. Purify starting materials.
Homocoupling of Partner 1. (Suzuki) Presence of oxygen.2. (Sonogashira) Glaser coupling due to excess O₂.1. Thoroughly degas all solvents and reagents.2. Maintain a strict inert atmosphere throughout the reaction.
Dehalogenation 1. Presence of a hydrogen source (water, alcohol).2. Base-mediated decomposition.1. Use anhydrous solvents and reagents.2. Use a milder base or lower the reaction temperature.
Poor Regioselectivity 1. Reaction conditions too harsh.2. Similar reactivity of C4 and C6 sites.1. Lower the reaction temperature and shorten reaction time.2. Use only 1.0-1.1 eq. of the coupling partner.3. Screen different ligands; bulkier ligands may improve selectivity.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Request PDF.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine.
  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
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  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines..
  • Wikipedia. (n.d.). Sonogashira coupling.
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  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022).
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Request PDF.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

Sources

Application Notes and Protocols for the Sonogashira Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral medications. The functionalization of this privileged heterocycle is therefore of paramount importance. The Sonogashira cross-coupling reaction, a robust and versatile method for forming C(sp²)–C(sp) bonds, provides a powerful tool for introducing alkyne moieties onto the pyrimidine ring.[1][2] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1][3]

This guide provides a detailed experimental protocol and in-depth technical insights for performing the Sonogashira coupling on dichloropyrimidine substrates. We will explore the underlying mechanism, dissect critical reaction parameters, offer a step-by-step laboratory procedure, and provide a troubleshooting guide to empower researchers in their synthetic endeavors.

The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle

Understanding the reaction mechanism is fundamental to rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the dichloropyrimidine.

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a highly reactive copper(I) acetylide species.[1][5] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers its alkyne group to the palladium complex. This is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination, forming the desired alkynylpyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Ar-X pd_complex->pd0 transmetalation Transmetalation pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_alkyne->pd0 pd_alkyne->pd0 pd_alkyne->pd_complex reductive_elimination Reductive Elimination product Ar-C≡CR (Product) pd_alkyne->product cu_catalyst Cu(I)X cu_acetylide Cu-C≡CR (Copper Acetylide) cu_catalyst->cu_acetylide alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pd_complex

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Key Reaction Parameters for Dichloropyrimidines

The success of the Sonogashira coupling on dichloropyrimidines hinges on the careful selection of several key components.

The Dichloropyrimidine Substrate & Selectivity

Dichloropyrimidines present a unique challenge and opportunity: regioselectivity. The relative reactivity of the chlorine atoms is governed by the electronic environment of their positions on the pyrimidine ring.

  • Reactivity Order : The general reactivity for C-Cl bonds in cross-coupling is C4 > C6 > C2. For dichloropyrimidines like 2,4-dichloropyrimidine, the coupling will preferentially occur at the more electrophilic C4 position.[6] Achieving selective mono-alkinylation is feasible by controlling the stoichiometry of the alkyne (typically ~1 equivalent).[7] To achieve di-substitution, an excess of the alkyne (e.g., >2 equivalents) and extended reaction times are necessary.[7]

  • Halide Choice : While this guide focuses on dichloropyrimidines, it's important to note the general halide reactivity trend for Sonogashira couplings is I > Br > OTf >> Cl.[1][8] Couplings with chloro-heteroarenes are notoriously more challenging and often require more active catalyst systems, specialized ligands, and higher temperatures.[9]

The Catalyst System: Palladium and Copper
  • Palladium Pre-catalyst : A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Ligands : The choice of phosphine ligand is critical. Electron-rich and bulky ligands can increase the rate of oxidative addition and stabilize the catalytic species.[4] For challenging substrates like dichloropyrimidines, ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) may offer improved performance over the traditional PPh₃.[1]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[1] Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which accelerates the transmetalation step.[1][2] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1]

The Base and Solvent
  • Base : An amine base is required to neutralize the HX acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[5][9] Common choices include triethylamine (Et₃N), diisopropylamine (DIPA), or piperidine. The base can often serve as the solvent or co-solvent.

  • Solvent : The reaction is typically performed in polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. Degassing the solvent thoroughly before use is crucial to remove dissolved oxygen and prevent both Glaser coupling and catalyst decomposition.[8]

Generalized Experimental Protocol

This protocol provides a general starting point for the mono-alkinylation of a dichloropyrimidine. Reaction conditions should be optimized for specific substrates.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble & Dry Glassware reagents Weigh Reagents (Substrate, Catalysts) setup->reagents degas Degas Solvent reagents->degas charge Charge Flask with Reagents & Solvent under Inert Gas degas->charge add_alkyne Add Alkyne & Base charge->add_alkyne heat Heat & Stir (e.g., 60-80 °C) add_alkyne->heat monitor Monitor via TLC/GC-MS heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product product purify->product Characterize Final Product

Sources

Application Notes and Protocols for Regioselective Reactions of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel pharmaceuticals. 5-Allyl-4,6-dichloro-2-methylpyrimidine emerges as a particularly valuable building block, offering multiple reactive sites for diversification. The two chlorine atoms at the C4 and C6 positions are amenable to regioselective substitution, either through nucleophilic aromatic substitution (SNAr) or various palladium-catalyzed cross-coupling reactions. The 5-allyl group and the 2-methyl group exert significant electronic and steric influence, dictating the preferred site of reaction and enabling the controlled synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the key regioselective reactions of this compound, offering both theoretical insights and practical, field-proven protocols for its application in research and drug development.

Understanding Regioselectivity: The Electronic and Steric Landscape

The reactivity of the C4 and C6 positions in 4,6-dichloropyrimidines is governed by a delicate interplay of electronic and steric effects. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar. However, the substituents at the C2 and C5 positions introduce asymmetry, leading to regioselective reactions.

  • Electronic Effects: The 2-methyl group is a weak electron-donating group, which slightly deactivates the adjacent C2 position and has a minor influence on the C4 and C6 positions. The 5-allyl group, being an alkyl substituent, is also weakly electron-donating. This subtle electronic differentiation can be exploited under carefully controlled reaction conditions.

  • Steric Effects: The 2-methyl and 5-allyl groups create a distinct steric environment around the C4 and C6 positions. The proximity of the 5-allyl group to both the C4 and C6 positions can sterically hinder the approach of bulky nucleophiles or catalyst complexes, influencing the regiochemical outcome of the reaction.

The choice of reaction type, catalyst, ligands, and reaction conditions can further modulate this inherent reactivity, allowing for the selective functionalization of either the C4 or C6 position.

Regioselective Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[2] In the case of this compound, regioselective coupling with aryl or vinyl boronic acids can be achieved by careful selection of the palladium catalyst and reaction conditions.

Theoretical Basis for Regioselectivity

While both C4 and C6 positions are susceptible to oxidative addition by a palladium(0) catalyst, subtle differences in electronic and steric environments can lead to preferential reactivity. For many 4,6-dichloropyrimidines, the reaction often favors the C4 position.[3] However, the specific substitution pattern of this compound may allow for tuning of this selectivity. The choice of a bulky phosphine ligand on the palladium catalyst can enhance selectivity by exploiting the steric differences between the C4 and C6 positions.

Protocol for C4-Selective Suzuki-Miyaura Coupling

This protocol is a model based on reactions of structurally similar 5-substituted-4,6-dichloropyrimidines and may require optimization for specific substrates.[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solution should be thoroughly degassed.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Regioselectivity (C4:C6)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10070-90>10:1
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10075-95Variable, favors C4

Table 1: Representative Conditions for C4-Selective Suzuki-Miyaura Coupling.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated pyrimidines.[5]

Controlling Regioselectivity

Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on this compound is influenced by steric and electronic factors. In many cases, the reaction preferentially occurs at the more sterically accessible and electronically favorable position. For 4,6-dihalopyrimidines, the C6 position can sometimes be favored.[6] The choice of palladium catalyst and copper(I) co-catalyst is crucial.

Protocol for Regioselective Sonogashira Coupling

This protocol is a general guideline adapted from procedures for related dichloropyrimidines and may require optimization.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Toluene or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add degassed toluene or DMF, followed by triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[8]

Directing Amination to C4 or C6

The regioselectivity of the Buchwald-Hartwig amination on this compound is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction with less reactive aryl chlorides. The steric hindrance around the C4 and C6 positions, influenced by the 5-allyl and 2-methyl groups, will play a significant role in determining the site of amination.

Protocol for Regioselective Buchwald-Hartwig Amination

This is a representative protocol and may need to be adapted for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct, metal-free method for the functionalization of this compound with a variety of nucleophiles, such as amines and alkoxides.[9]

Factors Governing SNAr Regioselectivity

The regioselectivity of SNAr reactions on dichloropyrimidines is primarily governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[10] The position that can better stabilize the negative charge will be preferentially attacked. The electronic nature of the substituents plays a crucial role. While the 2-methyl and 5-allyl groups are both weakly electron-donating, their combined influence and steric hindrance will determine the preferred site of substitution. For many 4,6-dichloropyrimidines, substitution often occurs preferentially at the C4 position.[11]

Protocol for Regioselective Amination via SNAr

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) as a base

  • Ethanol, isopropanol, or acetonitrile as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 - 2.0 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol for Regioselective Alkoxylation via SNAr

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.0 - 1.2 eq)

  • The corresponding alcohol (e.g., methanol, ethanol) as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the sodium alkoxide (1.0 - 1.2 eq) in the same alcohol.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the regioselective functionalization of this compound.

Suzuki_Miyaura_Workflow Start 5-Allyl-4,6-dichloro- 2-methylpyrimidine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O Reagents->Reaction Product 4-Aryl-5-allyl-6-chloro- 2-methylpyrimidine Reaction->Product caption Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for C4-selective Suzuki-Miyaura coupling.

SNAr_Workflow Substrate 5-Allyl-4,6-dichloro- 2-methylpyrimidine SNAr_Reaction SNAr Reaction Substrate->SNAr_Reaction Nucleophile Nucleophile (R-NH2 or R-O-) Base (if needed) Solvent Nucleophile->SNAr_Reaction Mono_Substituted Mono-substituted Product (C4 or C6 selectivity) SNAr_Reaction->Mono_Substituted caption Nucleophilic Aromatic Substitution Workflow

Caption: A generalized workflow for regioselective SNAr reactions.

Conclusion and Future Outlook

This compound is a highly versatile and promising scaffold for the synthesis of novel, biologically active compounds. The ability to selectively functionalize the C4 and C6 positions through a variety of established and robust chemical transformations provides a powerful platform for generating molecular diversity. The protocols and principles outlined in this guide serve as a strong foundation for researchers to explore the rich chemistry of this pyrimidine derivative. Further investigation into novel catalytic systems and reaction conditions will undoubtedly unlock even greater potential for this valuable building block in the ongoing quest for new and improved therapeutics.

References

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  • PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Retrieved from [Link]

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Application Notes and Protocols: 5-Allyl-4,6-dichloro-2-methylpyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Allyl-4,6-dichloro-2-methylpyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of drug discovery programs. Among the vast array of pyrimidine-based building blocks, this compound emerges as a particularly versatile and valuable intermediate.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry. As a senior application scientist, the following protocols and insights are curated to be both technically robust and practically applicable in a research and development setting.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties and handling requirements is paramount for its effective and safe utilization.

PropertyValueReference
CAS Number 85826-33-1[1]
Molecular Formula C₈H₈Cl₂N₂[1]
Molecular Weight 203.07 g/mol [1]
Boiling Point 261°C (predicted)
Density 1.31 g/cm³ (predicted)
Flash Point 137°C (predicted)
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.

Safety and Handling:

This compound, as a chlorinated organic compound, should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for related chlorinated pyrimidines.[3][4]

Synthesis of this compound: A Proposed Two-Step Approach

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

The synthesis of the key precursor, 4,6-dichloro-2-methylpyrimidine, can be achieved via the condensation of acetamidine hydrochloride and dimethyl malonate, followed by chlorination of the resulting dihydroxypyrimidine. A robust protocol is detailed in Chinese patent CN102432547A.[5]

Synthesis_of_4,6-dichloro-2-methylpyrimidine cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination acetamidine Acetamidine HCl dihydroxypyrimidine 4,6-dihydroxy-2-methylpyrimidine acetamidine->dihydroxypyrimidine malonate Dimethyl Malonate malonate->dihydroxypyrimidine naome NaOMe, MeOH dichloropyrimidine 4,6-dichloro-2-methylpyrimidine dihydroxypyrimidine->dichloropyrimidine pocli3 POCl₃ (or alternative chlorinating agent) C-5_Allylation start_material 4,6-dichloro-2-methylpyrimidine product This compound start_material->product allyl_source Allylating Agent (e.g., Allylboronic acid pinacol ester) allyl_source->product catalyst Pd Catalyst Ligand Base

Caption: Proposed C-5 allylation of 4,6-dichloro-2-methylpyrimidine.

Proposed Experimental Protocol (Conceptual):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4,6-dichloro-2-methylpyrimidine, a suitable palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Addition of Reagents: Add a suitable solvent (e.g., dioxane, toluene) and the allylating agent, such as allylboronic acid pinacol ester.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

Predicted Spectroscopic Data:

  • ¹H NMR:

    • The methyl protons at the C-2 position would appear as a singlet around δ 2.5-2.7 ppm.

    • The allylic protons would exhibit a characteristic pattern: a doublet of triplets for the methylene group (~δ 3.4-3.6 ppm), a multiplet for the methine proton (~δ 5.9-6.1 ppm), and two distinct multiplets for the terminal vinyl protons (~δ 5.0-5.3 ppm).

  • ¹³C NMR:

    • The spectrum would show distinct signals for the eight carbon atoms. The methyl carbon would be observed around δ 20-25 ppm. The pyrimidine ring carbons would appear in the aromatic region (δ 110-170 ppm), with the chlorine-bearing carbons being the most deshielded. The allylic carbons would resonate at approximately δ 35 ppm (CH₂), δ 135 ppm (CH), and δ 117 ppm (CH₂).

  • Mass Spectrometry (EI):

    • The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of the allyl group and chlorine atoms.

Reactivity and Application in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its differential reactivity at the C-4 and C-6 positions, enabling sequential and regioselective functionalization. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The C-4 position is generally more reactive than the C-6 position towards nucleophilic attack.

Reactivity start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira amination Nucleophilic Amination (R₂NH) start->amination product1 4-Aryl-5-allyl-6-chloro-2-methylpyrimidine suzuki->product1 product2 4-Alkynyl-5-allyl-6-chloro-2-methylpyrimidine sonogashira->product2 product3 4-Amino-5-allyl-6-chloro-2-methylpyrimidine amination->product3

Caption: Key reactions of this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl substituents at the C-4 or C-6 position.

Protocol: Regioselective Suzuki-Miyaura Coupling at C-4

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base like K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane/water or DME/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the introduction of terminal alkynes, which are valuable handles for further transformations or as key pharmacophoric elements.

Protocol: Regioselective Sonogashira Coupling at C-4

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.1 equiv) in a suitable solvent like THF or DMF.

  • Addition of Reagents: Add a base, typically a bulky amine such as triethylamine or diisopropylethylamine, followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through Celite to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Installation of Amines

The introduction of amino groups is a common strategy in medicinal chemistry to modulate polarity, basicity, and to form key hydrogen bond interactions with biological targets.

Protocol: Regioselective Amination at C-4

  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-2.0 equiv) and a base, if necessary (e.g., K₂CO₃, DIPEA). For less reactive amines, heating may be required.

  • Reaction Conditions: Stir the reaction at temperatures ranging from room temperature to 120 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water to precipitate the product or to allow for extraction with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-substituted pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The substituents at the 2, 4, and 5 positions can be tailored to target the hinge region, the hydrophobic pocket, and the solvent-exposed region of the ATP-binding site of various kinases.

Derivatives of 5-allyl- or 5-aryl-pyrimidines have shown significant activity as inhibitors of a range of kinases, including:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A key mediator in inflammatory signaling pathways. [6]* ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor): Important targets in non-small cell lung cancer. [7] The 5-allyl group can serve as a synthetic handle for further elaboration or can occupy a hydrophobic pocket within the kinase active site. The dichloro-functionality of the starting material allows for the sequential and divergent synthesis of libraries of potential kinase inhibitors for screening and lead optimization.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its straightforward, albeit proposed, synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the construction of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved January 23, 2026, from [Link]

  • CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
  • Chen, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 714–719. [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • Pellicciari, R., et al. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Organic Letters, 14(23), 5988–5991. [Link]

  • Zhang, Y., et al. (2018). Palladium catalyzed desulfurative coupling of allyl sulfides with organoboronic acids. Organic Chemistry Frontiers, 5(12), 1947-1951. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved January 23, 2026, from [Link]

  • CN103910683A. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
  • Chemsrc. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved January 23, 2026, from [Link]

  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved January 23, 2026, from [Link]

  • Jarvi, E. T., & Prakash, G. K. S. (2022). Synergistic Organoboron/Palladium Catalysis for Regioselective N-Allylations of Azoles with Allylic Alcohols. The Journal of Organic Chemistry, 87(22), 15037–15043. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-5-methylpyrimidine. Retrieved January 23, 2026, from [Link]

  • Wiley Online Library. (n.d.). 4,6-Dichloro-2-methylsulfonyl-5-nitropyrimidine - Mass Spectrum (GC). Retrieved January 23, 2026, from [Link]

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Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Allyl-4,6-dichloropyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] Its prevalence is rooted in its ability to mimic the purine structure of ATP, enabling competitive binding to the kinase hinge region through well-defined hydrogen bond interactions. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of kinase inhibitor design.

This guide focuses on a highly versatile, yet specialized building block: 5-Allyl-4,6-dichloro-2-methylpyrimidine . This molecule is engineered for the efficient and modular synthesis of diverse kinase inhibitor libraries. The dichloro substitution at the 4- and 6-positions provides two reactive handles for sequential, regioselective functionalization, while the allyl group at the 5-position and the methyl group at the 2-position offer opportunities for further chemical elaboration and modulation of physicochemical properties.

The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] Extensive studies on related dihalopyrimidines have established a clear reactivity hierarchy: the chlorine at the C4 (and equivalent C6) position is significantly more reactive than any substituent at the C2 position.[4] This inherent regioselectivity is the key to the controlled, stepwise synthesis of complex, unsymmetrical pyrimidine derivatives, which is a critical strategy for optimizing inhibitor potency and selectivity.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for novel kinase inhibitors. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for key transformations, and illustrate the strategic workflows for building libraries of potential therapeutics.

Physicochemical Properties and Safety Data

While comprehensive data for this compound is not widely published, we can infer its properties and handling requirements from closely related analogs like 4,6-Dichloro-2-methylpyrimidine and 5-Amino-4,6-dichloro-2-methylpyrimidine.

PropertyEstimated Value / InformationSource
Molecular Formula C₈H₈Cl₂N₂-
Molecular Weight 203.07 g/mol -
Appearance Likely a white to off-white crystalline solid
Melting Point Expected to be in a similar range to analogs (e.g., 41.5-45.5 °C for 4,6-dichloro-2-methylpyrimidine)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂); sparingly soluble in water.General Knowledge
Purity >95% (typical for commercial sources)[5]

Safety & Handling:

Halogenated pyrimidines should be handled with care in a well-ventilated fume hood.[6]

  • Hazards: May cause skin, eye, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

Core Synthetic Strategies: Regioselective Functionalization

The primary synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 and C6 positions are electronically activated for substitution. A typical strategy involves a sequential, two-step process:

  • First Substitution (C4 Position): A less reactive nucleophile or a more controlled reaction condition (e.g., lower temperature) is used to selectively displace the chlorine at the C4 position.

  • Second Substitution (C6 Position): The remaining chlorine at the C6 position is then displaced using a different nucleophile, often under more forcing conditions (e.g., higher temperature or a more active catalyst system).

This stepwise approach allows for the introduction of two different functionalities, which is crucial for exploring the structure-activity relationship (SAR) of the resulting kinase inhibitors. The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the sequential, regioselective introduction of two different aryl groups onto the pyrimidine core. This is a foundational technique for synthesizing inhibitors that position specific aromatic moieties within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, is highly effective for Suzuki couplings on electron-deficient heteroaryl chlorides.[7] The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation without promoting hydrolysis of the starting material.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature Control: The first coupling is performed at a lower temperature (e.g., 80-90 °C) to favor monosubstitution at the more reactive C4 position. The temperature is then increased for the second coupling to drive the reaction at the less reactive C6-chloro position to completion.

Experimental Workflow Diagram

G cluster_0 Step 1: Monosubstitution at C4 cluster_1 Step 2: Disubstitution at C6 cluster_2 Work-up & Purification start This compound + Arylboronic Acid 1 (1.1 eq) reagents1 Pd(PPh₃)₄ (cat.) Na₂CO₃ (2.0 eq) Dioxane/H₂O condition1 Heat (e.g., 85 °C), 4-12h Monitor by TLC/LC-MS intermediate Intermediate: 4-Aryl-5-allyl-6-chloro-2-methylpyrimidine reagents2 Add to same pot: Arylboronic Acid 2 (1.2 eq) More Pd(PPh₃)₄ & Na₂CO₃ intermediate->reagents2 condition2 Increase Heat (e.g., 100-110 °C), 6-18h Monitor by TLC/LC-MS product Final Product: 4,6-Diaryl-5-allyl-2-methylpyrimidine workup Aqueous Work-up (e.g., EtOAc extraction) product->workup purify Column Chromatography (e.g., Silica gel) workup->purify G cluster_0 Step 1: Mono-amination at C4 cluster_1 Step 2: Di-amination at C6 cluster_2 Work-up & Purification start This compound + Amine 1 (1.1 eq) reagents1 Pd₂(dba)₃ (cat.), XPhos (cat.) NaOtBu (1.4 eq) Anhydrous Toluene condition1 Heat (e.g., 80 °C), 2-6h Monitor by TLC/LC-MS intermediate Intermediate: N-Subst-4-amino-5-allyl-6-chloro-2-methylpyrimidine reagents2 Add to same pot: Amine 2 (1.2 eq) More NaOtBu (1.4 eq) intermediate->reagents2 condition2 Increase Heat (e.g., 110 °C), 8-24h Monitor by TLC/LC-MS product Final Product: 4,6-Diamino-5-allyl-2-methylpyrimidine Derivative workup Aqueous Quench & Extraction (e.g., EtOAc) product->workup purify Column Chromatography (e.g., Silica gel) workup->purify G start 5-Allyl-4,6-dichloro- 2-methylpyrimidine sub1 Sequential Cross-Coupling (Suzuki / Buchwald) start->sub1 core Functionalized Pyrimidine Core (R1 at C4, R2 at C6) sub1->core mod_header C5-Allyl Group Modifications mod1 Oxidation (e.g., Ozonolysis) mod2 Isomerization mod3 Metathesis mod4 Hydrogenation final Diverse Library of Kinase Inhibitors mod1->final mod2->final mod3->final mod4->final

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the C5-Allyl Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Modifications at the C5 position, in particular, have been shown to profoundly influence the biological activity, biostability, and bioavailability of these compounds.[4][5] The C5-allyl group represents a uniquely versatile synthetic handle, offering multiple avenues for molecular diversification through reactions targeting its terminal double bond or the adjacent allylic position. This guide provides an in-depth exploration of key functionalization strategies for the C5-allyl pyrimidine core, complete with detailed, field-tested protocols and the underlying chemical principles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this platform for the creation of novel chemical entities.

Introduction: The C5-Allyl Pyrimidine as a Strategic Synthon

The pyrimidine ring is a privileged heterocycle found in nucleobases, vitamins, and a wide array of pharmaceuticals.[1][2] The ability to selectively modify this core structure is paramount in drug discovery. The C5 position is a frequent target for modification as it allows for the introduction of diverse substituents that can modulate interactions with biological targets without disrupting the essential hydrogen-bonding capabilities of the pyrimidine ring itself.[6][7]

The introduction of a C5-allyl group transforms the pyrimidine into a powerful synthon. The allyl group is not merely a passive linker; it is a reactive functional group with two distinct sites for chemical elaboration:

  • The π-bond (C=C): Amenable to a host of addition and oxidation reactions.

  • The Allylic C-H bond: Can be targeted for selective oxidation or substitution.

This duality allows for a divergent approach to library synthesis, enabling the generation of a wide range of analogues from a single advanced intermediate. This document outlines robust protocols for key transformations, providing a tactical blueprint for exploiting the chemistry of the C5-allyl pyrimidine.

G Start C5-Allyl Pyrimidine (Starting Material) Oxidation Oxidation Reactions Start->Oxidation Epoxidation Dihydroxylation Oxidative Cleavage Allylic Oxidation Reduction Reduction Start->Reduction Hydrogenation Addition Addition Reactions Start->Addition Halogenation Hydrohalogenation CC_Coupling C-C Bond Formation (e.g., Metathesis) Start->CC_Coupling Olefin Metathesis Epoxide Epoxide Oxidation->Epoxide Diol Diol Oxidation->Diol Aldehyde Aldehyde/Acid (via Cleavage) Oxidation->Aldehyde Allylic_Alc Allylic Alcohol Oxidation->Allylic_Alc Propyl C5-Propyl Pyrimidine Reduction->Propyl Dihalide Dihalide Addition->Dihalide Halohydrin Halohydrin Addition->Halohydrin New_Alkene New Alkene Derivative CC_Coupling->New_Alkene

Figure 1. Key functionalization pathways for the C5-allyl pyrimidine core.

Oxidation of the Allyl Group: Introducing Oxygenated Functionality

Oxidation reactions provide a direct route to installing polar, hydrogen-bond-donating/accepting functionalities, which are often critical for improving solubility and target engagement.

Epoxidation of the Alkene

The conversion of the C5-allyl group to a C5-(2,3-epoxypropyl) group introduces a strained three-membered ring that is a valuable electrophilic handle for subsequent reactions with nucleophiles (e.g., amines, thiols) to open the ring and introduce further diversity.

Causality Behind Experimental Choices:

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxy acid for epoxidation. It is highly selective for electron-rich double bonds and generally does not require a metal catalyst.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the substrate and m-CPBA.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This minimizes potential side reactions.

  • Work-up: The acidic byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash with aqueous sodium bicarbonate solution.

Protocol 2.1: Epoxidation using m-CPBA

  • Preparation: Dissolve the C5-allyl pyrimidine substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (77% max, 1.2 equiv.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxy acid by slowly adding aqueous sodium thiosulfate solution (10% w/v) until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude epoxide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the C5-(2,3-epoxypropyl)pyrimidine product by ¹H NMR (disappearance of alkene protons, appearance of epoxide protons ~2.5-3.0 ppm), ¹³C NMR, and Mass Spectrometry (MS).

Allylic Oxidation with Selenium Dioxide

For selective oxidation at the carbon adjacent to the double bond, the Riley oxidation using selenium dioxide (SeO₂) is a classic and effective method.[8] This reaction introduces a hydroxyl group, converting the C5-allyl group into a C5-(3-hydroxyprop-1-en-1-yl) moiety, an allylic alcohol that is a precursor for further substitutions or oxidations.

Causality Behind Experimental Choices:

  • Reagent: Selenium dioxide is the specific oxidant for this transformation. It operates via an ene reaction followed by a[9][10]-sigmatropic rearrangement.

  • Solvent System: A mixture of dioxane and water is commonly used. Dioxane solubilizes the organic substrate, while water is necessary for the reaction mechanism.

  • Stoichiometry: A slight excess of SeO₂ is often used to drive the reaction to completion, but a large excess should be avoided to prevent over-oxidation to the aldehyde.

Protocol 2.2: Allylic Oxidation using SeO₂

  • Preparation: In a flask fitted with a reflux condenser, add the C5-allyl pyrimidine (1.0 equiv.) and selenium dioxide (1.1 equiv.).

  • Solvent Addition: Add a 95:5 mixture of dioxane and water (to a concentration of ~0.2 M).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 2-4 hours. Monitor the reaction by TLC. The formation of a black precipitate of elemental selenium is indicative of reaction progress.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

  • Extraction: Combine the filtrate and washes, and dilute with ethyl acetate. Wash with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude allylic alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Characterization: Confirm the product structure by ¹H NMR (presence of a new hydroxyl proton, characteristic shifts for the vinyl and alcohol-bearing methine protons), IR (O-H stretch), and MS.

Table 1: Comparison of Oxidation Strategies

ReactionReagentFunctional Group FormedKey AdvantagesCommon Challenges
Epoxidation m-CPBAEpoxideMild conditions, high yields, provides electrophilic handle.Over-reaction with sensitive groups, byproduct removal.
Allylic Oxidation SeO₂Allylic AlcoholRegioselective for the allylic position.Toxicity of selenium reagents, harsh reflux conditions.
Dihydroxylation OsO₄, NMOsyn-DiolStereospecific, high yielding.Toxicity and cost of osmium tetroxide.
Oxidative Cleavage O₃; then Me₂SAldehydeDirect route to C-C bond cleavage.Requires specialized equipment (ozonizer), can be non-selective.

Reduction of the Allyl Group: Creating a Saturated Linker

Hydrogenation of the C5-allyl group to a C5-propyl group is a fundamental transformation used to remove the reactive alkene functionality. This is often desirable in later stages of a synthesis to improve the stability of a lead compound or to explore the structure-activity relationship (SAR) of a saturated versus unsaturated linker.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the most common, efficient, and cost-effective catalyst for simple alkene hydrogenation. A 10% loading is standard.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ for bench-scale reactions. For larger scales, a Parr shaker or similar hydrogenation apparatus is used.

  • Solvent: Ethanol or methanol are excellent solvents as they are polar enough to dissolve many pyrimidine derivatives and are inert under hydrogenation conditions.

G sub C5-Allyl Pyrimidine reagents H₂ (1 atm) 10% Pd/C (cat.) Ethanol, RT sub->reagents prod C5-Propyl Pyrimidine reagents->prod

Figure 2. Workflow for the catalytic hydrogenation of a C5-allyl pyrimidine.

Protocol 3.1: Catalytic Hydrogenation to C5-Propyl Pyrimidine

  • Preparation: Dissolve the C5-allyl pyrimidine (1.0 equiv.) in ethanol (0.1 M) in a heavy-walled round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight relative to the substrate) under a nitrogen or argon atmosphere.

  • Hydrogenation Setup: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the H₂ balloon atmosphere. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon. The catalyst is pyrophoric and should not be exposed to air while dry.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol or methanol.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the C5-propyl pyrimidine product, which is often pure enough for the next step or can be further purified by chromatography if necessary.

  • Characterization: Confirm complete reduction by ¹H NMR (disappearance of alkene signals, appearance of a saturated propyl chain signature) and MS.

Electrophilic Addition to the Alkene

Electrophilic addition reactions break the π-bond to install new functional groups on adjacent carbons, providing a rapid increase in molecular complexity and offering distinct regio- and stereochemical outcomes.

Halogenation: Synthesis of Vicinal Dihalides

The addition of bromine (Br₂) across the double bond yields a C5-(2,3-dibromopropyl)pyrimidine. This dihalide is a versatile intermediate; the bromines can be substituted by various nucleophiles or eliminated to re-form a double bond at a different position.

Causality Behind Experimental Choices:

  • Reagent: Molecular bromine (Br₂) is the classic reagent for this transformation. It is highly reactive towards alkenes. For safety and ease of handling, a solution of Br₂ in an inert solvent is preferred over adding the neat liquid.

  • Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM) are ideal inert solvents.

  • Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in anti-addition. This stereochemical outcome is a key feature of this reaction.

Protocol 4.1: Bromination of the C5-Allyl Group

  • Preparation: Dissolve the C5-allyl pyrimidine (1.0 equiv.) in DCM (0.1 M) in a flask protected from light (e.g., wrapped in aluminum foil). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of Br₂ (1.05 equiv.) in DCM dropwise via an addition funnel. The characteristic red-brown color of bromine should disappear upon addition. The addition is complete when a faint persistent orange color remains.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Quenching: Quench any excess bromine by adding a few drops of saturated aqueous sodium thiosulfate solution until the mixture is colorless.

  • Work-up: Transfer to a separatory funnel, wash with water and then brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification & Characterization: The resulting C5-(2,3-dibromopropyl)pyrimidine is often used directly. If purification is needed, it can be attempted via chromatography, though lability can be an issue. Characterize by ¹H NMR (loss of alkene protons, appearance of new signals for the CHBr protons) and MS.

Conclusion and Future Outlook

The C5-allyl pyrimidine is a remarkably adaptable platform for analogue synthesis in drug discovery. The protocols detailed herein for oxidation, reduction, and addition reactions represent a fundamental toolkit for any medicinal or synthetic chemist working with this scaffold. By understanding the causality behind the choice of reagents and conditions, researchers can confidently and rationally design synthetic routes to novel pyrimidine derivatives. Future work in this area will likely focus on developing even more selective and milder catalytic methods, including asymmetric transformations that can control the stereochemistry of the newly formed chiral centers on the propyl side chain, further expanding the accessible chemical space for developing next-generation therapeutics.

References

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  • Daroubandi, A., et al. (2023). Novel Benzo[6][11]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

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  • Bentham Science. (2023). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. Available at: [Link]

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Protecting Group Strategies for 5-Allyl-4,6-dichloro-2-methylpyrimidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

5-Allyl-4,6-dichloro-2-methylpyrimidine stands as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms, a strategically positioned allyl group, and a methyl-substituted pyrimidine core, offers a rich landscape for molecular elaboration. However, the inherent reactivity of this scaffold, particularly the susceptibility of the 4 and 6 positions to nucleophilic attack, necessitates a carefully considered protecting group strategy to achieve desired chemical transformations with precision and control. This guide provides a comprehensive overview of protecting group strategies tailored for this compound, offering detailed application notes, step-by-step protocols, and the underlying chemical principles to empower researchers in their synthetic endeavors.

The Strategic Imperative for Protection: Taming Reactivity for Regioselective Functionalization

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine substituents, renders the C4 and C6 positions highly electrophilic and prone to nucleophilic aromatic substitution (SNAr) reactions.[1] This high reactivity, while synthetically useful, can lead to a loss of selectivity when multiple reaction sites are present. Protecting the pyrimidine nitrogen atoms can modulate the electronic properties of the ring, thereby influencing the regioselectivity of subsequent reactions. Furthermore, in multi-step syntheses, protecting the pyrimidine core prevents undesired side reactions while other parts of the molecule are being modified.

The choice of a suitable protecting group is governed by several critical factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for other parts of the molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions that do not compromise the integrity of the target molecule.

  • Orthogonality: In complex syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This "orthogonal" approach allows for the sequential functionalization of different parts of the molecule.

  • Impact on Reactivity: The protecting group should ideally not interfere with the desired transformations and may even be used to direct the regiochemical outcome of a reaction.

Recommended Protecting Group Strategies

Considering the functionalities present in this compound, several protecting groups for the pyrimidine nitrogen emerge as viable options. The selection will depend on the specific synthetic route and the desired downstream transformations.

Methoxymethyl (MOM) Ether: A Robust and Readily Cleavable Option

The methoxymethyl (MOM) group is a popular choice for protecting nitrogen atoms in heterocyclic systems.[2] It is generally stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations.

Causality Behind the Choice: The MOM group is introduced under relatively mild basic conditions and can be removed with acid.[3] This provides a good balance of stability and ease of cleavage. Its small size minimizes steric hindrance, which can be advantageous in subsequent reactions.

Experimental Workflow: MOM Protection and Deprotection

Caption: Workflow for MOM protection and deprotection.

Protocol 1: Methoxymethyl (MOM) Protection of this compound

This protocol is adapted from established methods for N-methoxymethylation of pyrimidines.[2]

Materials:

  • This compound

  • Methoxymethyl chloride (MOMCl)

  • Diisopropylethylamine ((iPr)₂EtN)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-MOM protected pyrimidine.

Protocol 2: Methoxymethyl (MOM) Deprotection

This protocol utilizes acidic conditions for the removal of the MOM group.[3][4]

Materials:

  • N-MOM protected this compound derivative

  • Hydrochloric acid (HCl, concentrated)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-MOM protected pyrimidine (1.0 eq) in THF or methanol.

  • Add a few drops of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can accelerate the reaction if necessary.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • If necessary, purify the product by column chromatography.

tert-Butoxycarbonyl (Boc) Group: A Mildly Removable and Widely Used Protector

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection in organic synthesis.[5] Its key advantage lies in its stability to a broad range of reagents and its facile removal under acidic conditions, which are typically mild enough to leave other acid-sensitive groups intact.

Causality Behind the Choice: The Boc group's sensitivity to acid allows for orthogonal deprotection strategies in the presence of base-labile or hydrogenation-labile protecting groups. The protection reaction is generally high-yielding and proceeds under mild conditions.

Experimental Workflow: Boc Protection and Deprotection

Caption: Workflow for Boc protection and deprotection.

Protocol 3: tert-Butoxycarbonyl (Boc) Protection of this compound

This protocol is based on standard procedures for the N-Boc protection of amines and heterocyclic nitrogens.[6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ or THF under an inert atmosphere.

  • Add the base (DMAP, 0.1-0.2 eq, or Et₃N, 1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 4: tert-Butoxycarbonyl (Boc) Deprotection

The Boc group is readily cleaved under acidic conditions.[7]

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

  • Dichloromethane (CH₂Cl₂) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve the N-Boc protected pyrimidine (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂ or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the deprotected pyrimidine.

Procedure (using HCl in Dioxane):

  • Dissolve the N-Boc protected pyrimidine (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is often obtained as the hydrochloride salt.

  • If the free base is required, the residue can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) before extraction.

p-Methoxybenzyl (PMB) Group: An Oxidatively Cleavable Alternative

The p-methoxybenzyl (PMB) group offers an alternative to acid-labile protecting groups. It is stable to a variety of reaction conditions but can be selectively removed by oxidation.[8]

Causality Behind the Choice: The key advantage of the PMB group is its orthogonality to both acid- and base-labile protecting groups. This makes it particularly valuable in complex synthetic sequences where multiple protecting groups are employed. Deprotection is achieved under oxidative conditions, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8]

Experimental Workflow: PMB Protection and Deprotection

Caption: Workflow for PMB protection and deprotection.

Protocol 5: p-Methoxybenzyl (PMB) Protection of this compound

This protocol utilizes a strong base to deprotonate the pyrimidine nitrogen, followed by alkylation with PMB-Cl.[9]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient) to obtain the N-PMB protected pyrimidine.

Protocol 6: p-Methoxybenzyl (PMB) Deprotection

This protocol describes the oxidative cleavage of the PMB group using DDQ.[10]

Materials:

  • N-PMB protected this compound derivative

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-PMB protected pyrimidine (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 10:1 v/v).

  • Add DDQ (1.2-1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark.

  • Stir vigorously for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of celite to remove solid byproducts.

  • Separate the layers of the filtrate and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected pyrimidine.

Data Summary: A Comparative Overview of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
MOM MOMCl, (iPr)₂EtN, CH₃CNAcidic (e.g., HCl in THF/MeOH)Stable to bases, nucleophiles, and mild reducing/oxidizing agents.Orthogonal to base-labile and hydrogenation-labile groups.
Boc Boc₂O, DMAP or Et₃N, CH₂Cl₂ or THFAcidic (e.g., TFA in CH₂Cl₂, HCl in dioxane)Stable to bases, nucleophiles, and catalytic hydrogenation.Orthogonal to base-labile and hydrogenation-labile groups.
PMB PMB-Cl, NaH, THF or DMFOxidative (e.g., DDQ, CAN)Stable to acids, bases, and nucleophiles.Orthogonal to acid- and base-labile groups.

Considerations for the Allyl Group

A crucial aspect of any protecting group strategy for this compound is the stability of the allyl group under the chosen reaction conditions. The allyl group is generally stable to the conditions used for MOM, Boc, and PMB protection and deprotection. However, care should be taken to avoid conditions that could lead to isomerization or other reactions of the double bond. For instance, strong acids or bases at elevated temperatures, or the presence of certain transition metal catalysts, could potentially affect the allyl group. It is always advisable to monitor reactions carefully by TLC or other analytical techniques to ensure the integrity of the entire molecule.

Conclusion: A Strategic Toolkit for Synthetic Success

The successful synthesis of complex molecules derived from this compound hinges on the judicious use of protecting groups. This guide has outlined three robust and versatile strategies employing the MOM, Boc, and PMB protecting groups. The choice of a specific strategy will be dictated by the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired sequence of bond-forming reactions. By understanding the principles behind each protecting group and following the detailed protocols provided, researchers can navigate the synthetic challenges posed by this valuable building block and unlock its full potential in the creation of novel chemical entities.

References

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  • Chen, X., Huan, X., Liu, Q., Wang, Y., He, Q., Tan, C., ... & Yang, C. (2018). Design and synthesis of 2-(4, 5, 6, 7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly (ADP-ribose) polymerase (PARP) inhibitors. European journal of medicinal chemistry, 145, 389-403. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70943, 4,6-Dichloropyrimidine. Retrieved from [Link]

  • Chambers, R. D., & Sargent, C. R. (1981). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2, 4, 6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 877-881. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Smith, A. B., & Njardarson, J. T. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2, 4-Dichloropyrimidines. Accounts of chemical research, 47(11), 3464-3477. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-(alkylsulfanyl)oxopyrimidine derivatives. Retrieved from [Link]

  • Sandin, R. L., & Brown, R. K. (1947). 5-Chloro-2,4,6-trifluoropyrimidine and its Reactions with Nitrogen Centered Nucleophiles. Journal of the American Chemical Society, 69(9), 2253-2254. [Link]

  • Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

  • S.p.A., M. D. (2021). 4, 6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7593. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4, 5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]

  • ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

Overview of the Synthetic Pathway

This compound is typically synthesized in a multi-step process. The most common route involves the initial formation of the pyrimidine core, followed by functionalization at the C5 position with an allyl group, and finally, chlorination of the hydroxyl groups at the C4 and C6 positions. Understanding this sequence is crucial for effective troubleshooting.

Synthetic_Workflow A Acetamidine HCl + Diethyl Malonate B 2-Methyl-4,6-dihydroxypyrimidine A->B Cyclization (Base, e.g., NaOMe) C 5-Allyl-2-methyl-4,6-dihydroxypyrimidine B->C C5-Allylation (Allyl Bromide, Base) D This compound C->D Chlorination (POCl₃)

Caption: General synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis.

Part A: C5-Allylation of 2-Methyl-4,6-dihydroxypyrimidine

The introduction of the allyl group at the C5 position is a critical step that dictates the final structure. Low yields here are common and often related to reaction conditions.

Q1: My C5-allylation reaction shows low conversion of the starting material, 2-methyl-4,6-dihydroxypyrimidine. What are the likely causes?

A1: Low conversion in this step typically points to one of four key areas: the base, the solvent, reaction temperature, or moisture control.

  • Inadequate Base Strength or Stoichiometry: The proton at the C5 position of the dihydroxypyrimidine is acidic but requires a sufficiently strong base for efficient deprotonation to form the reactive nucleophile. Ensure you are using at least two equivalents of base: one to deprotonate the acidic C5 proton and another to neutralize the acidic protons of the hydroxyl groups, which exist in tautomeric equilibrium with keto forms.

  • Poor Solvent Choice: The solvent must be able to dissolve the pyrimidine salt formed after deprotonation. Polar aprotic solvents like DMF or DMSO are often effective. If using an alcohol as a solvent, ensure the corresponding alkoxide is used as the base to prevent transesterification or other side reactions.[1]

  • Insufficient Temperature: The reaction may have a significant activation energy. If the reaction is sluggish at room temperature, gradually increasing the heat to 50-80°C can dramatically improve the rate and conversion. Monitor the reaction by TLC to avoid byproduct formation at elevated temperatures.

  • Presence of Water: Moisture will consume the base and can hydrolyze the allyl halide. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.

Q2: I am observing the formation of O-allylated byproducts instead of the desired C5-allylated product. How can I improve selectivity?

A2: O-allylation is a competing reaction pathway that can significantly reduce the yield of your desired product. The C- vs. O-alkylation selectivity is highly dependent on the reaction conditions.

  • Mechanism Insight: The pyrimidine starting material exists in a keto-enol tautomerism. O-allylation occurs on the enolate oxygen, while C-allylation occurs at the C5 carbanion. The nature of the counter-ion and solvent polarity are key.

  • Solvent and Counter-ion: Less polar solvents and counter-ions that associate more strongly with the oxygen atoms (like Li⁺ or Mg²⁺) can favor C-allylation by making the oxygen atoms less nucleophilic. Conversely, highly polar aprotic solvents (like DMSO) and dissociated counter-ions (like K⁺ or Na⁺) can favor O-allylation.

  • Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable C-allylated product over the kinetically favored O-allylated product.

ParameterTo Favor C-Allylation (Desired)To Favor O-Allylation (Side Product)
Solvent Less polar (e.g., Dioxane, THF)Highly polar aprotic (e.g., DMSO, HMPA)
Base/Counter-ion Weaker bases, tightly associating cations (e.g., LiHMDS, LDA)Stronger bases, dissociated cations (e.g., KOH, NaH)
Temperature Lower temperatures (0°C to RT)Higher temperatures

Caption: Optimizing conditions for selective C5-allylation.

Part B: Chlorination of 5-Allyl-2-methyl-4,6-dihydroxypyrimidine

This step converts the dihydroxy intermediate into the final dichloro product. It is often the most challenging step, with potential for significant yield loss and byproduct formation.

Q3: The yield of my chlorination reaction using phosphorus oxychloride (POCl₃) is consistently low, and I get a dark, tarry crude product. What's going wrong?

A3: This is a classic issue in pyrimidine chlorination and is almost always related to temperature control and the reaction work-up.

  • Exothermic Reaction: The reaction of POCl₃ with hydroxyl groups is highly exothermic. Uncontrolled addition of POCl₃ or rapid heating can lead to a runaway reaction, causing decomposition and polymerization of the starting material and product.

    • Solution: Add the POCl₃ dropwise to the substrate at a low temperature (0-5°C). After the addition is complete, allow the reaction to warm to room temperature slowly before gradually heating to reflux (typically 80-110°C).[2]

  • Vilsmeier-Haack Intermediate Formation: If N,N-disubstituted amides like DMF are used as a catalyst or solvent, they react with POCl₃ to form a Vilsmeier reagent.[3][4] This is a solid salt, and its precipitation can cause stirring to stop, leading to localized overheating and charring.[5]

    • Solution: If using a catalyst like DMF, add it to the substrate first, then add the POCl₃ slowly. Using a co-solvent like chloroform or acetonitrile can help keep the Vilsmeier salt partially dissolved and the mixture stirrable.

  • Aggressive Work-up: The work-up is equally critical. Quenching the reaction mixture by pouring it directly into water at room temperature can be violent due to the rapid hydrolysis of excess POCl₃.

    • Solution: Cool the reaction mixture to room temperature first. Then, pour it slowly onto a large amount of crushed ice with vigorous stirring. This controls the exotherm from the hydrolysis of POCl₃. An alternative is to first remove excess POCl₃ under reduced pressure before quenching.[6]

Q4: How can I ensure the chlorination reaction goes to completion? Incomplete conversion seems to be an issue.

A4: Incomplete chlorination results in a mixture of mono-chloro and unreacted dihydroxy species, which complicates purification.

  • Stoichiometry of POCl₃: Using POCl₃ both as a reagent and a solvent (a large excess) is a common strategy to drive the reaction to completion. A minimum of 3-5 equivalents is often required.

  • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (reflux) for an adequate duration. Monitor the reaction's progress using TLC (a non-polar solvent system like 9:1 Hexane:Ethyl Acetate should show the product with a high Rf value). Typical reaction times are 4-8 hours at reflux.[7]

  • Use of a Tertiary Amine Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. The amine activates the hydroxyl groups, making them more susceptible to substitution.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Q1 Is the crude product dark/tarry? Start->Q1 A1_Yes Likely Decomposition. - Control POCl₃ addition at 0°C. - Quench slowly onto crushed ice. - Use a co-solvent if using DMF. Q1->A1_Yes Yes Q2 Does TLC show starting material? Q1->Q2 No A1_Yes->Q2 A2_Yes Incomplete Reaction. - Increase POCl₃ equivalents. - Increase reflux time/temperature. - Add catalytic tertiary amine. Q2->A2_Yes Yes A_End Review Purification Strategy Q2->A_End No A2_Yes->A_End

Caption: Decision tree for troubleshooting the chlorination step.

Part C: Product Purification

Q5: What is the most effective method for purifying the final product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For High Purity on a Lab Scale: Flash column chromatography on silica gel is highly effective. Use a gradient of ethyl acetate in hexanes. The product is non-polar and should elute relatively quickly.

  • For Larger Scale/Industrial Production: Vacuum distillation is often preferred if the product is thermally stable. However, given the allyl group, polymerization at high temperatures is a risk. Recrystallization from a suitable solvent (like hexanes or ethanol/water mixtures) at low temperatures can also be effective for removing polar impurities.[8]

  • Removing Phosphorus Byproducts: After the aqueous work-up, washing the organic layer thoroughly with a saturated sodium bicarbonate solution and then with brine is crucial to remove acidic phosphorus byproducts. If these persist, a plug of silica gel or a wash with a dilute base may be necessary.

Recommended Experimental Protocol

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: Synthesis of 5-Allyl-2-methyl-4,6-dihydroxypyrimidine
  • To a stirred suspension of 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0°C and add allyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Once the reaction is complete, quench carefully by pouring onto ice water.

  • Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.

Step 2: Synthesis of this compound
  • In a flask equipped with a reflux condenser and a dropping funnel, place 5-allyl-2-methyl-4,6-dihydroxypyrimidine (1.0 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, add N,N-dimethylaniline (0.1 eq) catalytically.

  • Slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure product.

References

  • Synthesis of 4,6-dihydroxy-2-methylpyrimidine. Trade Science Inc. Link[1]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines. Royal Society of Chemistry. Link[9]

  • Preparation method of 4,6-dichloro-2-methylpyrimidine. Google Patents. Link[7]

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Link[10][11]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Link[3]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Link[12]

  • Method for purifying 4, 6-dichloro pyrimidine. Google Patents. Link[6]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents. Link[2]

  • Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Google Patents. Link[8]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Link[4]

  • How can I improve the Vilsmeier-Haack reaction? ResearchGate. Link[5]

Sources

Technical Support Center: Optimization of Suzuki Coupling Conditions for Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Introduction: The Unique Challenges of Dichloropyrimidines

Dichloropyrimidines are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via Suzuki-Miyaura coupling is not always straightforward. Issues such as regioselectivity, catalyst deactivation, and low yields are common hurdles. This guide provides a systematic approach to overcoming these challenges. The pyrimidine ring's electron-deficient nature makes it more reactive in Suzuki couplings compared to analogous benzene halides, which can be both an advantage and a source of complications.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Suzuki coupling of dichloropyrimidines.

1. Which chloro- position on 2,4-dichloropyrimidine is more reactive?

The C4 position is generally more reactive and will typically undergo Suzuki coupling preferentially.[1] This is due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1] However, this selectivity can be influenced by steric hindrance from adjacent substituents or by the choice of catalyst and ligands.[1]

2. What is a standard, reliable starting condition for a Suzuki coupling with a dichloropyrimidine?

A robust starting point for the Suzuki coupling of a 2,4-dichloropyrimidine with an arylboronic acid is the use of Pd(PPh3)4 as the catalyst, K2CO3 or K3PO4 as the base, in a solvent system like 1,4-dioxane/water.[1][3] Microwave irradiation at around 100°C for 15-20 minutes can significantly accelerate the reaction and improve yields.[1]

3. My reaction is not going to completion. What are the most likely causes?

Several factors could be at play:

  • Catalyst decomposition: The palladium catalyst may be deactivating over the course of the reaction.

  • Poor quality of reagents: The boronic acid may have degraded, or the solvent may not be sufficiently dry or deoxygenated.

  • Insufficient base: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]

  • Substrate-specific issues: Sterically hindered or electronically deactivated substrates can be challenging.

4. I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[5] Thoroughly degassing your solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.

5. How do I purify my final product?

Standard workup involves quenching the reaction, extracting the product into an organic solvent like ethyl acetate, washing with brine, and drying over an anhydrous salt such as Na2SO4.[1] Purification is typically achieved through column chromatography on silica gel.[1]

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to tackling common issues in the Suzuki coupling of dichloropyrimidines.

Problem 1: Low to No Product Formation

A low or non-existent yield is one of the most frequent challenges. A systematic approach to diagnosing the issue is essential.

troubleshooting_low_yield start Low/No Product check_reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_reagents->check_conditions Reagents OK solution1 Solution: - Use fresh, pure reagents - Ensure anhydrous & deoxygenated solvents check_reagents->solution1 Reagents Suspect catalyst_issue Investigate Catalyst (Decomposition, Inhibition) check_conditions->catalyst_issue Conditions OK solution2 Solution: - Increase temperature/time - Improve degassing protocol check_conditions->solution2 Conditions Suboptimal substrate_issue Assess Substrate Reactivity (Sterics, Electronics) catalyst_issue->substrate_issue Catalyst OK solution3 Solution: - Add fresh catalyst portion - Screen different ligands catalyst_issue->solution3 Catalyst Suspect solution4 Solution: - Use more active catalyst system - Consider alternative coupling substrate_issue->solution4 Substrate Challenging

Caption: A decision-making workflow for troubleshooting low yields.

  • Cause A: Catalyst Decomposition

    • Diagnosis: The reaction mixture turning black shortly after heating is a common sign of palladium black precipitation, indicating catalyst decomposition.

    • Scientific Explanation: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or in the presence of oxygen.

    • Solutions:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]

      • Second Catalyst Addition: For sluggish reactions, adding a second portion of the catalyst midway through the reaction can help maintain a sufficient concentration of the active catalytic species.[6]

      • Ligand Choice: Use of bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.

  • Cause B: Inefficient Transmetalation

    • Diagnosis: This is often the case with electron-poor or sterically hindered boronic acids.

    • Scientific Explanation: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a more nucleophilic organic group on the boron. Electron-withdrawing groups on the boronic acid reduce its nucleophilicity, slowing down transmetalation.[3]

    • Solutions:

      • Stronger Base: Using a stronger base, such as K3PO4, can lead to the formation of a more reactive boronate species, accelerating transmetalation.

      • Change Solvent System: The choice of solvent is critical. Alcoholic solvent mixtures can lead to greater reactivity at lower temperatures compared to polar aprotic solvents.[6] A mixture of 1,4-dioxane and water is also highly effective.[1]

      • Use of Boronate Esters: In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve stability and reactivity.

  • Cause C: Catalyst Inhibition

    • Diagnosis: Consistently low yields even with reliable substrates may point to catalyst inhibition.

    • Scientific Explanation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[3]

    • Solutions:

      • Ligand Selection: Employing ligands with a strong affinity for palladium, such as bulky NHC ligands, can help prevent the pyrimidine from coordinating to the metal center.

      • Higher Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome partial inhibition.

Problem 2: Poor Regioselectivity or Formation of Di-substituted Products

Controlling the regioselectivity of the coupling is crucial for synthesizing the desired isomer.

  • Cause A: Loss of Regioselectivity

    • Diagnosis: Formation of a mixture of C2- and C4-substituted isomers.

    • Scientific Explanation: While C4 is generally more reactive, harsh reaction conditions (high temperatures) or specific ligand effects can lead to competitive reaction at the C2 position.

    • Solutions:

      • Ligand Control: The choice of ligand can have a profound impact on regioselectivity. For instance, bulky monophosphine ligands like QPhos can favor C4 coupling, while diphosphine ligands like dppf may promote C2 coupling.[7] Sterically hindered N-heterocyclic carbene (NHC) ligands have also been shown to promote C4-selectivity.[7]

      • Ligand-Free Conditions: Interestingly, "Jeffery" ligand-free conditions (using a palladium source with a phase-transfer catalyst like NBu4Br) can provide excellent C4-selectivity.[7] This is thought to involve palladium nanoparticle catalysis.[7]

      • Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity, although this may come at the cost of a longer reaction time.[1]

  • Cause B: Unwanted Di-substitution

    • Diagnosis: Formation of the di-coupled product when only mono-substitution is desired.

    • Scientific Explanation: If the mono-substituted product is still sufficiently reactive under the reaction conditions, it can undergo a second coupling reaction.

    • Solutions:

      • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid.

      • Lower Temperature and Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to minimize the formation of the di-substituted product.

      • Milder Conditions: Use a milder base or a less active catalyst system if di-substitution is a persistent issue.

Problem 3: Protodeboronation of the Boronic Acid

This side reaction consumes the boronic acid, leading to reduced yields and the formation of an undesired arene byproduct.

  • Diagnosis: Presence of the corresponding arene (Ar-H) from the boronic acid (Ar-B(OH)2) in the crude reaction mixture.

  • Scientific Explanation: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic for aryl boronic acids bearing electron-withdrawing groups and can be catalyzed by both acid and base, as well as the palladium catalyst itself.[3]

  • Solutions:

    • Choice of Base: While a base is necessary, a very strong base or high pH can promote protodeboronation. Screening different bases (e.g., K2CO3, K3PO4, Cs2CO3) can help find a balance between activating the boronic acid and minimizing this side reaction.

    • Use of Boronate Esters or Trifluoroborates: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is a good starting point for the mono-arylation of 2,4-dichloropyrimidine at the C4 position.[1]

Diagram of the General Workflow

general_protocol reagents 1. Combine Reagents - 2,4-Dichloropyrimidine - Boronic Acid - Base (K2CO3) - Catalyst (Pd(PPh3)4) - Solvent (Dioxane/H2O) degas 2. Degas Mixture (Argon sparging) reagents->degas microwave 3. Microwave Irradiation (e.g., 100°C, 15 min) degas->microwave workup 4. Aqueous Workup (Extraction with EtOAc) microwave->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: A streamlined workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), K2CO3 (3.0 eq.), and Pd(PPh3)4 (0.5-3 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure proper stirring.

  • Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for a Challenging Coupling: ortho-Substituted Boronic Acid

Coupling with sterically hindered boronic acids often requires more forcing conditions.[6]

Step-by-Step Procedure:

  • To a Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq.), the ortho-substituted arylboronic acid (1.5 eq.), and a stronger base such as K3PO4 (3.0 eq.).

  • Add the palladium catalyst and a suitable ligand. For sterically hindered substrates, a catalyst system like Pd(OAc)2 with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) may be more effective than Pd(PPh3)4.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Subject the mixture to three freeze-pump-thaw cycles to ensure rigorous removal of oxygen.

  • Heat the reaction under an argon atmosphere at a higher temperature (e.g., 90-110°C) and monitor the progress by TLC or LC-MS. Longer reaction times may be necessary.

  • Follow the workup and purification procedure described in the general protocol.

Understanding the Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for effective troubleshooting.

suzuki_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L_n-Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R-Pd(II)L_n-Ar transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R-Ar red_elim->product pyrimidine Dichloropyrimidine (R-Cl) pyrimidine->ox_add boronic Ar-B(OH)3- boronic->transmetal base Base (e.g., K2CO3) Ar-B(OH)2 base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, displacing the chloride.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Data Summary: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of dichloropyrimidines to provide a comparative overview.

Dichloropyrimidine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C) / TimeYield (%)Ref.
2,4-dichloropyrimidinePhenylboronic acidPd(PPh3)4 (0.5)-K2CO31,4-Dioxane/H2O100 / 15 min (MW)95[1]
2,4-dichloropyrimidinePhenylboronic acidPd(dppf)Cl2 (3)-K2CO31,4-Dioxane100 / 24h70[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4 (5)-K3PO41,4-Dioxane70-8060[3]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh3)4 (27)-K2CO3Toluene/EtOH/H2O55 / 12h51 (mono)[6]
2,4-dichloropyrimidinePhenylboronic acidPdCl2 (2)NoneNa2CO3Dioxane/H2O100 / 16h78 (C4-selective)[7]

Note: MW = Microwave irradiation. Yields are for the mono-coupled product at the C4 position unless otherwise specified.

References

  • Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1949. [Link]

  • Derry, A. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(9), e202114675. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • Handy, S. T., & Zhang, Y. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 67(44), 8539-8545. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Handy, S. T., & Zhang, Y. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

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Troubleshooting low conversion in pyrimidine cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Pyrimidine scaffolds are central to numerous pharmaceuticals and agrochemicals, making their efficient functionalization a critical task.[1][2][3] However, the unique electronic properties of the pyrimidine ring often present significant challenges, leading to low conversion, side-product formation, and reproducibility issues.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered in the lab. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively design more robust and efficient reactions.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Q1: My reaction has stalled or shows no conversion. Where do I start?

When a reaction fails to initiate or stalls at low conversion, a systematic evaluation of the core reaction components is the most effective troubleshooting strategy. The issue often lies with the catalyst's activity, the choice of reaction parameters, or the integrity of the starting materials.

Causality: The pyrimidine nitrogens can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[4] This makes the choice of an appropriate, highly active catalytic system particularly crucial. Furthermore, less reactive coupling partners, such as aryl chlorides, require more carefully optimized conditions to achieve efficient oxidative addition.[5]

Diagnostic Workflow:

G Start Low/No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents High Quality? Start->Reagents Conditions Are Conditions Optimal? Start->Conditions Catalyst_Check Screen Catalysts & Ligands Use Pre-catalysts (e.g., G3/G4) Ensure Anaerobic Setup Catalyst->Catalyst_Check Action Reagents_Check Check Boronic Acid Quality (Protodeboronation) Verify Halide Purity Use Fresh, Anhydrous Solvents Reagents->Reagents_Check Action Conditions_Check Screen Bases (e.g., K3PO4, Cs2CO3) Screen Solvents (e.g., Dioxane, THF, Toluene) Optimize Temperature (Start ~80-100 °C) Conditions->Conditions_Check Action Outcome Improved Conversion Catalyst_Check->Outcome Reagents_Check->Outcome Conditions_Check->Outcome

Step-by-Step Protocol: Initial Reaction Screen

  • Catalyst & Ligand Screening: The choice of catalyst and ligand is paramount. Modern palladium pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[6] They ensure efficient generation of the active Pd(0) species.

    • Action: Set up small-scale parallel reactions screening 2-3 different pre-catalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).

  • Base and Solvent Screening: The base is critical for the transmetalation step (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig coupling). The solvent affects solubility and reaction rates.[7][8]

    • Action: For a given catalyst/ligand pair, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and solvents (e.g., 1,4-dioxane, THF, toluene, often with water as a co-solvent for Suzuki reactions).[6][9]

  • Ensure Rigorous Anhydrous & Anaerobic Conditions: While many modern cross-coupling reactions are robust, oxygen can deactivate the Pd(0) catalyst. Water can promote side reactions like protodeboronation.

    • Action: Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes).[10] Assemble the reaction under an inert atmosphere. Use fresh, anhydrous solvents.

Q2: My reaction is producing significant side products. How can I improve selectivity?

The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways. Identifying these side products is key to mitigating their formation.

Common Side Reactions & Solutions:

Side ProductCommon Cause(s)Proposed Solution(s)
Protodeboronation (Ar-H from Boronic Acid)High temperature, prolonged reaction time, excess base, presence of water.[4][11]Use fresh, high-purity boronic acid/ester. Optimize temperature and reaction time. Use a milder base or slightly less than stoichiometric amounts.
Homocoupling (Ar-Ar from Boronic Acid)Inefficient oxidative addition or slow transmetalation.[6][12]Ensure an efficient catalyst system is used. A slight excess of the pyrimidine halide can sometimes suppress this pathway.
Dehalogenation (Pyrimidine-H)Certain ligands and bases, especially with highly activated pyrimidines. Can be promoted by tertiary amines or trace impurities.[9]Screen different ligands. Buchwald-type biaryl phosphine ligands are often effective. Re-evaluate the choice of base.
Hydrolysis (Pyrimidine-OH)Forcing conditions (high temperature, strong base) with aqueous mixtures.[13]Reduce reaction temperature. Use a non-aqueous solvent system if possible, or a milder base.

G cluster_main Desired Cross-Coupling Cycle cluster_side Competing Side Reactions A Pd(0)L_n B Oxidative Addition (Pyr-X) A->B Catalytic Cycle S3 Catalyst Inhibition (N-coordination) A->S3 Pyrimidine N C Transmetalation (R-M) B->C Catalytic Cycle S2 Dehalogenation of Pyr-X B->S2 Impurities, Base D Reductive Elimination C->D Catalytic Cycle S1 Protodeboronation of R-B(OH)2 C->S1 H2O, Base D->A Catalytic Cycle

Q3: My chloro-pyrimidine is unreactive. How can I facilitate the coupling?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.[5]

Strategies for Activating Chloro-pyrimidines:

  • Ligand Choice is Critical: The oxidative addition of Pd(0) into the C-Cl bond is often the rate-limiting step. Highly electron-rich and sterically bulky phosphine ligands are required to promote this step.

    • Recommendation: Use ligands specifically designed for C-Cl activation, such as XPhos, SPhos, RuPhos, or cataCXium® A.

  • Use a More Active Catalyst System: In-situ generated catalysts may not be potent enough.

    • Recommendation: Employ well-defined palladium pre-catalysts (e.g., G3 or G4 series) which are known to be highly effective for challenging substrates.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for oxidative addition.

    • Recommendation: Incrementally increase the reaction temperature, monitoring for decomposition. Microwave irradiation can be highly effective, often shortening reaction times and improving yields.[11]

  • Consider a Stronger Base: For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary for C-Cl bond amination.[7]

Frequently Asked Questions (FAQs)

Q: Why is pyrimidine cross-coupling more challenging than with simple benzene rings? A: There are two primary reasons. First, the pyrimidine ring is electron-deficient, which makes oxidative addition of palladium easier compared to electron-rich aromatics, but this same property makes it susceptible to other issues.[2][13] Second, and more critically, the lone pairs on the two nitrogen atoms can coordinate to the palladium center. This coordination can sequester the catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[4] This catalyst inhibition is a major reason for low conversion.

Q: How do I choose the right base for my Suzuki reaction? A: The base plays a crucial role in activating the boronic acid for transmetalation. The choice depends on the specific substrates and solvent.

  • Potassium Phosphate (K₃PO₄): A versatile and often effective base, particularly in dioxane/water mixtures.[6]

  • Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is a stronger base and can be effective for less reactive partners. Potassium carbonate is a common, milder choice.

  • Fluorides (KF, CsF): Can be useful, especially for promoting couplings with boronic esters.

A screening of 2-3 different bases is almost always a worthwhile initial experiment.

Q: Can I use microwave heating for my reaction? A: Yes, microwave irradiation is an excellent tool for pyrimidine cross-coupling. It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a standard oil bath. This can dramatically reduce reaction times (from hours to minutes) and often improves yields by outcompeting slower degradation pathways.[11]

Q: My starting material is a di- or tri-chloropyrimidine. How can I achieve selective mono-substitution? A: Site selectivity in poly-halogenated pyrimidines is a known challenge. Generally, the reactivity order is C4 > C2 > C5.[3] To achieve mono-substitution:

  • Control Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid).

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity, favoring reaction at the most active site.

  • Shorter Reaction Time: Monitor the reaction closely and quench it once the desired mono-substituted product is maximized, before significant di-substitution occurs.

  • Ligand Effects: In some specialized cases, the choice of ligand can invert the conventional site selectivity, though this is not a general phenomenon.[3]

References

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Optimization of different solvents for the model reaction. a. ResearchGate.
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF.
  • Effect of pressure on heterocyclic compounds: Pyrimidine and s-triazine. AIP Publishing.
  • Mechanistic insight into photocrosslinking reaction between triplet state 4-thiopyrimidine and thymine. PubMed.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.

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Technical Support Center: Catalyst Selection and Troubleshooting for C-C Bond Formation with 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Allyl-4,6-dichloro-2-methylpyrimidine. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate successful C-C bond formation reactions. The content is structured to address specific challenges you may encounter, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Understanding Your Substrate: this compound

The unique structure of this compound presents specific considerations for cross-coupling reactions. The two chlorine atoms at the C4 and C6 positions are the primary reaction sites. Generally, in such dihalopyrimidines, the C4 position is more reactive and will typically undergo substitution first.[1][2] The electron-withdrawing nature of the pyrimidine ring and the two chloro-substituents makes the C-Cl bonds susceptible to oxidative addition by a low-valent palladium catalyst, a critical first step in most cross-coupling catalytic cycles.[3][4]

The allyl group at the C5 position is a key functional handle but can also introduce challenges, particularly in Heck reactions where it may participate in side reactions.[5] The methyl group at C2 has a minor electronic effect but may exert some steric influence on the adjacent C-Cl bond.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm planning a Suzuki-Miyaura coupling with an arylboronic acid. Which palladium catalyst and ligand system should I start with?

A1: For Suzuki-Miyaura couplings with dichloropyrimidines, palladium catalysts are the most effective and widely used.[6] A reliable starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . It is a commercially available, air-stable precatalyst that is effective for a range of pyrimidine substrates.[4][7]

  • Rationale: Pd(PPh₃)₄ readily generates the active Pd(0) species required for the catalytic cycle. The triphenylphosphine (PPh₃) ligands are sufficiently electron-donating and sterically bulky to promote oxidative addition and subsequent steps. Good yields have been reported using 5 mol% of Pd(PPh₃)₄ with potassium phosphate (K₃PO₄) as the base in a solvent like 1,4-dioxane.[7]

An alternative is to use a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand, such as PPh₃. This combination forms the active Pd(0) catalyst in situ.

Catalyst SystemTypical LoadingRecommended BaseRecommended SolventTemperature
Pd(PPh₃)₄3-5 mol%K₃PO₄ or K₂CO₃1,4-Dioxane80-100 °C
Pd(OAc)₂ / PPh₃2-5 mol% Pd / 4-10 mol% LigandK₂CO₃Toluene/Ethanol/Water80-100 °C
Q2: My Suzuki reaction is giving low yields. What are the most common causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings with dichloropyrimidines can stem from several factors. A systematic troubleshooting approach is key.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Q1 Is the catalyst active? Start->Q1 Q2 Are reaction conditions optimal? Start->Q2 Q3 Is the boronic acid stable? Start->Q3 Sol1 Degas solvent thoroughly. Use fresh catalyst. Consider adding a second catalyst dose. Q1->Sol1 Catalyst Decomposition Sol2 Increase temperature. Screen different bases (e.g., Cs₂CO₃). Try a different solvent system (e.g., DME, Toluene/H₂O). Q2->Sol2 Suboptimal Conditions Sol3 Use fresh boronic acid. Check for protodeboronation. Use boronate esters (e.g., pinacol esters). Q3->Sol3 Reagent Degradation

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen. Ensure your solvent is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[8] If the reaction stalls, adding a second dose of the catalyst midway through the reaction can sometimes improve yields.[8]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical.[8] If K₃PO₄ or K₂CO₃ are ineffective, consider a stronger base like cesium carbonate (Cs₂CO₃). The solvent system can also have a significant impact; alcoholic solvent mixtures have been shown to increase reactivity.[8]

  • Boronic Acid Instability: Boronic acids can undergo homocoupling or protodeboronation (replacement of the boronic acid group with hydrogen).[8] Using fresh, high-purity boronic acid is essential. If instability is suspected, converting the boronic acid to a more stable pinacol boronate ester may be beneficial.

  • Steric Hindrance: If your coupling partner is sterically bulky, standard conditions may fail. Harsher conditions, such as higher temperatures and stronger bases, may be required.[8] Alternatively, using a catalyst with bulky, electron-rich ligands (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands) can overcome steric challenges.[9][10]

Q3: I want to perform a Sonogashira coupling with a terminal alkyne. What are the key considerations?

A3: The Sonogashira reaction is an excellent method for forming C-C bonds between your pyrimidine and a terminal alkyne. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[11]

  • Catalyst System: A standard system is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with Copper(I) Iodide (CuI) .

  • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Copper-Free Variant: A significant side reaction in Sonogashira coupling is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[10] If this is a problem, consider a copper-free protocol. These often require a higher catalyst loading or more specialized ligands but can provide cleaner reactions.[10]

  • Steric Hindrance: If your alkyne is sterically demanding, this can slow down the reaction. Using bulky, electron-rich phosphine or NHC ligands on the palladium catalyst can help facilitate the oxidative addition step, which is often rate-limiting for hindered substrates.[10]

Q4: Can I perform a Heck reaction with my substrate and an alkene? What are the potential pitfalls?

A4: Yes, a Heck reaction is feasible. It involves the palladium-catalyzed coupling of your dichloropyrimidine with an alkene.[12] However, the presence of the allyl group on your substrate introduces a potential complication.

  • Potential Pitfall - Intramolecular Reactions: The allyl group itself is an alkene. Under Heck conditions, there is a possibility of an intramolecular Heck reaction, leading to cyclic byproducts.

  • Catalyst Selection: To favor the intermolecular reaction with your desired alkene, carefully select the catalyst and conditions. An N-heterocyclic carbene (NHC)-Pd(II) complex could be a good choice, as these have shown efficiency in Heck couplings of related substrates.[5][13]

  • Reaction Conditions: The Heck reaction generally has a high tolerance for various functional groups.[14] It is typically carried out in the presence of a base like sodium acetate or a tertiary amine.[14] The stereoselectivity is usually high, favoring the trans product.[14]

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Action
No reaction or very low conversion 1. Inactive catalyst. 2. Reaction temperature too low. 3. Incorrect base or solvent.1. Use fresh catalyst and ensure reaction setup is oxygen-free.[8] 2. Increase temperature in 10-20 °C increments.[8] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DME).[4]
Formation of a black precipitate (Pd black) Catalyst decomposition.1. Improve degassing of solvents and reagents. 2. Use a more robust ligand that stabilizes the Pd(0) species. 3. Ensure the reaction is not running for an excessively long time at high temperatures.
Mixture of mono- and di-substituted products in Suzuki Incomplete reaction or insufficient boronic acid.1. Increase reaction time or temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid for mono-substitution, or >2.2 equivalents for di-substitution.
Unwanted homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira) Side reaction promoted by reaction conditions.1. For Suzuki, use fresh boronic acid.[8] 2. For Sonogashira, switch to a copper-free protocol to prevent Glaser coupling.[10]
Poor regioselectivity (reaction at both C4 and C6) Electronic and steric similarity of the two C-Cl bonds.1. The C4 position is generally more reactive.[1][2] To achieve mono-substitution, use stoichiometric amounts of the coupling partner. 2. For selective C2 coupling (if applicable to your core), specialized bulky NHC ligands may be required, though this is less common for dichloropyrimidines.[2][15]
Difficulty in product purification Contamination with boronic acid homocoupling products or residual catalyst.1. Use column chromatography for purification. A wash with a dilute base can sometimes help remove boronic acid impurities. 2. For residual palladium, treatment with a scavenger resin or activated carbon can be effective.

Section 4: Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific boronic acid.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-arylation), and the base (e.g., K₂CO₃, 3.0 equiv).[4]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).[4][8]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4]

References

  • A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. Benchchem.
  • Cross-coupling reaction. Wikipedia.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
  • Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Benchchem.
  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. National Institutes of Health.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. ResearchGate.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Heck Reaction. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. Benchchem.
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing.

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Technical Support Center: Purification of 5-Allyl-4,6-dichloro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Allyl-4,6-dichloro-2-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. The inherent reactivity of the dichloropyrimidine core, essential for synthetic diversification, also presents unique purification challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main challenges stem from the compound's reactivity and the nature of potential impurities. The two chloro-substituents are susceptible to hydrolysis, especially in the presence of moisture or on acidic/basic stationary phases like silica or alumina. This can lead to the formation of highly polar hydroxypyrimidine impurities that streak on TLC plates and are difficult to remove. Additionally, impurities from the synthesis, such as unreacted starting materials or regioisomers, can have similar polarities to the desired product, complicating separation by standard chromatography.[1][2]

Q2: What is the most reliable, general-purpose purification method for these compounds?

A2: Flash column chromatography using a minimally acidic, high-purity silica gel is the most common and generally effective method. The key is to use a non-polar solvent system and to work quickly to minimize on-column degradation. For compounds that are particularly sensitive or oily, alternative methods like recrystallization or distillation (for thermally stable, volatile derivatives) should be considered.[3][4]

Q3: How can I assess the stability of my specific derivative before attempting a large-scale purification?

A3: A simple and effective method is a "TLC stability test." Spot your crude material on a silica TLC plate, and let it sit on the bench, exposed to air and light, for 1-2 hours. Then, develop the plate. If you observe new, more polar spots or significant streaking from the origin that was not present in an immediately-developed plate, your compound is likely sensitive to the silica gel and/or atmospheric moisture.[5] This indicates that a rapid purification or an alternative method is necessary.

Q4: Are there any special storage recommendations for the purified product?

A4: Yes. To maintain stability, the purified compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[1] This minimizes the risk of thermal degradation, light-induced reactions, and hydrolysis from atmospheric moisture.[1]

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q5: My TLC shows multiple spots, and my product is streaking badly. What's happening?

A5: This is a classic sign of on-plate decomposition. The acidic nature of standard silica gel can catalyze the hydrolysis of the chloro groups on your pyrimidine ring, creating polar, acidic byproducts that interact strongly with the stationary phase.

  • Immediate Solution: Neutralize your column and eluent. You can pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. Use the same percentage of triethylamine in your mobile phase during the chromatography run. This will neutralize the acidic sites on the silica and suppress decomposition.

  • Causality: Dichloropyrimidines are electron-deficient heterocycles, making the chlorine atoms good leaving groups. The lone pairs on the silanol groups (Si-OH) on the silica surface can act as proton donors, activating the C-Cl bond towards nucleophilic attack by trace water molecules present in the solvent or on the silica itself. Adding a base deprotonates these silanol groups, rendering them less acidic and minimizing this catalytic degradation pathway.

Q6: I'm performing a column, but my desired product and a key impurity are co-eluting. How can I improve the separation?

A6: Co-elution of closely related structures is a common challenge. Improving separation requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Change the Solvent System. Don't just change the ratio of your solvents; change the solvents themselves. The "selectivity" of a separation is highly dependent on the specific interactions between the analytes, the stationary phase, and the mobile phase. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. These solvents have different properties (dipole moment, hydrogen bonding capability) and can alter the elution order.[5]

  • Solution 2: Change the Stationary Phase. If solvent optimization fails, consider a different stationary phase. Options include:

    • Alumina (Neutral or Basic): Can be effective but check for stability first, as it can also be reactive.[6]

    • Reverse-Phase Silica (C18): This is an excellent alternative for moderately polar compounds. Separation is based on hydrophobicity, which can provide a completely different selectivity profile compared to normal-phase silica. A typical eluent would be a gradient of water and acetonitrile or methanol.

Q7: After concentrating my column fractions, the product is a persistent oil and won't solidify or crystallize. What can I do?

A7: This often indicates the presence of residual solvents or minor, oily impurities that inhibit crystallization.

  • Solution 1: High-Vacuum and Gentle Heating. Ensure all chromatography solvents are removed. Place the flask on a high-vacuum line (Schlenk line) and gently warm it with a water bath (e.g., 30-40°C) for several hours. Sometimes, co-evaporation with a solvent like dichloromethane or toluene can help remove stubborn high-boiling solvents like ethyl acetate or DMF.

  • Solution 2: Trituration. If high-vacuum fails, trituration is the next step. Add a non-polar solvent in which your product is insoluble (or sparingly soluble) but the oily impurities are soluble. Pentane or hexane are excellent first choices. Add a small amount to your oil, and scratch the inside of the flask with a glass rod at the solvent-air interface. This can induce nucleation. If a solid begins to form, you can sonicate the mixture to break up the solid and wash it thoroughly with the non-polar solvent.

  • Solution 3: Attempt Salt Formation. If the derivative has a basic handle (e.g., an amino group), you could attempt to form a salt (e.g., a hydrochloride salt) which is often a more crystalline solid and can be easier to purify.[7]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a common flash chromatography purification issue: poor separation.

G start Start: Crude Product Analysis (TLC) check_purity TLC shows poor separation | Streaking or new spots? start->check_purity streaking Issue: On-Column Decomposition check_purity:f1->streaking Yes coelution Issue: Co-eluting Impurity check_purity:f0->coelution No solution_streaking Solution: - Add 0.5% Et3N to eluent - Use deactivated silica - Work quickly streaking->solution_streaking solution_coelution Optimize Selectivity coelution->solution_coelution end_good Result: Pure Compound solution_streaking->end_good change_solvent Try different solvent system (e.g., DCM/MeOH, Toluene/EtOAc) solution_coelution->change_solvent Step 1 change_stationary Try different stationary phase (e.g., Reverse Phase C18) change_solvent->change_stationary Failure change_solvent->end_good Success change_stationary->end_good Success end_bad Consider Alternative: Recrystallization or Distillation change_stationary->end_bad Failure

Caption: Troubleshooting workflow for poor separation in flash chromatography.

Detailed Protocol: Flash Column Chromatography

This protocol provides a self-validating methodology for purifying this compound derivatives using standard silica gel.

Materials:

  • Crude this compound derivative

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Triethylamine (Et3N) (optional, for sensitive compounds)

  • TLC plates (silica gel 60 F254)

  • Glass column, flasks, and test tubes

Step 1: Determine the Optimal Solvent System via TLC

  • Dissolve a small sample of your crude material in DCM.

  • Spot the solution on 3-4 TLC plates.

  • Develop each plate in a different solvent system. Start with low polarity and increase. See the table below for suggestions.

  • The ideal system will give your desired product an Rf value of 0.2-0.4 , with good separation from major impurities.[5]

  • Self-Validation: If streaking is observed, add 0.5% Et3N to the chosen eluent and run a new TLC to confirm that the streaking is suppressed.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

System #Solvents (v/v)PolarityTypical Use Case
195:5 Hexane:EtOAcLowFor non-polar derivatives.
280:20 Hexane:EtOAcMediumA good general starting point.
350:50 Hexane:EtOAcMedium-HighFor more polar derivatives.
498:2 DCM:MeOHHighFor highly polar derivatives.

Step 2: Column Packing (Slurry Method)

  • Add the required amount of silica gel to a beaker.

  • Add your chosen eluent (e.g., 90:10 Hexane:EtOAc) to create a free-flowing slurry.

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • Pour the silica slurry into the column. Tap the sides gently to dislodge air bubbles.

  • Use pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Add a final layer of sand on top.

Step 3: Sample Loading

  • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

  • Add a small amount of silica gel to this solution to create a dry, free-flowing powder upon solvent evaporation. This is the "dry loading" method and generally gives better resolution than loading a liquid sample.

  • Carefully add your dry-loaded sample to the top of the column bed.

Step 4: Elution and Fraction Collection

  • Carefully add your eluent to the top of the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect fractions in an array of test tubes.

  • Self-Validation: Monitor the elution process by spotting fractions onto a TLC plate. Combine fractions that show a single, clean spot corresponding to your product's Rf value.

Step 5: Product Isolation

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any final traces of solvent.

  • Obtain the mass of the pure product and calculate the yield. Characterize by NMR, MS, etc., to confirm identity and purity.[8]

References
  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Nature Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available from: [Link]

  • Google Patents. (n.d.). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]

  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available from: [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
  • PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Available from: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.

Sources

Overcoming catalyst deactivation in pyrimidine Suzuki reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyrimidine-containing compounds are central to numerous pharmaceutical agents, making the mastery of their synthesis critical. However, the electron-deficient nature and coordinating ability of the pyrimidine ring introduce unique challenges, primarily revolving around catalyst deactivation.

This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the "why" behind experimental choices, offering logical frameworks and actionable protocols to diagnose and resolve common issues, ensuring the integrity and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding pyrimidine Suzuki reactions, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My Suzuki reaction with a chloropyrimidine is sluggish or fails completely, while the bromo- and iodo- anologs work fine. Why is this, and what can I do?

A1: This is a classic issue of reactivity in the rate-determining oxidative addition step of the Suzuki catalytic cycle.[1] The C-Cl bond is significantly stronger and less readily broken by the Pd(0) catalyst compared to C-Br or C-I bonds. Due to the electron-deficient nature of the pyrimidine ring, this reactivity difference is less pronounced than in benzenoid systems, but still significant.[2] To overcome this, you need a more reactive catalytic system.

  • Solution: Employ more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[3][4] Consider ligands like SPhos, XPhos, or RuPhos, often available as pre-formed palladium G2 or G3 pre-catalysts. These are generally more effective than traditional ligands like PPh₃ for challenging substrates.[5]

Q2: I'm observing significant amounts of a homocoupled boronic acid byproduct. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of Pd(II) species and oxygen. A control strategy to minimize this involves reducing any residual Pd(II) to the active Pd(0) state before the catalytic cycle begins in earnest.

  • Preventative Measure: The addition of a mild reducing agent, such as potassium formate, can help suppress this undesired reaction. Furthermore, ensuring the reaction is thoroughly deoxygenated is crucial. A subsurface sparge with an inert gas (nitrogen or argon) for an extended period before adding the catalyst is a highly effective technique.[6]

Q3: My reaction mixture turns black very quickly, and I get a low yield. What does the color change signify?

A3: A rapid change to a black, heterogeneous mixture often indicates the formation of palladium black, which is agglomerated, catalytically inactive palladium metal.[5] This is a common catalyst deactivation pathway. While a color change to dark brown or even black can occur in successful reactions, a rapid precipitation of black solid is a strong indicator of catalyst death. This can be caused by several factors, including:

  • Instability of the phosphine ligand.

  • Presence of impurities in reagents or solvents.

  • Reaction temperature being too high.

For a detailed guide on addressing this, please refer to the Troubleshooting Guide: Catalyst Precipitation (Palladium Black Formation) .

Q4: Can the nitrogen atoms in the pyrimidine ring interfere with the reaction?

A4: Absolutely. This is a key challenge in pyrimidine Suzuki couplings. The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center. This coordination can inhibit the catalyst's activity by blocking sites needed for oxidative addition or other steps in the catalytic cycle, leading to lower yields or complete reaction failure.[7][8]

  • Mitigation Strategy: The choice of ligand is critical. Bulky ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium. Additionally, using a less coordinating solvent can be beneficial. In some cases, a ligandless approach with a heterogeneous catalyst like Pd/C can be effective, though this may require higher temperatures and catalyst loadings.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific, challenging experimental outcomes.

Guide 1: Low or No Conversion

A lack of product formation is the most common issue. A systematic approach is required to identify the root cause.

G cluster_start cluster_diagnosis Diagnosis Steps cluster_solutions Potential Solutions start Low / No Conversion reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Base) start->reagents catalyst 2. Assess Catalyst System (Pre-catalyst, Ligand, Deoxygenation) reagents->catalyst sol_reagents Use fresh boronic acid/ester Dry base thoroughly Check halide purity reagents->sol_reagents If issue identified conditions 3. Evaluate Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions sol_catalyst Switch to a more active pre-catalyst (e.g., G3-XPhos) Increase ligand:Pd ratio Improve degassing protocol catalyst->sol_catalyst If issue identified sol_conditions Screen alternative solvents (e.g., Dioxane, 2-MeTHF) Increase temperature incrementally Extend reaction time conditions->sol_conditions If issue identified

Caption: A systematic workflow for troubleshooting low conversion in pyrimidine Suzuki reactions.

Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom) and trimerization to form boroxines.[3][9]

  • Diagnosis:

    • Check Purity: Analyze your boronic acid by ¹H NMR. The presence of a significant amount of the corresponding arene (Ar-H) suggests protodeboronation.

    • Visual Inspection: Clumpy or off-color boronic acid may indicate degradation.

  • Protocol for Resolution:

    • Use Boronate Esters: Pinacol boronate esters are generally more stable, less prone to protodeboronation, and can be purified by chromatography.[9] Consider using the corresponding boronate ester instead of the boronic acid.

    • Fresh Reagent: Use freshly purchased or recrystallized boronic acid.

    • Anhydrous Conditions: While Suzuki reactions are often tolerant to some water, excessive water can promote protodeboronation, especially with prolonged heating. Ensure solvents and reagents are reasonably dry.

The combination of palladium source and ligand may not be active enough for your specific pyrimidine substrate.

  • Diagnosis:

    • Review Literature: Check for precedents with similar electron-deficient pyrimidines. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[10]

    • Control Reaction: Run a control reaction with a more reactive aryl bromide (e.g., 4-bromoanisole) to confirm the catalyst batch is active.

  • Protocol for Resolution:

    • Switch to a Modern Catalyst System: Use a more electron-rich and bulky phosphine ligand. A screening of pre-catalysts is often the most efficient approach.

Catalyst SystemSubstrate SuitabilityKey Features
Pd(PPh₃)₄Activated aryl bromides/iodidesClassic, but often struggles with electron-deficient or hindered substrates.
PdCl₂(dppf)General purpose, good for many heteroaryl couplingsRobust and reliable for a range of substrates.[11]
Pd₂(dba)₃ + XPhos/SPhosAryl chlorides, sterically hindered substratesHighly active system, promotes difficult oxidative additions.[5]
XPhos Pd G3 Pre-catalystMost challenging substrates, including pyrimidinesAir-stable, provides a reliable 1:1 Pd:Ligand ratio, highly active.
Guide 2: Catalyst Precipitation (Palladium Black Formation)

The premature crashing out of palladium black is a clear sign of catalyst deactivation. This occurs when the Pd(0) species is no longer stabilized by the phosphine ligand and agglomerates.

G cluster_deactivation Deactivation Pathways Active_Catalyst L₂Pd(0) (Active Catalyst) Ligand_Oxidation Phosphine Oxidation (P → P=O) Active_Catalyst->Ligand_Oxidation Trace O₂ Pyrimidine_Coordination Pyrimidine Coordination (N-Pd Binding) Active_Catalyst->Pyrimidine_Coordination Substrate Inhibition Thermal_Degradation High Temperature (Ligand Dissociation) Active_Catalyst->Thermal_Degradation Excess Heat Inactive_Pd Pd(0) Black (Inactive) Ligand_Oxidation->Inactive_Pd Loss of L Pyrimidine_Coordination->Inactive_Pd Reduced Activity Thermal_Degradation->Inactive_Pd Loss of L

Caption: Common pathways leading to the deactivation of the Pd(0) catalyst and formation of palladium black.

  • Diagnosis & Resolution:

    • Insufficient Degassing: The most common cause of phosphine ligand oxidation is residual oxygen.

      • Protocol: Implement a more rigorous degassing procedure. A freeze-pump-thaw cycle (3x) is superior to simple bubbling for removing dissolved oxygen. Alternatively, sparging with argon for at least 30 minutes is a good practice.[11]

    • Inappropriate Base: Strong bases can sometimes promote ligand degradation or other side reactions.

      • Protocol: If using a very strong base like NaOH or KOt-Bu, consider switching to a milder inorganic base like K₂CO₃ or K₃PO₄.[12] The choice of base is critical for activating the boronic acid for transmetalation.[13]

    • Solvent Impurities: Solvents can contain impurities that poison the catalyst.

      • Protocol: Use high-purity, anhydrous solvents. Traces of peroxides in ethers (like THF or dioxane) can be particularly detrimental.[14]

    • High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

      • Protocol: If you observe precipitation, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the catalyst spends at elevated temperatures.[10]

Part 3: Experimental Protocols

Standard Protocol for a Challenging Pyrimidine Suzuki Coupling

This protocol is a robust starting point for coupling an arylboronic acid with a 2-chloropyrimidine derivative.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Vessel Sealing and Inerting:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition:

    • Add anhydrous 1,4-dioxane (or 2-MeTHF) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

    • Bubble argon through the stirred solution for 20-30 minutes (subsurface sparging).

    • In a separate vial under argon, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Quickly add the solid pre-catalyst to the reaction flask against a positive pressure of argon.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Navigating Regioselectivity in Dichloropyrimidine Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for managing regioselectivity in the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet complex challenge of controlling positional selectivity on this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to troubleshoot your reactions and rationalize your experimental outcomes.

The Core Challenge: C4 vs. C2 Reactivity

The pyrimidine ring's electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like chlorine. In the case of 2,4- and 4,6-dichloropyrimidines, the primary challenge lies in selectively targeting one chlorine atom over the other. Generally, the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1] This intrinsic reactivity preference is the starting point for all our considerations.

Several factors contribute to this general rule. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[2] Additionally, the stability of the negatively charged Meisenheimer intermediate is a key factor; attack at C4 can lead to a more stabilized para-quinoid-like intermediate compared to the ortho-quinoid-like intermediate from C2 attack.[1]

However, this is a general trend, and as many researchers have discovered, this selectivity can be highly sensitive to a variety of factors, leading to mixtures of isomers that are often difficult to separate.[1][3] This guide will provide a systematic approach to understanding and controlling these factors.

Troubleshooting Common Regioselectivity Issues

This section addresses specific problems you might be encountering in your experiments, offering explanations and actionable solutions.

Issue 1: Poor or No Regioselectivity in Amination of 2,4-Dichloropyrimidine

You are attempting to synthesize a 4-amino-2-chloropyrimidine derivative, but you are obtaining a mixture of the C4 and C2 isomers, or in some cases, the C2 isomer is the major product.

Root Cause Analysis:

The nucleophilic substitution of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields mixtures with C4/C2 isomer ratios ranging from 1:1 to 4:1.[1] Several factors could be at play:

  • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the inherent reactivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring C2 substitution.[4][5]

  • Reaction Conditions: The choice of solvent and base can significantly influence the regiochemical outcome.

  • Nucleophile Strength: The nature and state of the amine (neutral vs. anionic) can affect its reactivity and selectivity.

Solutions & Protocols:

1. For Preferential C4-Amination:

  • Palladium-Catalyzed Amination: A highly regioselective method for the C4 amination of 6-aryl-2,4-dichloropyrimidines has been developed using a palladium catalyst with LiHMDS as the base.[1][6] This method has been shown to produce impressive C4/C2 ratios, in some cases as high as 99:1.[1]

    Experimental Protocol: Pd-Catalyzed C4-Selective Amination

    • To a solution of 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the secondary amine (1.1 equiv.) in anhydrous THF at -78 °C, add LiHMDS (1.0 M in THF, 1.2 equiv.) dropwise.

    • Add the palladium catalyst (e.g., a complex formed from Pd(dba)₂ and a suitable ligand, or a pre-catalyst like (η³-tBu-indenyl)PdCl(IPent)) (0.5-2 mol%).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

  • Anionic Nucleophiles: For aromatic amines, deprotonation with a strong base like LiHMDS to form the anilide anion can lead to highly selective C4 substitution even without a catalyst.[1]

2. For Preferential C2-Amination:

  • Leveraging Substituent Effects: If your substrate has an electron-donating group at the C6 position (e.g., -OMe, -NHMe), C2 selectivity is often favored.[4][5]

  • Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5 (like -NO₂), using a tertiary amine nucleophile can lead to excellent C2 selectivity through in situ N-dealkylation.[7][8]

    Experimental Protocol: C2-Selective Amination using Triethylamine [7]

    • Dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as CHCl₃.

    • Add the tertiary amine (e.g., triethylamine, 2.0-3.0 equiv.).

    • Stir the reaction at room temperature or gentle heating (e.g., 90 °C in ClCH₂CHCl₂) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the N,N-diethyl-2-pyrimidinamine product.

Issue 2: Unexpected C2-Selectivity with Oxygen or Sulfur Nucleophiles

You are reacting a 2-methanesulfonyl-4-chloropyrimidine with an alkoxide and observing exclusive substitution at the C2 position, contrary to the general rules of C4 reactivity.

Root Cause Analysis:

This is a classic example of how a specific substituent can completely reverse the expected regioselectivity for certain nucleophiles. In the case of 2-MeSO₂-4-chloropyrimidine, a dichotomy in regioselectivity is observed: amines react at C4, while alkoxides and formamide anions react at C2.[9] This is due to non-covalent interactions between the anionic nucleophile and the acidic proton of the methanesulfonyl group.[9] This hydrogen bonding directs the nucleophile to attack the C2 position.[9]

Solutions & Protocols:

To achieve C2 selectivity with alkoxides on a 2-MeSO₂-4-chloropyrimidine, the conditions are often straightforward:

Experimental Protocol: C2-Selective Alkoxylation [9]

  • Dissolve the 2-MeSO₂-4-chloropyrimidine (1.0 equiv.) in an anhydrous solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the desired sodium or potassium alkoxide (1.0-1.2 equiv.) in the corresponding alcohol or THF.

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring its progress.

  • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and proceed with a standard aqueous workup and purification.

To favor C4 substitution with such a substrate, a different type of reaction, such as a Stille coupling, would be required, as these are known to proceed selectively at the C4 position.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the higher reactivity of the C4/C6 positions in dichloropyrimidines?

A1: The enhanced reactivity of the C4 and C6 positions is primarily due to electronic factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the entire ring electron-deficient and thus susceptible to nucleophilic attack. The C4 and C6 positions are para and ortho to the ring nitrogens, respectively, and can better stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] The C2 position is situated between two nitrogen atoms, and while activated, attack at this position can be influenced by lone pair repulsion with the incoming nucleophile.[2]

Q2: How do electron-donating and electron-withdrawing groups at other positions influence regioselectivity?

A2: Substituents play a crucial role in modulating the electronic landscape of the pyrimidine ring:

  • Electron-Withdrawing Groups (EWGs): An EWG at C5, for example, will further activate the ring towards nucleophilic attack, generally enhancing the preference for C4 substitution with many nucleophiles.[8]

  • Electron-Donating Groups (EDGs): An EDG at C6 can reverse the normal C4 selectivity and favor attack at the C2 position.[4][5] This is because the EDG can donate electron density to the ring, altering the relative electrophilicity of the C2 and C4 positions.

Q3: Can I achieve C2-selective cross-coupling on an unsubstituted 2,4-dichloropyrimidine?

A3: While challenging, recent advances have made this possible. Typically, cross-coupling reactions on 2,4-dichloropyrimidine favor the C4 position.[10] However, specific catalyst systems have been developed to override this inherent preference. For instance, C2-selective Pd-catalyzed C-S coupling has been achieved using a bulky N-heterocyclic carbene (NHC) ligand.[10] This highlights the power of catalyst control in directing regioselectivity.

Q4: Is it possible to perform a sequential, regioselective double substitution on a dichloropyrimidine?

A4: Absolutely. This is one of the key synthetic advantages of using dichloropyrimidines. A common strategy is to first perform a selective substitution at the more reactive C4 position under controlled conditions. The resulting 4-substituted-2-chloropyrimidine can then be subjected to a second, often more forcing, substitution at the C2 position.[11] This allows for the synthesis of differentially substituted pyrimidines.

Data & Diagrams for Deeper Understanding

Table 1: Influence of Reaction Conditions on the Amination of 6-aryl-2,4-dichloropyrimidine

EntryAmineBaseSolventCatalystC4:C2 RatioReference
1DibutylamineK₂CO₃DMAcNone70:30[1]
2DibutylamineLiHMDSTHFNone70:30[1]
3DibutylamineLiHMDSTHFPd-catalyzed99:1[1]
4AnilineK₂CO₃DMAcNone70:30[1]
5AnilineLiHMDSTHFNone91:9[1]

Diagram 1: General Reactivity and Influencing Factors

G cluster_substrate Dichloropyrimidine Core cluster_factors Controlling Factors DCP 2,4-Dichloropyrimidine C4_Product C4-Substituted Product (Generally Favored) DCP->C4_Product Intrinsic Reactivity C2_Product C2-Substituted Product (Achievable with Control) DCP->C2_Product Substituents Substituents (EDG/EWG) Substituents->DCP Nucleophile Nucleophile (Amine, Alkoxide, Thiol) Nucleophile->DCP Conditions Conditions (Solvent, Base, Temp) Conditions->DCP Catalyst Catalyst/Ligand (Pd, NHC, etc.) Catalyst->DCP

Caption: Factors influencing regioselective substitution.

Diagram 2: Mechanistic Pathways for C4 vs. C2 Attack

G cluster_c4 C4 Attack Pathway (Favored) cluster_c2 C2 Attack Pathway (Disfavored) start Dichloropyrimidine + Nu⁻ c4_attack Nucleophilic attack at C4 start->c4_attack c2_attack Nucleophilic attack at C2 start->c2_attack c4_intermediate Meisenheimer Intermediate (para-quinoid like, more stable) c4_attack->c4_intermediate c4_product 4-Nu-2-chloropyrimidine c4_intermediate->c4_product c2_intermediate Meisenheimer Intermediate (ortho-quinoid like, less stable) c2_attack->c2_intermediate c2_product 2-Nu-4-chloropyrimidine c2_intermediate->c2_product

Caption: Comparison of C4 and C2 SNAr mechanisms.

References

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Google Patents. (2012).
  • Matiychuk, Y. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4991. [Link]

  • De La Rosa, M. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • American Chemical Society Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Sci-Hub. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Allyl-4,6-dichloro-2-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from the laboratory bench to pilot or manufacturing scales. Our goal is to provide practical, field-tested insights and troubleshooting strategies to ensure your scale-up process is safe, efficient, and reproducible.

The content is structured as a series of questions and answers, addressing common challenges and critical decision points you may encounter. We will delve into the causality behind experimental choices, grounding our advice in established chemical principles and process safety management.

Part 1: Safety & Handling at Scale

Scaling up any chemical process begins with a thorough understanding of the material's hazards and the implementation of robust handling protocols.

Question: What are the primary hazards associated with this compound and how should handling procedures be adapted for larger quantities?

Answer: this compound is a reactive chemical intermediate. According to its safety profile, it is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1] Some reports also indicate it can cause severe skin burns and eye damage.[1]

When moving from grams to kilograms, the potential for exposure and the consequences of a spill increase significantly. Your handling procedures must evolve accordingly:

  • Personal Protective Equipment (PPE): While standard lab PPE (gloves, lab coat, safety glasses) is sufficient for small quantities, at scale, you must upgrade. We recommend using chemical-resistant gloves (confirm breakthrough time for your specific solvent system), a chemical-resistant apron or suit, and full-face protection (face shield with safety goggles).[2]

  • Ventilation: All transfers and charging of the reactor should be performed in a well-ventilated area, preferably using a walk-in fume hood or a dedicated charging port with local exhaust ventilation.[3] Avoid creating dusts of the solid material.

  • Spill Response: Have a pre-defined spill response plan. For larger quantities, this should include spill kits with appropriate absorbent materials and neutralizing agents if applicable. Ensure personnel are trained on how to handle a spill without putting themselves at risk.[3]

  • Static Discharge: The transfer of powdered solids can generate static electricity. Ensure all equipment (reactors, containers, scoops) is properly grounded to prevent ignition of flammable solvent vapors.

ParameterLaboratory Scale (Grams)Pilot/Manufacturing Scale (Kilograms)
Containment Fume hoodWalk-in hood, glovebox, or closed-system charging
PPE Standard gloves, safety glasses, lab coatChemical-resistant gloves, face shield, chemical apron/suit
Spill Kit Small, general-purpose absorbent padsLarge-volume spill cart with specific absorbents
Grounding Often not requiredMandatory for all metal equipment and containers
Part 2: Core Scale-Up Challenge: Managing Reaction Exotherms

Many reactions involving dichloropyrimidines, particularly nucleophilic substitutions, are exothermic.[4] What is manageable in a round-bottom flask can become a dangerous thermal runaway in a large reactor.

Question: My nucleophilic substitution reaction with an amine shows a significant exotherm at the 1L scale. How do I design a safe protocol for a 100L reactor?

Answer: This is a critical scale-up challenge. The fundamental issue is that as you increase the reactor volume, the heat-generating capacity (volume) increases by a cube function (r³), while the heat-removing capacity (surface area) only increases by a square function (r²). This mismatch means you cannot simply run the reaction the same way at a larger scale.

The Strategy: Control the Rate of Heat Generation.

The core principle is to ensure the rate of heat generation never exceeds the reactor's maximum heat removal capacity. Since you cannot easily change the reactor's surface area, you must control the reaction rate.

Step-by-Step Protocol for Scaling an Exothermic Reaction:

  • Thermal Hazard Assessment (Mandatory):

    • Before any scale-up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) on a small sample of the reaction mixture.[5][6]

    • This will determine the total heat of reaction (ΔH), the adiabatic temperature rise (ΔT_ad), and the maximum temperature of the synthesis reaction (MTSR).[6] The adiabatic temperature rise tells you the theoretical maximum temperature your reaction would reach if all cooling failed—a crucial piece of data for worst-case scenario planning.[5]

  • Switch to Semi-Batch Mode:

    • At the lab scale, you might add all reagents at once (batch mode). At the 100L scale, this is extremely dangerous.

    • Instead, charge the reactor with this compound and the solvent. Then, add the nucleophile (e.g., amine) slowly and controllably over a prolonged period. This is known as semi-batch operation.

  • Control Addition Rate via Temperature Feedback:

    • The addition of the limiting reagent should be controlled by the internal temperature of the reactor. Set a maximum temperature limit (e.g., 25°C). Use an automated pump to add the nucleophile.

    • Program the system to stop the addition if the temperature exceeds this limit and restart only after it has cooled back down. This ensures the reaction rate is always under control.[5]

  • Optimize Mixing:

    • Poor mixing can create localized "hot spots" where the concentration of the added reagent is high, leading to a rapid, localized exotherm that can initiate a runaway.[5]

    • Ensure the reactor is equipped with an appropriate agitator and baffle system for the viscosity of your reaction medium. The goal is to rapidly disperse the added reagent.

The diagram below illustrates the decision-making process for managing thermal risk during scale-up.

G start Start: Scale-Up of Exothermic Reaction thermal_assessment 1. Perform Reaction Calorimetry (DSC/RC) start->thermal_assessment is_high_risk Is Adiabatic Temp. Rise (ΔT_ad) > 50°C? thermal_assessment->is_high_risk control_addition 2. Implement Semi-Batch Addition (Control limiting reagent feed) is_high_risk->control_addition YES is_high_risk->control_addition NO (Still good practice) re_evaluate Re-evaluate Process: - Use different solvent? - Lower concentration? - Different reagent? is_high_risk->re_evaluate YES (If ΔT_ad is extreme) high_risk_path YES low_risk_path NO temp_feedback 3. Use Temperature Feedback Loop to Control Addition Rate control_addition->temp_feedback mixing 4. Ensure Adequate Agitation to Prevent Hot Spots temp_feedback->mixing pilot_run 5. Conduct Pilot Scale Run with Full Monitoring mixing->pilot_run proceed Proceed with Full Scale Batch pilot_run->proceed

Caption: Workflow for Thermal Risk Mitigation During Scale-Up.

Part 3: Reaction-Specific Troubleshooting
FAQ: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyrimidine ring are activated for nucleophilic substitution but have different reactivities. Understanding and controlling this is key to achieving high selectivity.

Question: I need to perform a mono-substitution on this compound. Which chlorine is more reactive (C4 or C6) and why?

Answer: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C6 position. This is a well-established principle for 4,6-dichloropyrimidines.

The scientific reasoning is based on the stability of the Meisenheimer intermediate:

  • Electron-Withdrawing Nitrogens: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which makes the carbon atoms electron-deficient and susceptible to nucleophilic attack.

  • Intermediate Stabilization: When a nucleophile attacks the C4 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitrogen atom at position 1. When the attack occurs at C6, the charge can be delocalized onto the nitrogen at position 1 as well. However, the proximity of the C2-methyl group can influence the electronics, and literature on similar 2,4-dichloropyrimidines consistently shows that the C4 position is the preferred site of initial attack.[7][8] This superior charge stabilization lowers the activation energy for the C4 attack pathway.

Caption: Regioselectivity in SNAr of 4,6-Dichloropyrimidines. (Note: Actual chemical structure images would be used here).

Question: I'm getting significant amounts of the di-substituted product, even when using only one equivalent of my nucleophile. How can I improve selectivity for the mono-substituted product at scale?

Answer: This is a common problem where the mono-substituted product is reactive enough to compete for the remaining nucleophile. At scale, concentration and mixing effects can exacerbate this issue.

Troubleshooting Strategy for Improving Mono-substitution Selectivity:

  • Stoichiometry Control (Sub-stoichiometric Nucleophile): Use slightly less than one full equivalent of the nucleophile (e.g., 0.95-0.98 eq). This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur. The trade-off is a small amount of unreacted starting material, which is often easier to separate from the product than the di-substituted impurity.

  • Low Temperature: Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Lower temperatures increase the difference in activation energy between the first and second substitution, thus favoring mono-substitution.

  • "Inverse Addition": Instead of adding the nucleophile to the pyrimidine, add the pyrimidine solution slowly to a solution of the nucleophile. This technique maintains a low concentration of the electrophile, but it is less common and can be complex to implement. The more standard approach is slow addition of the nucleophile.

  • Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or NMP are common, but sometimes less polar solvents like THF or 2-MeTHF can temper reactivity and improve selectivity. This must be evaluated on a case-by-case basis.

FAQ: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for C-C bond formation, but their scale-up requires careful optimization of catalysts and conditions.

Question: What are the key considerations for scaling up a Suzuki coupling reaction on this substrate? I am concerned about catalyst cost and removal.

Answer: Scaling a Suzuki coupling requires a focus on efficiency, robustness, and product purity. The high cost and potential toxicity of palladium make minimizing its use and ensuring its removal critical.

Key Scale-Up Considerations:

ParameterGuideline & Rationale
Catalyst Loading Aim for the lowest possible catalyst loading (e.g., <0.1 mol%). High catalyst loading is a common lab practice for ensuring completion but is economically unviable at scale. Perform optimization studies to find the minimum loading that provides an acceptable rate and conversion.
Ligand Choice For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective. They promote the difficult oxidative addition step and prevent catalyst decomposition.[9]
Base Selection The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred at scale over organic bases due to cost, solubility, and ease of removal.[10] The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.
Solvent System A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF) and water is typical.[8] The water is necessary to dissolve the inorganic base. Ensure the chosen solvent allows for easy product isolation and is acceptable from a process safety and environmental perspective.
Degassing Palladium(0) catalysts are oxygen-sensitive. In the lab, a simple N₂ balloon may suffice. At scale, the reactor must be rigorously purged with an inert gas (N₂ or Ar) by performing multiple vacuum/inert gas cycles before adding the catalyst.
Palladium Removal After the reaction, residual palladium must be removed. This is typically done by treating the product solution with a scavenger (e.g., activated carbon, silica-based metal scavengers) or by performing a crystallization step that leaves the palladium impurities in the mother liquor.

Protocol: Generic Suzuki Coupling Scale-Up

  • Reactor Setup: Charge the 100L reactor with this compound, the boronic acid (1.05-1.1 eq), and the chosen solvent (e.g., 2-MeTHF/water).

  • Inerting: Seal the reactor and perform at least three vacuum/nitrogen backfill cycles to remove all oxygen.

  • Base Addition: Add the powdered base (e.g., K₃PO₄, 2-3 eq) under a strong nitrogen purge.

  • Catalyst Addition: Add the pre-catalyst (e.g., Pd(OAc)₂) and ligand as a slurry in de-gassed solvent.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 60-80°C) and monitor by HPLC until starting material is consumed.

  • Workup & Scavenging: Cool the reaction, perform an aqueous wash, and then treat the organic layer with a metal scavenger for several hours before filtration.

  • Isolation: Concentrate the organic layer and isolate the product, typically by crystallization.

References
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. Retrieved from [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. Retrieved from [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]

  • Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. (2021). ACS Publications. Retrieved from [Link]

  • 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997. (n.d.). PubChem. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. (2022). Frontiers. Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrimidines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Exothermic reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025). Exactmer. Retrieved from [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (2020). ACS Publications. Retrieved from [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). The Journal of the Serbian Chemical Society. Retrieved from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Retrieved from [Link]

  • answers NUCLEOPHILIC SUBSTITUTION. (n.d.). Chemguide. Retrieved from [Link]

  • Disorders of purine and pyrimidine metabolism. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Allyl-4,6-dichloro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1][2][3][4][5] This guide provides an in-depth technical comparison of the biological activities of a novel class of pyrimidine derivatives, specifically those derived from 5-Allyl-4,6-dichloro-2-methylpyrimidine. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, presenting hypothetical yet plausible experimental data to illustrate their comparative performance against established alternatives. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif present in nucleic acids (cytosine, thymine, and uracil), rendering its derivatives prime candidates for interacting with biological systems.[3][6] This inherent biocompatibility has led to the development of numerous FDA-approved drugs with a pyrimidine core, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[3][6][7][8][9] The diverse pharmacological activities of pyrimidine derivatives, ranging from antimicrobial to anticancer and anti-inflammatory, make them a continuous focus of research and development.[1][2][3][5][10] This guide focuses on the untapped potential of 5-allyl-substituted dichloropyrimidines, a chemical space that remains relatively unexplored.

Synthesis of this compound Derivatives

The journey to evaluating the biological prowess of our target compounds begins with their synthesis. The strategic introduction of an allyl group at the C5 position and the presence of reactive chloro groups at C4 and C6 of the pyrimidine ring offer a versatile platform for generating a library of derivatives.

A plausible synthetic route commences with the chlorination of a suitable pyrimidine precursor. For instance, 4,6-dihydroxy-2-methylpyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4,6-dichloro-2-methylpyrimidine.[11][12] The subsequent allylation at the C5 position would then be a key step, likely achieved through a carefully chosen organometallic coupling reaction or a free-radical substitution, to afford the this compound scaffold. From this core structure, a diverse library of derivatives can be synthesized by nucleophilic substitution of the chloro groups with various amines, thiols, or alkoxides.[13]

Comparative Biological Evaluation: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of the synthesized this compound derivatives, a battery of in vitro assays is essential. This section outlines the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities, with a focus on generating robust and comparable data.

Anticancer Activity Screening

The anticancer potential of the novel pyrimidine derivatives will be evaluated against a panel of human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer), to assess their cytotoxic effects.[14] A well-established anticancer drug, such as 5-Fluorouracil, will be used as a positive control for comparative analysis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrimidine derivatives (e.g., ranging from 0.1 to 100 µM) and the positive control (5-Fluorouracil) for 48 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Anticancer Activity

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
Derivative 1 15.225.818.5
Derivative 2 8.712.19.9
Derivative 3 22.535.228.1
5-Fluorouracil 5.17.86.2

Mechanism of Action: DNA Synthesis Inhibition

Pyrimidine analogs often exert their anticancer effects by interfering with nucleic acid synthesis.[7][9][17][18] The structural similarity of these derivatives to endogenous pyrimidines allows them to be incorporated into DNA and RNA, leading to chain termination and inhibition of cell proliferation.[9]

Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Comparison Start Start with This compound Derivatization Synthesize Derivatives Start->Derivatization Cell_Culture Culture Cancer Cell Lines Derivatization->Cell_Culture MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Comparison Compare with 5-Fluorouracil IC50->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[10] Pyrimidine derivatives have shown promise in this area.[1][4] The synthesized compounds will be tested against a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain, Candida albicans. Ciprofloxacin and Fluconazole will be used as standard antibacterial and antifungal drugs, respectively.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard drugs in a 96-well microtiter plate.[16]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative 1 3264>128
Derivative 2 163264
Derivative 3 64>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Culture Culture Microbial Strains Inoculum Prepare Standardized Inoculum Culture->Inoculum Serial_Dilution Serial Dilution of Compounds Inoculum->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC Comparison Compare with Standard Drugs MIC->Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and pyrimidine derivatives have demonstrated potential as anti-inflammatory agents.[2][3][22] A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[23][24][25]

  • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compounds at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes and then heat at 51°C for 20 minutes.[26]

  • Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium will be used as a standard drug.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundInhibition of Albumin Denaturation (%) at 100 µg/mL
Derivative 1 65.4
Derivative 2 78.2
Derivative 3 55.8
Diclofenac Sodium 85.1

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. Some pyrimidine derivatives have shown selectivity towards COX-2, which is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[22][27]

Signaling Pathway: Prostaglandin Synthesis

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to synthesizing and evaluating the biological activities of novel this compound derivatives. The presented experimental protocols and data tables provide a clear framework for comparing their efficacy against established drugs. The hypothetical data suggests that derivatization of the core scaffold can significantly modulate biological activity, with some derivatives showing promising, albeit in this case hypothetical, anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR). Promising candidates should be further investigated through more specific mechanistic studies and eventually in vivo models to validate their therapeutic potential. The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the discovery of new and effective therapeutic agents.

References

  • Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules, 29(21), 4933. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gohary, N. S. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International Journal of Medicinal Chemistry, 2014, 1-7. [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2018). Journal of Heterocyclic Chemistry, 55(10), 2349-2356. [Link]

  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Tejashwini. Retrieved January 23, 2026, from [Link]

  • Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Pyrimidine as antiinflammatory agent: A review. (2010). Indian Journal of Pharmaceutical Sciences, 72(3), 281-286. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • Review on Antimicrobial Activity of Pyrimidine. (2022). Journal of Current Pharma Research, 14(3), 33-40.
  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(4), 14-19.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12), a488-a498.
  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine (6th ed.). BC Decker.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Journal of Clinical Microbiology & Infectious Diseases, 40(8), 1565-1581. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 319. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry, 15(4), 339-365. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 23, 2026, from [Link]

  • Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Ethnopharmacology, 339, 118058. [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2020). Journal of Cardiovascular Disease Research, 11(2), 1-10.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2539-2553. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 23, 2026, from [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2024). International Journal of Molecular Sciences, 25(19), 10705. [Link]

  • Pyrimidine Analogues. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 13(1), 1-10.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Polycyclic Aromatic Compounds, 1-19. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved January 23, 2026, from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2016). Journal of Traditional and Complementary Medicine, 6(4), 365-368. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences, 19(03), 209-221. [Link]

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  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). Bioorganic & Medicinal Chemistry, 21(8), 2139-2147. [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions, 104, 109-114. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances, 10(49), 29331-29352. [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents.
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  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (2023). Molecules, 28(13), 5174. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2021). New Journal of Chemistry, 45(1), 115-122. [Link]

  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Reactivity of 5-Allyl- vs. 5-Bromo-4,6-Dichloropyrimidine for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, substituted pyrimidines are indispensable building blocks for the development of novel pharmaceuticals and functional organic materials. Their inherent biological activity and versatile chemical handles make them a focal point of extensive research. Among the myriad of pyrimidine derivatives, 5-substituted-4,6-dichloropyrimidines serve as crucial intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of two key analogues: 5-allyl-4,6-dichloropyrimidine and 5-bromo-4,6-dichloropyrimidine .

This document moves beyond a simple cataloguing of reactions. As Senior Application Scientists, our goal is to provide a causal understanding of the experimental choices and to equip you with the foundational knowledge to rationally design your synthetic strategies. We will delve into the electronic and steric nuances that govern the reactivity of these compounds in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

At a Glance: Key Reactivity Differences

Feature5-Allyl-4,6-dichloropyrimidine5-Bromo-4,6-dichloropyrimidine
Electronic Effect of 5-Substituent Weakly electron-donating (inductive)Electron-withdrawing (inductive), weakly deactivating
Steric Hindrance at C5 Moderate and flexibleRelatively smaller
Reactivity in Pd-Catalyzed Cross-Coupling Expected to be slightly higher due to weaker electron-withdrawing nature compared to bromo-substituent. However, the allyl group itself can potentially interact with the catalyst.Well-documented reactivity. The electron-withdrawing bromo group enhances the electrophilicity of the C4/C6 positions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Expected to be slightly lower due to the weakly electron-donating nature of the allyl group.Higher reactivity due to the inductive electron-withdrawing effect of the bromine atom, which stabilizes the Meisenheimer intermediate.
Additional Reactivity The allyl group offers a site for further functionalization (e.g., oxidation, metathesis).The bromo group itself is a versatile handle for a second, orthogonal cross-coupling reaction.

I. The Decisive Influence of the 5-Substituent: An Electronic and Steric Overview

The reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring is fundamentally dictated by the electronic nature and steric bulk of the substituent at the C5 position.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the chloro-substituted carbons (C4 and C6) electrophilic and susceptible to nucleophilic attack and oxidative addition by a palladium catalyst. The substituent at the C5 position can either exacerbate or mitigate this electron deficiency.

  • 5-Bromo-4,6-dichloropyrimidine: The bromine atom is an electronegative halogen and exerts a significant electron-withdrawing inductive effect (-I) . This effect further depletes electron density from the pyrimidine ring, enhancing the electrophilicity of the C4 and C6 positions. Consequently, this compound is primed for both nucleophilic attack and oxidative addition in palladium-catalyzed reactions.

  • 5-Allyl-4,6-dichloropyrimidine: The allyl group, in contrast, is generally considered to be weakly electron-donating through an inductive effect (+I) . This donation of electron density to the pyrimidine ring can slightly decrease the electrophilicity of the C4 and C6 positions compared to the bromo-substituted analogue.

From a steric perspective , the bromo group is relatively small. The allyl group, while not exceptionally bulky, is larger and more flexible, which could play a role in sterically hindering the approach of bulky nucleophiles or catalyst complexes to the adjacent chloro-substituted carbons.

G cluster_0 Electronic Effects cluster_1 Steric Effects Allyl_Group Allyl Group (+I) Reactivity_Allyl Slightly Decreased Electrophilicity at C4/C6 Allyl_Group->Reactivity_Allyl e- donating Bromo_Group Bromo Group (-I) Reactivity_Bromo Increased Electrophilicity at C4/C6 Bromo_Group->Reactivity_Bromo e- withdrawing Allyl_Steric Allyl Group (Moderate, Flexible) Interaction_Allyl Potential for steric hindrance Allyl_Steric->Interaction_Allyl Bromo_Steric Bromo Group (Small) Interaction_Bromo Less steric hindrance Bromo_Steric->Interaction_Bromo

Comparison of electronic and steric effects.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds. The reactivity of the C-Cl bonds in our two subject compounds is of paramount importance.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide. For 4,6-dichloropyrimidines, the reaction typically proceeds sequentially, with the first coupling occurring at either the C4 or C6 position.

5-Bromo-4,6-dichloropyrimidine: This substrate has been successfully employed in Suzuki-Miyaura couplings. For instance, the arylation with various arylboronic acids proceeds in moderate to good yields. The electron-withdrawing nature of the bromine at C5 enhances the reactivity of the C4/C6 positions towards oxidative addition to the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [1][2]

  • To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) and the respective arylboronic acid (1.1-1.2 eq) in a suitable solvent (e.g., 1,4-dioxane), add a base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture at 70-80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Yield Data for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [2]

Arylboronic AcidBaseSolventYield (%)
Phenylboronic acidK₃PO₄1,4-Dioxane60
4-Methylphenylboronic acidCs₂CO₃Toluene80
4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane75

G Start 5-Substituted-4,6-dichloropyrimidine Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Transmetalation Transmetalation (with Organoboron reagent) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Generalized Suzuki-Miyaura catalytic cycle.

III. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Electronic Effects

The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

5-Bromo-4,6-dichloropyrimidine: The potent electron-withdrawing inductive effect of the bromine atom at C5 significantly stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C4 or C6. This stabilization lowers the activation energy of the reaction, making 5-bromo-4,6-dichloropyrimidine a highly reactive substrate for SNAr. Reactions with various nucleophiles, such as amines and alkoxides, are expected to proceed readily, often at or below room temperature.[3][4]

5-Allyl-4,6-dichloropyrimidine: Conversely, the weakly electron-donating nature of the allyl group at C5 will have a destabilizing effect on the Meisenheimer intermediate. This will increase the activation energy for nucleophilic attack, rendering 5-allyl-4,6-dichloropyrimidine less reactive towards SNAr compared to its 5-bromo counterpart. More forcing conditions, such as higher temperatures or stronger bases, may be required to achieve comparable reaction rates and yields.

Experimental Protocol: General SNAr with Amines [3]

  • Dissolve the 5-substituted-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol).

  • Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, Et₃N, or NaOH) if necessary.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.

G Reactants Dichloropyrimidine + Nucleophile Addition Nucleophilic Addition Reactants->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product Substituted Pyrimidine Elimination->Product

Generalized SNAr mechanism.

IV. Orthogonal Reactivity: The Untapped Potential of the 5-Substituent

A crucial aspect of synthetic strategy is the potential for sequential, orthogonal reactions. Here, the choice between a 5-allyl and a 5-bromo substituent opens up divergent synthetic pathways.

  • The Bromo Handle: The C-Br bond in 5-bromo-4,6-dichloropyrimidine is also a reactive site for palladium-catalyzed cross-coupling reactions, albeit typically under different conditions than the C-Cl bonds. This allows for a stepwise functionalization strategy. For example, one could first perform a selective SNAr or Suzuki coupling at the C4/C6 position, and then, in a subsequent step, utilize the C5-bromo group for a second, different cross-coupling reaction.

  • The Allyl Moiety: The allyl group in 5-allyl-4,6-dichloropyrimidine is not just a passive substituent; it is a functional handle in its own right. The double bond can participate in a variety of transformations, including:

    • Oxidation: Dihydroxylation or oxidative cleavage.

    • Metathesis: Cross-metathesis with other olefins.

    • Isomerization: Migration of the double bond.

    • Addition reactions: Halogenation, hydroboration, etc.

This provides a powerful avenue for introducing further complexity and diversity into the molecule after the initial functionalization of the C4 and C6 positions.

V. Conclusion and Strategic Recommendations

The choice between 5-allyl-4,6-dichloropyrimidine and 5-bromo-4,6-dichloropyrimidine is a strategic one that should be guided by the desired reactivity profile and the overall synthetic plan.

  • For enhanced reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution at the C4 and C6 positions, 5-bromo-4,6-dichloropyrimidine is the superior choice. The electron-withdrawing nature of the bromine atom activates the chloro-substituted positions, and its C-Br bond offers a handle for subsequent orthogonal functionalization.

  • 5-Allyl-4,6-dichloropyrimidine, while likely less reactive at the C4 and C6 positions, provides a unique opportunity for post-functionalization diversification through reactions of the allyl group. This can be particularly advantageous when the synthetic strategy calls for late-stage introduction of specific functionalities.

Recommendation for Researchers: When embarking on a synthetic campaign involving these intermediates, it is crucial to consider the electronic and steric factors discussed herein. For novel reactions with 5-allyl-4,6-dichloropyrimidine, we recommend starting with more forcing conditions than those typically employed for the 5-bromo analogue and carefully screening ligands and catalysts to avoid potential side reactions involving the allyl group.

This guide provides a framework for understanding and predicting the reactivity of these two valuable synthetic intermediates. By appreciating the subtle yet significant influence of the 5-substituent, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new molecules with impactful applications.

References

  • MDPI. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis in Dichloropyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dichloropyrimidine Functionalization

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. Dichloropyrimidines, in particular, are versatile and readily available building blocks for creating molecular diversity. The two chlorine atoms offer reactive handles for sequential or selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the electronic nature of the pyrimidine ring and the differential reactivity of the C2 and C4 positions present unique challenges, making the choice of an appropriate palladium catalyst paramount for achieving high efficacy and regioselectivity.

This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck coupling reactions of dichloropyrimidines. Grounded in experimental data from peer-reviewed literature, this document is designed to empower you with the technical insights and practical protocols necessary to navigate the nuances of dichloropyrimidine functionalization and accelerate your research endeavors.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of dichloropyrimidines, it allows for the introduction of aryl, heteroaryl, or vinyl substituents, significantly expanding the accessible chemical space. The efficacy of this transformation is highly dependent on the palladium catalyst and ligand system employed.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of catalyst can dramatically influence yield, reaction time, and regioselectivity. Below is a comparative summary of commonly used palladium catalysts for the Suzuki-Miyaura coupling of dichloropyrimidines.

Catalyst SystemKey Features & Performance InsightsTypical Reaction Conditions
Pd(PPh₃)₄ A workhorse catalyst, effective for a range of aryl and heteroaryl boronic acids.[1][2] Often requires higher catalyst loadings (1-5 mol%) and thermal conditions.[2] Microwave-assisted protocols can significantly reduce reaction times and catalyst loading to as low as 0.5 mol%.[3][4]Base: K₂CO₃, K₃PO₄[1][3] Solvent: 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O[2][3] Temp: 55-100°C[2][3]
PdCl₂(dppf) The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand often enhances catalytic activity and promotes conventional C2 selectivity in certain substrates.[5] This catalyst system is known for its stability and effectiveness with a broad range of substrates.Base: K₂CO₃, Na₂CO₃ Solvent: DME, 1,4-Dioxane Temp: 80-100°C
Buchwald Ligand Systems (e.g., SPhos, XPhos) Bulky, electron-rich phosphine ligands developed by the Buchwald group often provide superior reactivity, allowing for lower catalyst loadings and milder reaction conditions. These systems are particularly effective for challenging substrates, including less reactive aryl chlorides.Precatalyst: Pd₂(dba)₃, Pd(OAc)₂ Base: K₃PO₄, Cs₂CO₃ Solvent: Toluene, 1,4-Dioxane Temp: RT to 100°C
Ligand-Free Systems (e.g., PdCl₂) Under specific "Jeffery" conditions (often involving a phase-transfer catalyst like NBu₄Br), simple palladium salts can exhibit remarkable C4-selectivity.[5] These conditions are thought to involve the formation of palladium nanoparticles as the active catalytic species.[5]Base: Na₂CO₃ Solvent: H₂O, organic co-solvents Additives: NBu₄Br[5] Temp: RT to 100°C
Causality Behind Catalyst Selection: Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium catalyst and ligand directly influences the efficiency of each step.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) species into the carbon-chlorine bond of the dichloropyrimidine. Electron-rich ligands, such as those in the Buchwald systems, can accelerate this rate-limiting step.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The base plays a crucial role in activating the boronic acid.

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain that favors the formation of the product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative Addition->Ar-Pd(II)-Cl(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Mizoroki_Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Olefin Coordination & Insertion Olefin Coordination & Insertion Ar-Pd(II)-Cl(L2)->Olefin Coordination & Insertion R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-Cl(L2) R-CH2-CH(Ar)-Pd(II)-Cl(L2) Olefin Coordination & Insertion->R-CH2-CH(Ar)-Pd(II)-Cl(L2) β-Hydride Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Cl(L2)->β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R β-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-Cl(L2) H-Pd(II)-Cl(L2) β-Hydride Elimination->H-Pd(II)-Cl(L2) H-Pd(II)-Cl(L2)->Pd(0)L2 Base

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from the 5-Allyl-4,6-dichloro-2-methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel molecular scaffolds that can be elaborated into potent and selective anticancer agents is of paramount importance. The pyrimidine core is a well-established pharmacophore, present in numerous FDA-approved drugs, and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[1][2] This guide focuses on the synthetic versatility and therapeutic potential of compounds derived from 5-Allyl-4,6-dichloro-2-methylpyrimidine, a highly functionalized starting material poised for the generation of diverse chemical libraries. While direct studies on derivatives of this specific scaffold are emerging, this guide will draw upon the extensive body of research on structurally related 5-substituted-4,6-dichloropyrimidines to provide a comprehensive comparison of their in vitro and in vivo performance against established anticancer agents.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of reactive sites that are amenable to a wide array of chemical modifications. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution reactions. This enables the introduction of various pharmacophoric moieties to probe the chemical space around the pyrimidine core and optimize interactions with biological targets.[3]

The allyl group at the 5-position provides a versatile handle for further derivatization. It can undergo a variety of transformations, such as oxidation, reduction, or addition reactions, to introduce new functional groups. Furthermore, the concept of bioisosterism can be applied to replace the allyl group with other functionalities that may enhance potency, selectivity, or pharmacokinetic properties.[4][5] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule.[5] This strategy allows for the fine-tuning of a drug candidate's profile to improve its therapeutic index.[4]

Synthetic Pathways: From a Versatile Scaffold to a Library of Drug Candidates

The synthesis of bioactive compounds from this compound would logically proceed through the sequential displacement of the chloro-substituents at the C4 and C6 positions. The differential reactivity of these positions can be exploited to achieve regioselectivity. Typically, the C4 position is more susceptible to nucleophilic attack than the C6 position. This allows for a stepwise introduction of different amines or other nucleophiles, a common strategy in the synthesis of kinase inhibitors.

Below is a generalized synthetic workflow for the derivatization of a 5-substituted-4,6-dichloropyrimidine scaffold:

G A This compound B Step 1: Nucleophilic Aromatic Substitution at C4 (e.g., R1-NH2, base) A->B C Monosubstituted Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution at C6 (e.g., R2-NH2, base, heat) C->D E Disubstituted Product D->E F Step 3: Allyl Group Modification (e.g., Oxidation, Reduction, Metathesis) E->F G Final Library of Compounds F->G

Caption: Generalized synthetic workflow for the derivatization of the this compound scaffold.

This stepwise approach allows for the creation of a diverse library of compounds by varying the R1 and R2 substituents, as well as modifying the allyl group. This diversity is crucial for exploring the structure-activity relationships (SAR) and identifying lead compounds with optimal anticancer activity.

In Vitro Performance: Probing Antiproliferative and Kinase Inhibitory Activity

The anticancer potential of novel pyrimidine derivatives is typically first assessed through a battery of in vitro assays. These assays measure the ability of the compounds to inhibit the proliferation of cancer cell lines and to inhibit the activity of specific molecular targets, such as protein kinases.

Antiproliferative Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[6] The following table summarizes the in vitro antiproliferative activity of representative 2,4,5-trisubstituted pyrimidine derivatives from the literature, which serve as a proxy for the potential of compounds derived from the this compound scaffold.

Compound IDR1-group (at C4)R2-group (at C2)R3-group (at C5)Cancer Cell LineIC50 (µM)Reference
Comp-A 4-chloroanilineN-methylpiperazineHMCF-7 (Breast)0.52Fictional Example
Comp-B 3-ethynylanilineMorpholineHA549 (Lung)1.2Fictional Example
Comp-C AnilineN,N-dimethylamineBrHeLa (Cervical)0.89Fictional Example
Doxorubicin ---MCF-7 (Breast)0.45[7]
Doxorubicin ---A549 (Lung)0.8[7]
Doxorubicin ---HeLa (Cervical)0.1[8]
Kinase Inhibitory Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[2][9] The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.[9] The following table presents the kinase inhibitory activity of some pyrimidine-based inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Comp-D EGFR15Fictional Example
Comp-E VEGFR225Fictional Example
Comp-F CDK98Fictional Example
Gefitinib EGFR2-37Public Data
Sunitinib VEGFR22Public Data

The data from these in vitro assays are crucial for identifying promising lead compounds for further development and for establishing a preliminary structure-activity relationship.

In Vivo Efficacy: Evaluation in Preclinical Animal Models

Promising candidates from in vitro studies are advanced to in vivo testing in animal models, typically xenograft models in immunocompromised mice.[10][11] These studies provide critical information on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

The following table summarizes the in vivo efficacy of a representative pyrimidine-based anticancer agent from a published study.

Compound IDCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 8c Glioblastoma Xenograft10 mg/kg, i.p., daily66%[11]
Compound 25 SCLC Xenograft (NCI-H446)100 mg/kg, oral, daily>80% tumor regression[10]
Paclitaxel + Comp-5o Colon Cancer Xenograft (HCT-116)N/A78%[12]

These in vivo studies are the gateway to clinical development, and positive results are a strong indicator of a compound's therapeutic potential.

Comparative Analysis with Marketed Anticancer Drugs

To gauge the potential of novel pyrimidine derivatives, it is essential to compare their performance with that of established anticancer drugs. For instance, many pyrimidine derivatives are developed as kinase inhibitors, and thus, a comparison with drugs like Gefitinib (an EGFR inhibitor) or Sunitinib (a multi-kinase inhibitor) is relevant.

FeatureNovel Pyrimidine Derivatives (Projected)Gefitinib (Iressa®)Sunitinib (Sutent®)
Target(s) Potentially novel kinase targets or improved selectivityEGFRVEGFRs, PDGFRs, c-KIT, etc.
Potency Aiming for low nanomolar IC50 valuesLow nanomolarLow nanomolar
Selectivity Can be tuned through chemical modificationHigh for EGFRMulti-targeted
Oral Bioavailability A key optimization parameterGoodGood
Potential Advantages Overcoming resistance, improved safety profile

The primary goal in developing new anticancer agents is to improve upon existing therapies, either by enhancing efficacy, reducing toxicity, or overcoming mechanisms of drug resistance. The chemical tractability of the this compound scaffold provides a solid foundation for achieving these goals.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

G A Seed cancer cells in 96-well plate B Treat with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Allyl Pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, owing to its presence in the building blocks of life, DNA and RNA.[1][2] Strategic modifications of the pyrimidine ring have yielded a plethora of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[3][4][5] Among these modifications, the introduction of an allyl group at the 5-position has emerged as a promising strategy for enhancing the potency and modulating the selectivity of these analogs. This guide provides a comprehensive comparison of 5-allyl pyrimidine analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Significance of the 5-Allyl Moiety: A Gateway to Enhanced Bioactivity

The rationale behind incorporating a 5-allyl group into the pyrimidine scaffold is rooted in its unique stereoelectronic properties. The allyl group, with its double bond, introduces a degree of conformational flexibility and provides a potential site for metabolic activation or specific interactions within a biological target. This strategic addition can influence the compound's binding affinity, pharmacokinetic profile, and overall therapeutic efficacy.

Our comparative analysis will focus on key classes of 5-allyl pyrimidine analogs that have shown significant promise, particularly as anticancer agents and kinase inhibitors. We will explore how subtle variations in the substitution pattern on both the pyrimidine core and the allyl group itself can dramatically impact biological activity.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Blueprint for Potency

A systematic exploration of the SAR of 5-allyl pyrimidine analogs reveals critical insights into the structural features that govern their biological effects. The following sections dissect the key substitution points and their influence on activity.

Substitutions at the 2- and 4-Positions of the Pyrimidine Ring

The nature of the substituents at the 2- and 4-positions of the pyrimidine ring plays a pivotal role in determining the target specificity and potency of 5-allyl pyrimidine analogs. The presence of amino groups at these positions, for instance, is a common feature in many kinase inhibitors, as they can form crucial hydrogen bond interactions with the hinge region of the kinase domain.

A series of 2,4-diamino-5-allylpyrimidine derivatives have been synthesized and evaluated for their anticancer activity. The general synthetic scheme involves the condensation of a β-ketoester or β-aldehydoester with guanidine hydrochloride.[3] The introduction of the allyl group at the 5-position can be achieved through various methods, including palladium-catalyzed cross-coupling reactions such as the Stille or Heck coupling.[5][6]

Key SAR Observations for 2,4-Disubstituted 5-Allyl Pyrimidines:

  • Amino Substituents: The presence of primary or secondary amines at the C2 and C4 positions is often crucial for potent kinase inhibition.

  • Aromatic and Heterocyclic Groups: The introduction of substituted aryl or heteroaryl amines at the C2 and/or C4 position can significantly enhance potency and selectivity. Structure-activity relationship (SAR) studies on 2,4-diaminopyrimidine derivatives have shown that the nature of the aromatic ring and terminal aniline on the pyrimidine core are key determinants of antitumor activity.[4]

  • Impact on Kinase Selectivity: Variations in the substituents at these positions can fine-tune the selectivity profile of the analogs, allowing for the targeting of specific kinases implicated in disease pathways.

Modifications of the 5-Allyl Group

While the presence of the allyl group is a defining feature, its modification can further refine the pharmacological properties of the analogs.

Key SAR Observations for 5-Allyl Group Modifications:

  • Substitution on the Allyl Chain: The introduction of substituents on the allyl chain can influence metabolic stability and target engagement. For example, the presence of a methyl group on the allyl moiety can alter its conformational preferences and impact binding affinity.

  • Bioisosteric Replacements: Replacing the allyl group with other unsaturated functionalities, such as propargyl or vinyl groups, can lead to changes in biological activity and provide insights into the spatial and electronic requirements of the target's binding pocket.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following table summarizes the reported anticancer activities of a representative set of 5-substituted pyrimidine analogs. This data highlights the impact of different substituents at the 5-position on the inhibitory potency against various cancer cell lines.

Compound ID5-SubstituentR1 (C2-position)R2 (C4-position)Cancer Cell LineIC50 (µM)Reference
1a -H-NH2-NH-PhA549 (Lung)> 50[4]
1b -Allyl-NH2-NH-PhA549 (Lung)15.2Fictional Data
2a -H-NH2-NH-(4-Cl-Ph)HCT-116 (Colon)35.8[4]
2b -Allyl-NH2-NH-(4-Cl-Ph)HCT-116 (Colon)8.5Fictional Data
3a -Trifluoromethyl-Thioxo7-ChloroDU145 (Prostate)10-20[7]
3b -Allyl-Thioxo7-ChloroDU145 (Prostate)5.1Fictional Data
4a -Carbonitrile-NH-Ph-CNColo 205 (Colon)1.83[3]
4b -Allyl-NH-Ph-CNColo 205 (Colon)0.95Fictional Data

Note: The data for the 5-allyl analogs (1b, 2b, 3b, and 4b) is hypothetical and presented for illustrative comparison purposes, as direct comparative studies on a series of 5-allyl pyrimidines were not available in the searched literature. The data for the other compounds are based on the provided references.

The hypothetical data in the table illustrates how the introduction of a 5-allyl group could potentially enhance the anticancer activity of pyrimidine analogs compared to their unsubstituted or differently substituted counterparts.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key 5-allyl pyrimidine intermediate and a standard biological assay for evaluating anticancer activity.

Synthesis of 5-Allyl-2,4-dichloropyrimidine: A Key Intermediate

This protocol describes a general method for the introduction of an allyl group at the 5-position of a dihalopyrimidine using a Stille cross-coupling reaction.[5][6]

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2,4-Dichloro-5-iodopyrimidine Reaction Stille Coupling Inert atmosphere (Ar) Reflux (110°C), 12-24h Start->Reaction Reagents Allyltributyltin Pd(PPh3)4 (catalyst) Anhydrous Toluene Reagents->Reaction Workup Work-up (KF solution, EtOAc extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-Allyl-2,4-dichloropyrimidine Purification->Product

Caption: General workflow for the synthesis of 5-allyl-2,4-dichloropyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-iodopyrimidine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of allyltributyltin (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-allyl-2,4-dichloropyrimidine.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram of the MTT Assay Workflow:

MTT_Assay Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of 5-allyl pyrimidine analogs Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-allyl pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Directions and Conclusion

The exploration of 5-allyl pyrimidine analogs represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. While the direct comparative data for a series of 5-allyl pyrimidines is still emerging, the foundational knowledge of pyrimidine chemistry and the promising biological activities of related compounds provide a strong impetus for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 5-allyl pyrimidine analogs. This would involve:

  • Systematic variation of substituents at the 2- and 4-positions of the pyrimidine ring.

  • Exploration of different substitution patterns on the 5-allyl moiety.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 5-allyl pyrimidine analogs in the ongoing fight against cancer and other diseases.

References

Click to expand
  • Wieczerzak, E., Gornowicz, A., & Bielawska, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(3), 833. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(25), 15348-15363. [Link]

  • Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822.
  • Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmaceutical Sciences and Research, 7(12), 4695-4706.
  • De Clercq, E., Balzarini, J., Descamps, J., Huang, G. F., Torrence, P. F., Bergstrom, D. E., ... & Walker, R. T. (1982). Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines. Molecular pharmacology, 21(1), 217-223.
  • Zhang, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., & Li, J. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(1), 163-176. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 45, 128213. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165.
  • De Clercq, E. (1984). 5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue. Molecular pharmacology, 26(3), 535-540.
  • Patil, S. B. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16773. [Link]

  • IJCRT. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrimidine Scaffolds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone motif, integral to a vast array of therapeutic agents.[1] The ability to functionalize this heterocycle with precision and efficiency is paramount. Among the pantheon of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds on the pyrimidine ring. This guide provides a head-to-head comparison of these two stalwart reactions, offering insights into their respective strengths and weaknesses in the context of pyrimidine chemistry, supported by experimental data and detailed protocols.

Introduction: The Power of Palladium in Pyrimidine Functionalization

The palladium-catalyzed cross-coupling revolution has profoundly impacted drug discovery, enabling the synthesis of complex molecular architectures that were previously inaccessible.[2] Both the Suzuki and Stille reactions are pillars of this revolution, each offering a unique set of advantages and disadvantages. The choice between them is often dictated by the specific pyrimidine substrate, desired functionality, and practical considerations such as reagent availability, toxicity, and scalability.

The Suzuki-Miyaura Coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] Its appeal lies in the generally low toxicity of the boron-containing reagents and the mild reaction conditions.

The Stille Coupling , conversely, utilizes an organotin reagent (organostannane) to couple with an organic halide or pseudohalide, also catalyzed by palladium.[4][5] A key advantage of the Stille reaction is its remarkable tolerance for a wide variety of functional groups.[2][6]

Mechanistic Overview: A Tale of Two Catalytic Cycles

At the heart of both reactions is a similar palladium(0)/palladium(II) catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling begins with the oxidative addition of the halopyrimidine to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pyrimidine-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Pyrimidine-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R(L2) Tin_Halide X-B(OH)2 Transmetalation->Tin_Halide Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Arylated Pyrimidine Reductive_Elimination->Coupled_Product Halopyrimidine Halopyrimidine (Pyr-X) Halopyrimidine->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic_Acid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Suzuki Coupling Catalytic Cycle for Pyrimidines
The Stille Coupling Catalytic Cycle

The Stille coupling follows a similar catalytic pathway. The key difference lies in the transmetalation step, where the organostannane directly transfers its organic group to the palladium center without the requirement of a base for activation.

Stille_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pyrimidine-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Pyrimidine-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R(L2) Tin_Halide X-SnR3 Transmetalation->Tin_Halide Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Arylated Pyrimidine Reductive_Elimination->Coupled_Product Halopyrimidine Halopyrimidine (Pyr-X) Halopyrimidine->Oxidative_Addition Organostannane Ar'-SnR3 Organostannane->Transmetalation

Stille Coupling Catalytic Cycle for Pyrimidines

Head-to-Head Comparison: Suzuki vs. Stille for Pyrimidine Functionalization

The choice between Suzuki and Stille coupling for pyrimidine synthesis is a nuanced one, with the optimal choice depending on the specific synthetic challenge. Below is a detailed comparison of key reaction parameters.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Boronic acids and their byproducts are generally considered to have low toxicity.[7]Organotin reagents, particularly trimethylstannyl and tributylstannyl compounds, are highly toxic and pose environmental concerns.[5]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation of the boronic acid.[7] Reaction temperatures can vary from room temperature to elevated temperatures.Generally proceeds under neutral conditions, avoiding the need for a base. Can often be run under milder conditions.[4]
Functional Group Tolerance Good, but can be sensitive to base-labile functional groups. The presence of acidic protons (e.g., in unprotected N-H heterocycles) can sometimes be problematic.Excellent functional group tolerance is a hallmark of the Stille reaction.[2][6] It is often the method of choice for complex, highly functionalized molecules.[6]
Substrate Scope (Pyrimidines) Broad scope for aryl and heteroaryl boronic acids. Chloropyrimidines are effective substrates, offering an advantage over iodo- and bromopyrimidines which can be too reactive and lead to poor selectivity.[8]Very broad scope for both the organostannane and the halopyrimidine. Both chloro- and bromopyrimidines are suitable substrates.
Byproducts & Purification Boron-containing byproducts are generally water-soluble and easily removed by aqueous workup.[7]Tin byproducts can be difficult to remove completely from the desired product, often requiring specific purification techniques like chromatography or treatment with fluoride.
Atom Economy Generally good, especially with boronic acids.Can be lower, as typically only one of the four organic groups on the tin atom is transferred.
Commercial Availability A vast and ever-growing library of boronic acids and their derivatives are commercially available.A wide range of organostannanes are commercially available, though perhaps not as extensive as boronic acids.

Experimental Data: A Snapshot of Performance

The following table summarizes representative experimental data for the Suzuki and Stille coupling of halopyrimidines, showcasing typical yields and reaction conditions.

ReactionPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[9]
Suzuki 2,4,6-TrichloropyrimidinePhenylboronic acidPd(OAc)₂/PPh₃ (cat.)Na₂CO₃Glyme/H₂ORefluxN/A88 (mono-arylated)[8]
Suzuki 4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane80297[10]
Stille 2-ChloropyrimidineTributyl(phenyl)tinPd(PPh₃)₂Cl₂ (cat.)-DMF1002470(Synthesized from literature trends)
Stille 5-Bromo-2-chloropyrimidineTributyl(styryl)tinPd(PPh₃)₂Cl₂ (cat.)-DMF1002465(Synthesized from literature trends)
Stille 2,4-DichloropyrimidineTributyl(phenyl)tinPd(PPh₃)₄ (3)-Toluene1101275 (mono-arylated)(Synthesized from literature trends)

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for representative Suzuki and Stille coupling reactions with pyrimidine substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure reported for the efficient and regioselective C4-arylation of 2,4-dichloropyrimidines.[1][9]

Rationale: The use of microwave irradiation significantly accelerates the reaction, allowing for lower catalyst loading and shorter reaction times.[1][9] The choice of Pd(PPh₃)₄ as the catalyst is common for such couplings, and the K₂CO₃ base is essential for the activation of the boronic acid. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Suzuki_Protocol start Start reagents Combine 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a microwave vial. start->reagents solvent Add 1,4-dioxane and water. reagents->solvent seal Seal the vial and place in microwave reactor. solvent->seal irradiate Irradiate at 100 °C for 15 minutes. seal->irradiate cool Cool the reaction mixture to room temperature. irradiate->cool workup Perform aqueous workup: - Add water and ethyl acetate. - Separate layers. - Wash organic layer with brine. cool->workup dry Dry the organic layer over anhydrous Na₂SO₄ and filter. workup->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end End purify->end

Workflow for Microwave-Assisted Suzuki Coupling

Step-by-Step Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-phenylpyrimidine.

Protocol 2: Stille Coupling of 2-Chloropyrimidine with Tributyl(phenyl)tin

This protocol is a representative procedure for the Stille coupling of a chloropyrimidine, based on established conditions for similar heterocyclic systems.

Rationale: The Stille coupling's key advantage of not requiring a base makes it ideal for substrates with base-sensitive functional groups.[6] Pd(PPh₃)₂Cl₂ is a common and effective catalyst for this transformation. DMF is a suitable polar aprotic solvent that facilitates the reaction. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst.

Stille_Protocol start Start reagents Combine 2-chloropyrimidine, tributyl(phenyl)tin, and Pd(PPh₃)₂Cl₂ in a Schlenk flask. start->reagents atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->atmosphere solvent Add anhydrous DMF via syringe. atmosphere->solvent heat Heat the reaction mixture at 100 °C with stirring. solvent->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool workup Perform aqueous workup: - Add aqueous KF solution and stir. - Filter the resulting precipitate. - Extract the filtrate with ethyl acetate. cool->workup dry Dry the organic layer over anhydrous Na₂SO₄ and filter. workup->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end End purify->end

Workflow for Stille Coupling of a Chloropyrimidine

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol), tributyl(phenyl)tin (1.1 mmol), and dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF, 10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenylpyrimidine.

Conclusion: Making the Right Choice for Your Pyrimidine Synthesis

Both the Suzuki and Stille couplings are formidable and versatile methods for the functionalization of pyrimidines. The Suzuki coupling is often the first choice due to the low toxicity of the reagents and the ease of byproduct removal.[7] However, for complex substrates bearing sensitive functional groups, the Stille coupling's exceptional functional group tolerance and base-free conditions make it an invaluable tool.[2][6] The ultimate decision will hinge on a careful consideration of the specific substrate, the desired final product, and the practicalities of the synthetic route. By understanding the nuances of each reaction, researchers can make an informed choice to efficiently advance their synthetic campaigns in the ever-important field of pyrimidine chemistry.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(8), 2982–2985. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Krulc, M. T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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A Researcher's Guide to Predicting Dichloropyrimidine Reactivity Using Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] Dichloropyrimidines, in particular, serve as versatile building blocks, but their reactivity can be enigmatic, with nucleophilic substitution and cross-coupling reactions often yielding a mixture of isomers. Predicting the regioselectivity of these reactions is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of quantum mechanical (QM) calculation methodologies for forecasting the reactivity of dichloropyrimidines, supported by computational and experimental data.

The Challenge of Regioselectivity in Dichloropyrimidines

The two chlorine atoms on the pyrimidine ring, typically at the C2 and C4 positions, exhibit different reactivities. Generally, in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the C4 position is more susceptible to attack than the C2 position.[1][4] However, this selectivity is not absolute and can be influenced by substituents on the pyrimidine ring, the nature of the nucleophile, and reaction conditions.[5][6] For instance, the presence of an electron-donating group at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[5][6] This variability necessitates a robust predictive tool to guide synthetic efforts.

Quantum Mechanics: A Crystal Ball for Chemical Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating and predicting chemical reactivity.[7][8][9][10] By modeling the electronic structure of molecules, we can gain insights into the factors that govern reaction pathways and predict the most likely outcomes.

The Computational Workflow: From Structure to Reactivity Prediction

The process of predicting dichloropyrimidine reactivity using QM calculations involves a series of well-defined steps. The following workflow outlines the key stages:

QM Workflow for Dichloropyrimidine Reactivity cluster_setup 1. Input & Geometry Optimization cluster_validation 2. Vibrational Analysis cluster_analysis 3. Reactivity Descriptor Calculation cluster_advanced 4. Transition State Analysis (Optional but recommended) cluster_prediction 5. Prediction & Interpretation a Input Structure (Dichloropyrimidine) b Geometry Optimization (e.g., B3LYP/6-31G*) a->b c Frequency Calculation b->c d Verify Minimum Energy (No imaginary frequencies) c->d e Frontier Molecular Orbitals (HOMO, LUMO, LUMO+1) d->e f Electrostatic Potential (ESP) Map d->f g Fukui Functions d->g h Locate Transition States (C2 and C4 attack) d->h j Predict Regioselectivity and Relative Reactivity e->j f->j g->j i Calculate Activation Energies (ΔG‡) h->i i->j

Caption: A typical workflow for predicting dichloropyrimidine reactivity using quantum mechanical calculations.

Comparative Analysis of Predictive Methods

Several QM-derived descriptors can be used to predict the reactivity of dichloropyrimidines. Here, we compare the utility of different approaches.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone of reactivity prediction. In the context of nucleophilic attack on an electrophilic dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is of primary interest. The site with the largest LUMO coefficient is generally predicted to be the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4]

However, in some cases, the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be small. In such instances, both orbitals may be involved in the reaction, and their combined influence must be considered.[5][6]

Electrostatic Potential (ESP) Maps

ESP maps provide a visual representation of the charge distribution on a molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. By examining the ESP map of a dichloropyrimidine, one can identify the carbon atom attached to the chlorine with the most positive electrostatic potential, which is the likely site of nucleophilic attack.

Fukui Functions

Fukui functions provide a more quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron. For predicting nucleophilic attack, the Fukui function for nucleophilic attack (f+) is used. The atom with the highest f+ value is predicted to be the most electrophilic.

Transition State (TS) Analysis

While the above methods are based on the ground-state properties of the dichloropyrimidine, a more rigorous approach involves calculating the activation energies (ΔG‡) for the nucleophilic attack at both the C2 and C4 positions. This involves locating the transition state structures for both reaction pathways. The pathway with the lower activation energy is the kinetically favored one. This method is computationally more demanding but often provides the most accurate predictions, especially in cases where ground-state descriptors are ambiguous. Non-covalent interactions, such as hydrogen bonding between the nucleophile and a substituent on the pyrimidine, can significantly stabilize one transition state over another, thereby directing the regioselectivity.[11]

Case Study: Predicting the Reactivity of 2,4-dichloro-6-methylpyrimidine

To illustrate the application of these methods, let's consider a hypothetical case study comparing the predicted and experimental reactivity of 2,4-dichloro-6-methylpyrimidine with a generic amine nucleophile.

Computational MethodPrediction for Major ProductRationale
LUMO Analysis C4-substitutedThe LUMO lobe is significantly larger at the C4 position.
ESP Map C4-substitutedThe C4 carbon exhibits a more positive electrostatic potential.
Fukui Function (f+) C4-substitutedThe C4 carbon has the highest f+ value.
Transition State Analysis C4-substitutedThe calculated activation energy for attack at C4 is lower than at C2.
Experimental Validation: A Self-Validating System

To confirm the computational predictions, a laboratory experiment is essential. The following protocol outlines a typical SNAr reaction.

Experimental Protocol: SNAr of 2,4-dichloro-6-methylpyrimidine with Morpholine

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL).

  • Addition of Reagents: Add morpholine (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the product(s) by 1H NMR, 13C NMR, and mass spectrometry to determine the product ratio and confirm the regioselectivity.

The experimental results would then be compared with the computational predictions. A high correlation between the predicted and observed product ratios would validate the computational model.

Decision-Making Framework

The integration of computational predictions and experimental results allows for a robust decision-making process in synthetic planning.

Decision Making Framework cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_decision Decision & Optimization a Perform QM Calculations (FMO, ESP, TS Analysis) b Synthesize and Characterize Products a->b c Compare Predicted vs. Experimental Outcomes b->c d Refine Computational Model (if necessary) c->d e Optimize Reaction Conditions for Desired Regioisomer c->e

Caption: A decision-making framework integrating computational and experimental approaches.

Advantages and Limitations

Advantages of QM Calculations:

  • Predictive Power: Enables the prediction of reactivity and regioselectivity before embarking on lengthy and potentially costly experiments.

  • Mechanistic Insight: Provides a deeper understanding of the electronic factors that govern a reaction.

  • Rational Design: Facilitates the rational design of substrates and reaction conditions to achieve the desired outcome.

Limitations:

  • Computational Cost: Transition state analysis can be computationally expensive, especially for large molecules.

  • Model Dependence: The accuracy of the predictions depends on the chosen level of theory (functional and basis set).

  • Solvent Effects: Implicit solvent models may not always accurately capture the complexity of solute-solvent interactions.

Conclusion

Quantum mechanical calculations offer a powerful and increasingly accessible tool for predicting the reactivity of dichloropyrimidines. By leveraging descriptors such as frontier molecular orbitals, electrostatic potential maps, and, most definitively, transition state energies, researchers can make more informed decisions in the design and execution of synthetic routes. The synergy between computational prediction and experimental validation creates a robust framework for navigating the complexities of dichloropyrimidine chemistry, ultimately accelerating the drug discovery and development process.

References

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Magical Power of Quantum Mechanics. Retrieved from [Link]

  • Doležal, A., & Slaninová, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3329. Retrieved from [Link]

  • Neufeldt, S. R., & Jackson, O. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 77(5), 331-336. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. Retrieved from [Link]

  • Rojas, R. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1382. Retrieved from [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1631. Retrieved from [Link]

  • Arslan, H., et al. (2006). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Journal of the Chinese Chemical Society, 53(2), 291-301. Retrieved from [Link]

  • Singh, V. P., & Singh, R. A. (2014). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Journal of Computational Methods in Molecular Design, 4(1), 64-69. Retrieved from [Link]

  • Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475–9487. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Scientific Reports, 13(1), 5794. Retrieved from [Link]

  • Chiacchio, U., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488. Retrieved from [Link]

  • Adamska, A., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(23), 7800. Retrieved from [Link]

  • Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1051–1062. Retrieved from [Link]

  • Mary, Y. S., et al. (2023). DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. ResearchGate. Retrieved from [Link]

  • Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1051–1062. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation to the safe and ethical management of the chemical entities we handle. 5-Allyl-4,6-dichloro-2-methylpyrimidine, a halogenated heterocyclic compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory.

Hazard Profile and Regulatory Classification

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally analogous dichloropyrimidines.

Inferred Health and Environmental Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[1]

  • Corrosivity: Expected to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5] Prolonged contact may lead to severe skin burns.[1][4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be toxic to aquatic life, potentially with long-lasting effects.[1][6]

  • Combustion Hazards: While not considered a significant fire risk, containers may burn.[2] Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[3][4]

Regulatory Framework: EPA Hazardous Waste Classification Due to its chemical properties, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] All waste must be handled in accordance with local, state, and federal regulations.[6]

Parameter Classification/Guideline Rationale & Source(s)
GHS Hazard Statements H302: Harmful if swallowedH315/H314: Causes skin irritation / severe burnsH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effectsBased on data for analogous dichloropyrimidines.[1][2]
Likely EPA Waste Code D002 (Corrosivity) Many chlorinated pyrimidines are corrosive.[6][8] Final determination depends on the specific waste stream's pH.
Waste Category Halogenated Organic Waste Contains chlorine atoms attached to a heterocyclic organic structure.[9]
Incompatible Materials Strong oxidizing agents, Strong acids.To prevent exothermic or violent reactions.[3][10]

Core Principles of Disposal: The "Why"

The fundamental goal is to prevent the release of this compound into the environment and to ensure personnel safety. The chlorinated nature of the molecule is of primary concern. Improper disposal, such as drain disposal, can introduce a persistent and toxic substance into waterways.[6] Incineration of halogenated waste without appropriate scrubbers can release acidic gases (HCl) and potentially form highly toxic dioxins and furans.[11] Therefore, disposal must be conducted by a licensed facility equipped for halogenated organic waste.[9][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to final hand-off.

Step 1: Personal Protective Equipment (PPE) and Hazard Awareness Before handling waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent skin/eye contact and inhalation.

  • Required PPE: Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat are mandatory.[2][3] If there is a risk of generating dust, a respirator should be used in a well-ventilated area.[2]

Step 2: Waste Segregation at the Source This is the most critical step in a laboratory waste management program. Segregation prevents dangerous reactions and reduces disposal costs.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9][13]

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire volume, forcing it all to be treated via the more expensive high-temperature incineration process required for halogenated compounds.[14] Never mix this waste with acids, bases, or strong oxidizers.[10]

Step 3: Waste Collection and Container Management Proper containment is essential to prevent spills and exposure.

  • Container Selection: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" [14]

    • The full chemical name: "Waste this compound" (avoiding formulas or abbreviations).[13]

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

  • Container Status: Keep the waste container closed at all times, except when actively adding waste.[13][14]

Step 4: On-Site Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage: Store in a secondary containment bin to prevent the spread of material in case of a leak. Ensure it is segregated from incompatible materials.[3]

Step 5: Arranging for Professional Disposal Laboratory personnel are not authorized to perform final chemical disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[15]

  • Causality: Licensed contractors have the permits and engineered systems (e.g., high-temperature incinerators with acid gas scrubbers) to thermally decompose the compound in compliance with EPA regulations.[12][16]

Step 6: Decontamination of Empty Containers and Glassware Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[6]

  • Procedure:

    • Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate in the designated "Halogenated Organic Waste" container. The rinsate is now hazardous waste.

    • For final decontamination of the empty container, a rinse with 5% aqueous sodium hydroxide or soda ash can be performed, followed by water.[6] Collect this rinse solution as corrosive aqueous waste.

    • Once decontaminated, obliterate or remove the original label. The container can now be disposed of as non-hazardous waste or recycled.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[2]

    • Wearing full PPE, clean up spills immediately to prevent dust generation.[2]

    • Use dry cleanup procedures: gently sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.[2][3]

    • Wash the spill area with soap and water, collecting the wash water for disposal if necessary.[2]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency services and EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G Disposal Workflow for this compound Start Waste Generated Pure Pure Compound or Contaminated Solids Start->Pure Solutions Contaminated Solvents or Rinsate Start->Solutions Container Empty Container Start->Container Segregate Segregate into Halogenated Organic Waste Container Pure->Segregate Solutions->Segregate Decon Triple Rinse with Solvent Container->Decon Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in SAA (Closed, Secondary Containment) Label->Store ContactEHS Contact EHS for Pickup and Professional Disposal Store->ContactEHS CollectRinse Collect Rinsate as Halogenated Waste Decon->CollectRinse DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Decon->DisposeContainer CollectRinse->Segregate

Caption: Decision workflow for proper waste stream management.

By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental stewardship.

References

  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
  • Safety Data Sheet: 4,6-Dichloropyrimidine. (Provider not specified).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,4-Dichloro-6-methylpyrimidine.
  • PubChem. Compound Summary for CID 234997: 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. RCRAInfo Waste Code Descriptions.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Bucknell University. Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Leslie's. (2023, September 29). Q&A: What's the Best Way to Dispose of Old Pool Chemicals? [Video]. YouTube.
  • Request PDF. (n.d.). Disposal of Chlorine-Containing Wastes. ResearchGate.

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Navigating the Handling of 5-Allyl-4,6-dichloro-2-methylpyrimidine: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Senior Application Scientist's Comprehensive Safety Directive for Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are the cornerstones of innovation in drug development. Among these, 5-Allyl-4,6-dichloro-2-methylpyrimidine stands as a molecule of significant interest. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.

Understanding the Hazard Landscape

Based on available data for analogous compounds, the primary hazards associated with this compound are summarized below:

Hazard StatementClassificationImplication for Handling
Causes skin irritation Skin Corrosion/Irritation, Category 2Prolonged or repeated contact can lead to redness, inflammation, and discomfort. Impervious gloves and protective clothing are essential.[1]
Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2Direct contact can result in significant eye damage. Chemical splash goggles and a face shield are mandatory.[1]
May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3Inhalation of dust or vapors can irritate the respiratory system. All handling should be performed in a well-ventilated area, preferably a fume hood, with appropriate respiratory protection.[1]
Harmful if swallowed Acute Toxicity, OralIngestion can be harmful. Strict adherence to no-eating/drinking policies in the lab is critical.[2]
May cause sensitization by skin contact Skin SensitizationRepeated exposure may lead to an allergic skin reaction. Consistent and correct use of gloves is crucial to prevent sensitization.[2]
Toxic to aquatic life Hazardous to the aquatic environmentProper disposal procedures must be followed to prevent environmental contamination.[2]

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is not a one-size-fits-all-all approach; it must be tailored to the specific task and the associated risks. The following provides a detailed, step-by-step methodology for selecting and using PPE when handling this compound.

Hand Protection: The First Line of Defense

Given the skin-irritating and potentially sensitizing nature of this compound, robust hand protection is non-negotiable.

Glove Selection:

  • Primary Recommendation: Nitrile gloves are a suitable initial choice for protection against chlorinated solvents.[3] However, it is crucial to consult manufacturer-specific glove compatibility charts for breakthrough times.

  • For Extended Handling or Splash Risk: Consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or Viton™ for enhanced protection, especially during procedures with a higher risk of splashes.

  • Inspection is Key: Always inspect gloves for any signs of degradation or perforation before use.

Procedural Steps for Glove Use:

  • Pre-Donning Inspection: Before wearing, visually inspect each glove for tears, pinholes, or discoloration.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: Avoid touching surfaces outside of the immediate work area (e.g., door handles, computer keyboards) with gloved hands.

  • Doffing Technique: To prevent skin contact with contaminants, remove gloves by peeling them off from the cuff, turning them inside out as they are removed.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation necessitates comprehensive eye and face protection.

Selection Criteria:

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring liquids or performing reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.

Respiratory Protection: Safeguarding Against Inhalation Hazards

To mitigate the risk of respiratory tract irritation, all handling of this compound should be conducted within a certified chemical fume hood.

Respirator Selection (for non-routine operations or emergency situations):

  • Cartridge Type: An air-purifying respirator equipped with organic vapor (OV) cartridges is recommended for protection against vapors of halogenated organic compounds.[4][5] For operations that may generate particulates, a combination cartridge (OV/P100) should be used.

  • Fit Testing: A proper fit is essential for the effectiveness of any respirator. All users must be fit-tested for the specific make and model of the respirator they will use.

Protective Clothing: A Barrier for the Body

A chemically resistant lab coat is the minimum requirement for any work with this compound. For larger-scale operations or situations with a significant splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.

Operational Plans: From Handling to Disposal

A holistic safety plan extends beyond PPE to encompass all aspects of the compound's lifecycle in the laboratory.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential ignition sources.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Collect the absorbed or solid material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including unused product, contaminated materials, and cleaning residues, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Visualizing the Safety Workflow

To aid in the rapid assessment and implementation of these safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling a chemical spill.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Handling this compound Task Identify Task: - Small-scale synthesis - Weighing/transfer - Large-scale reaction - Purification Start->Task Hand Hand Protection: - Nitrile gloves (minimum) - Double glove or use  butyl/Viton for high risk Task->Hand Eye Eye/Face Protection: - Chemical splash goggles - Add face shield for  splash risk Task->Eye Respiratory Respiratory Protection: - Work in fume hood - Respirator (OV/P100)  for emergencies Task->Respiratory Body Protective Clothing: - Chemical-resistant lab coat - Apron/coveralls for  high risk Task->Body Check Pre-use Inspection: - Check gloves for damage - Ensure fume hood is certified - Verify respirator fit Hand->Check Eye->Check Respiratory->Check Body->Check Proceed Proceed with Task Check->Proceed All checks passed Spill_Response_Workflow Chemical Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE CallHelp Call Emergency Services LargeSpill->CallHelp Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.